molecular formula C6H5Cl2F3N2 B1428500 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1095824-77-3

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B1428500
CAS No.: 1095824-77-3
M. Wt: 233.02 g/mol
InChI Key: BGFRWTOLXXYTIQ-UHFFFAOYSA-N
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Description

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H5Cl2F3N2 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFRWTOLXXYTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735680
Record name 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095824-77-3
Record name 2-Pyridinamine, 5-chloro-4-(trifluoromethyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
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Record name 5-chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
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Foundational & Exploratory

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1095824-77-3), a fluorinated pyridine derivative of significant interest in modern chemical synthesis. The document details its chemical structure, core physicochemical properties, validated synthetic routes, and analytical characterization methodologies. Emphasis is placed on its reactivity and its crucial role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Specifically, its application as a potent phosphoinositide 3-kinase (PI3K) inhibitor in oncological research is explored, highlighting its potential in drug discovery pipelines. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Nomenclature, Structure, and Chemical Identity

The precise identification of a chemical entity is foundational to reproducible science. This compound is systematically identified by several key descriptors.

  • Systematic Name: this compound

  • Synonyms: 5-chloro-4-(trifluoromethyl)-2-pyridinylamine hydrochloride[1]

  • CAS Number: 1095824-77-3[1][2][3]

  • Molecular Formula: C₆H₅Cl₂F₃N₂[3]

  • Molecular Weight: 233.02 g/mol [1][2][3]

The structure features a pyridine core, which is essential for its biological activity, substituted with three key functional groups: an amine group at the 2-position, a trifluoromethyl group at the 4-position, and a chlorine atom at the 5-position. The trifluoromethyl group significantly enhances lipophilicity and metabolic stability, while the chlorine and amine groups provide reactive handles for further chemical modification.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These data are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource
Physical Form Solid, yellow powder[1][2][4]
Boiling Point (free base) 258.3 ± 40.0 °C (Predicted)[2][4]
Density (free base) 1.507 ± 0.06 g/cm³ (Predicted)[2][4]
pKa (Predicted) 2.47 ± 0.24[4]
Purity Typically >95%[1][2][3]
Storage Conditions Sealed in a dry place, at room temperature or under inert gas (Nitrogen or Argon) at 2–8 °C.[1][4]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound is non-trivial, often requiring multi-step procedures. The choice of pathway depends on the availability of starting materials and the desired scale.

  • Palladium-Catalyzed Amination: A prevalent method involves the palladium-catalyzed amination of a corresponding pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, using ammonia or a protected amine source.[2] This reaction is typically performed in the presence of a palladium catalyst, a suitable ligand, and a base at elevated temperatures to drive the reaction to completion.[2] The causality behind using a palladium catalyst lies in its ability to facilitate the formation of the carbon-nitrogen bond, a reaction that is otherwise kinetically unfavorable.

  • Direct Chlorination: An alternative route involves the direct chlorination of 2-amino-4-(trifluoromethyl)pyridine. This can be achieved using a chlorinating agent like 1,3-dichloro-5,5-dimethylglycolide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4] The final hydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.

G cluster_0 Synthetic Pathway via Direct Chlorination start 2-Amino-4- (trifluoromethyl)pyridine reagent 1,3-dichloro-5,5- dimethylglycolide (Chlorinating Agent) + DMF (Solvent) start->reagent Step 1: Chlorination product_fb 5-Chloro-4- (trifluoromethyl)pyridin-2-amine (Free Base) reagent->product_fb reagent2 HCl (in Ether) product_fb->reagent2 Step 2: Salt Formation product_hcl Target Compound: 5-Chloro-4-(trifluoromethyl)pyridin- 2-amine hydrochloride reagent2->product_hcl

Caption: General workflow for synthesis via direct chlorination.

Key Reactions

The functional groups on the pyridine ring endow it with versatile reactivity, making it a valuable intermediate.

  • Nucleophilic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups.[2]

  • Coupling Reactions: It is a competent substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl boronic acids.[2] This reaction is fundamental in medicinal chemistry for constructing complex biaryl structures.

  • N-Functionalization: The primary amine at the 2-position is a key site for derivatization, enabling the formation of amides, sulfonamides, and other functionalities to modulate the compound's biological properties.

Exemplary Synthesis Protocol: Direct Chlorination

This protocol is adapted from established laboratory procedures and serves as a self-validating system for producing the free base.[4]

  • Reaction Setup: To a solution of 2-amino-4-trifluoromethylpyridine (1.0 eq) in N,N-dimethylformamide (DMF), slowly add a solution of 1,3-dichloro-5,5-dimethylglycolide (0.6 eq) in DMF. The use of a polar aprotic solvent like DMF is crucial for solubilizing the reactants.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether. Wash the organic phase with deionized water to remove residual DMF and other water-soluble impurities.

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 0-20%) to afford the pure 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (free base) as a yellow solid.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to obtain the final hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results (for Free Base)Source
¹H NMR (DMSO-d₆)δ: 8.16 (s, 1H), 6.87 (s, 1H), 6.76 (br s, 2H, -NH₂)[4]
Mass Spectrometry (MS) m/z 197 [M+H]⁺[4]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amine), C-F stretching (trifluoromethyl), and C-Cl stretching.

Applications in Research and Drug Development

The unique combination of a pyridine core with chloro and trifluoromethyl substituents makes this compound a privileged scaffold in medicinal chemistry and agrochemical research.[3][5]

Anticancer Agent Development: PI3K Inhibition

The most prominent application of this compound is as a key intermediate for the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth; its dysregulation is a hallmark of many human cancers.

This compound serves as a foundational structure for developing potent and selective PI3K inhibitors.[2] Studies have demonstrated that derivatives exhibit inhibitory concentrations (IC₅₀) in the nanomolar range against various cancer cell lines, including those from breast and lung cancers.[2] The trifluoromethyl group often contributes to improved cellular potency and metabolic stability, while modifications at the amine and chloro positions allow for fine-tuning of selectivity and pharmacokinetic properties.[2]

G cluster_0 Role in PI3K Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Cell Proliferation & Survival AKT->Downstream Signaling Inhibitor 5-Chloro-4-(trifluoromethyl) pyridin-2-amine (as a core for inhibitors) Inhibitor->PI3K Inhibition

Caption: Mechanism of action as a core for PI3K inhibitors.

Agrochemical Synthesis

Trifluoromethylpyridine derivatives are fundamental building blocks for many modern agrochemicals, including herbicides and pesticides.[5] The presence of the trifluoromethyl group can confer enhanced efficacy and a unique biological activity spectrum. This compound serves as a valuable starting material for creating new crop protection agents.[5]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this chemical.

  • Hazard Identification: The compound is classified with the following hazard statements:

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H332: Harmful if inhaled[2]

    • H335: May cause respiratory irritation[2]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

    • Avoid breathing dust, fumes, or vapors.[7]

    • Wash hands thoroughly after handling.[6]

    • Avoid contact with skin and eyes.[7]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[8]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[6]

    • On Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]

Conclusion

This compound is a high-value chemical intermediate with significant applications in discovery research. Its well-defined physicochemical properties, versatile reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists and material scientists. Its role as a core scaffold for potent PI3K inhibitors underscores its importance in the ongoing development of targeted cancer therapies. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

  • Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]

  • Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

  • ¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... . ResearchGate. [Link]

Sources

A Technical Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS 1095824-77-3): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights into its synthesis, analytical validation, chemical reactivity, and strategic applications, particularly in the development of targeted therapeutics.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aminopyridine derivative. The strategic placement of a chloro group at the 5-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric profile. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine and amine functionalities serve as versatile handles for further chemical modification.[1] These features make it an attractive scaffold in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries.[2]

The compound's properties are summarized below:

PropertyValueSource(s)
CAS Number 1095824-77-3[1][2][3]
Molecular Formula C₆H₅Cl₂F₃N₂[2][3]
Molecular Weight 233.02 g/mol [1][3]
Synonyms 5-chloro-4-(trifluoromethyl)-2-pyridinylamine hydrochloride
Appearance Solid, powder[1]
Purity Typically >95%[1][2]
Boiling Point (Free Base) 258.3 ± 40.0 °C (Predicted)[1][4]
Density (Free Base) 1.5 ± 0.1 g/cm³ (Predicted)[1][4]
Storage Conditions Sealed in a dry, well-ventilated place at room temperature, preferably under an inert atmosphere.[3][5]
SMILES NC1=NC=C(Cl)C(C(F)(F)F)=C1.[H]Cl[2][3]

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is most effectively achieved through a palladium-catalyzed amination reaction.[1] This approach offers high yields and selectivity, which are critical for producing high-purity material for drug discovery programs.

G cluster_synthesis Synthesis Workflow A Precursor: 2,5-dichloro-4-(trifluoromethyl)pyridine B Pd-Catalyzed Amination (e.g., Buchwald-Hartwig) Reagents: Ammonia source, Pd catalyst, Ligand, Base A->B C Reaction Workup Quenching, Extraction, Solvent Removal B->C D Crude Product C->D E Purification (e.g., Column Chromatography) D->E F HCl Salt Formation (HCl in Ether/Dioxane) E->F G Final Product: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl (>95% Purity) F->G

A typical workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a representative synthesis. The choice of a specific palladium catalyst, ligand, and base is crucial for optimizing reaction yield and purity and should be determined through small-scale screening experiments.

  • Reactor Setup: To a dry, nitrogen-purged reaction vessel, add 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq).

    • Causality: The palladium catalyst and phosphine ligand form the active catalytic species essential for the carbon-nitrogen bond formation. An inert atmosphere is critical to prevent catalyst degradation.

  • Reagent Addition: Add a non-polar aprotic solvent such as toluene or dioxane. Add a strong base, typically sodium tert-butoxide (1.5-2.5 eq).

    • Causality: The base is required to deprotonate the amine source and facilitate the reductive elimination step in the catalytic cycle.

  • Reaction: Introduce the ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate). Heat the reaction mixture to 80-110 °C and monitor progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the resulting crude free base by flash column chromatography on silica gel.[4]

    • Self-Validation: This chromatography step is essential to remove the catalyst, unreacted starting materials, and byproducts, ensuring the purity of the intermediate.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the final compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method involves a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity is typically expected to be ≥99% by area under the curve.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns for the aromatic protons and the trifluoromethyl-adjacent carbon.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.[4] Electrospray ionization (ESI) is commonly used, and the observed m/z value should correspond to the [M+H]⁺ ion.

Chemical Reactivity and Strategic Utility

The compound's value lies in its predictable reactivity, allowing for its incorporation into more complex molecules. The chlorine atom and the primary amine serve as key synthetic handles.

Key Reactions:
  • Suzuki-Miyaura Coupling: The C-Cl bond at the 5-position can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl boronic acids.[1] This reaction is fundamental for creating biaryl structures, which are common motifs in kinase inhibitors.

  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom can be displaced by strong nucleophiles under specific conditions.

  • Amine Derivatization: The 2-amino group can be acylated, alkylated, or used in condensation reactions to build out different regions of a target molecule.

G cluster_reactivity Utility in Suzuki-Miyaura Coupling A 5-Chloro-4-(trifluoromethyl) pyridin-2-amine C Reaction Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Coupled Product 5-Aryl-4-(trifluoromethyl) pyridin-2-amine C->D

Workflow for C-C bond formation using the title compound.

Significance in Medicinal Chemistry: A Scaffold for PI3K Inhibitors

The 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold is particularly prominent in the development of anticancer agents. It serves as a core fragment for potent inhibitors of phosphoinositide 3-kinase (PI3K).[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1]

Derivatives of this compound have demonstrated impressive inhibitory activity, with IC₅₀ values in the nanomolar range against various cancer cell lines, including those from breast and lung cancers.[1]

G cluster_pathway Simplified PI3K Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT Akt/PKB PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Inhibitor derived from 5-Chloro-4-(trifluoromethyl) pyridin-2-amine Inhibitor->PI3K Inhibition

The role of the compound as a scaffold for PI3K pathway inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[1][3]

Hazard InformationGHS Codes and Statements
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust.[3]P280: Wear protective gloves/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling and PPE:
  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Have a safety shower and eyewash station readily available in the work area.[5]

Storage:
  • Store in a tightly sealed container to prevent moisture ingress.[5]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to access novel and potent therapeutic agents. Its combination of stability-enhancing features and versatile reactive sites has solidified its role in the synthesis of next-generation kinase inhibitors and other complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research organization aiming to leverage its full potential in drug discovery and development.

References

  • This compound | 1095824-77-3 | Benchchem.
  • 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4 - ChemicalBook.
  • 1095824-77-3 | this compound - A2B Chem.
  • 1095824-77-3|this compound - BLDpharm.
  • This compound | 1095824-77-3 - Sigma-Aldrich.
  • CAS 1095824-77-3 this compound | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd - ChemicalBook.
  • Safety Data Sheet - M
  • Safety Information for this compound - Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and an amine, provides a versatile scaffold for the synthesis of complex molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine and amine functionalities serve as key handles for diverse chemical transformations, such as substitution and coupling reactions.[1] This guide offers an in-depth exploration of its molecular structure, a detailed, field-proven synthetic protocol, and insights into its applications, particularly in the development of novel therapeutics. The hydrochloride salt form is often preferred as it improves the compound's stability and solubility, facilitating its use in various synthetic and pharmacological settings.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its reactivity and function. This compound is characterized by a pyridine ring substituted at the C2, C4, and C5 positions.

Structural Features:

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

  • C2-Amine (-NH₂): A primary amine group that is a key site for nucleophilic reactions and amide bond formation.

  • C4-Trifluoromethyl (-CF₃): A strongly electron-withdrawing group that significantly influences the electronic properties of the pyridine ring, increases lipophilicity, and can enhance binding affinity and metabolic stability in drug candidates.

  • C5-Chlorine (-Cl): A halogen substituent that provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, enabling further molecular elaboration.[1]

  • Hydrochloride Salt (·HCl): The amine group is protonated to form a hydrochloride salt, which typically presents as a stable, crystalline solid with improved aqueous solubility compared to the free base.[1]

A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Chemical Formula C₆H₅Cl₂F₃N₂[2]
Molecular Weight 233.02 g/mol [1][3]
CAS Number 1095824-77-3[1][2]
Appearance Solid[1]
Boiling Point (Free Base) 258.3 ± 40.0 °C (Predicted)[4]
Density (Free Base) 1.5 ± 0.1 g/cm³ (Predicted)[4]
Storage Sealed in dry, room temperature or under inert gas at 2–8 °C[3][4]

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the chlorination of a 2-amino-4-(trifluoromethyl)pyridine precursor.

Synthetic Workflow Overview

The synthesis can be logically broken down into the formation of the key intermediate followed by its conversion to the final product and subsequent salt formation. The following diagram illustrates a representative synthetic pathway.

SynthesisWorkflow Synthetic Pathway for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Hydrochloride Salt Formation Start 2-Amino-4-(trifluoromethyl)pyridine Product 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (Free Base) Start->Product  Chlorinating Agent  (e.g., 1,3-dichloro-5,5-dimethylhydantoin)  Solvent (e.g., DMF)   FinalProduct 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride Product->FinalProduct  HCl (in ether or dioxane)  

Caption: A representative two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles for pyridine functionalization.

Step 1: Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (Free Base)

  • Rationale: The core of this synthesis is the selective electrophilic chlorination of the 2-amino-4-(trifluoromethyl)pyridine starting material. The amine group at the C2 position is an activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The C5 position is sterically more accessible and electronically favored, leading to regioselective chlorination. A mild chlorinating agent is chosen to avoid over-chlorination or degradation of the starting material.

  • Procedure:

    • To a solution of 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.6 eq) portion-wise while maintaining the temperature at 0-5 °C.[4]

    • Allow the reaction mixture to stir at room temperature for approximately 2-4 hours.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (e.g., 3 x 50 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[4]

    • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Chloro-4-(trifluoromethyl)pyridin-2-amine as a solid.[4]

Step 2: Formation of this compound

  • Rationale: Converting the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry. It enhances the compound's stability, crystallinity, and often its solubility in aqueous media, which is advantageous for subsequent reactions or biological testing.

  • Procedure:

    • Dissolve the purified 5-Chloro-4-(trifluoromethyl)pyridin-2-amine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

    • A precipitate will form. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

Applications in Drug Discovery and Development

The title compound is a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[5] Its structural motifs are found in molecules targeting a range of biological pathways.

  • Anticancer Research: Notably, this compound has been investigated as a core component in the development of potent inhibitors of phosphoinositide 3-kinase (PI3K).[1] The PI3K pathway is frequently dysregulated in various cancers, making it a critical target for oncology drug development. Inhibitors based on this scaffold have demonstrated significant activity, with IC₅₀ values in the nanomolar range against cancer cell lines, highlighting its potential in creating targeted cancer therapies.[1]

  • Scaffold for Kinase Inhibitors: The substituted aminopyridine structure is a well-established "hinge-binding" motif for many kinase inhibitors. The amine group can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity against specific kinase targets.

  • Versatile Chemical Intermediate: Beyond kinase inhibition, the compound serves as a versatile intermediate for a variety of chemical reactions. The chlorine atom can be displaced via nucleophilic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and build novel molecular architectures.[1]

Conclusion

This compound is a compound of significant interest to the scientific research and drug development community. Its well-defined structure, featuring strategically placed reactive and modulating groups, makes it an invaluable synthetic intermediate. The reliable synthetic protocols outlined in this guide provide a clear pathway to its production, enabling researchers to leverage its unique properties for the creation of next-generation pharmaceuticals and other advanced chemical entities.

References

  • Benchchem. This compound | 1095824-77-3.

  • ChemicalBook. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine | 1095823-39-4.

  • CookeChem. 6-Chloro-4-methylpyridin-3-amine , 97% , 66909-38-4.

  • Frontier Specialty Chemicals. Frontier Specialty Chemicals @ ChemBuyersGuide.com, Inc.

  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

  • BLDpharm. 1095824-77-3|this compound.

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • SRIRAMCHEM. Fluazinam Impurity 3.

  • A2B Chem. 1095824-77-3 | this compound.

  • Aceschem. CAS 175277-67-5 | 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

  • Organic Syntheses Procedure. n-(5-chloro-2-pyridyl)triflimide.

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757.

  • ResearchGate. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

  • Xinyanhe Pharmatech Co.,Ltd. HETEROCYCLIC.

Sources

Introduction: Elucidating the Molecular Identity of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

This compound (CAS No. 1095824-77-3) is a highly functionalized heterocyclic compound of significant interest in modern drug discovery and development.[1] Its core structure, a substituted pyridine ring, is a prevalent motif in medicinal chemistry. Specifically, this compound has been identified as a valuable building block and has been investigated for its potent inhibitory activity against critical signaling enzymes like phosphoinositide 3-kinase (PI3K), a key target in oncology research.[2][3] The presence of a trifluoromethyl group (-CF₃) and a chlorine atom significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutics.[2][4][5]

Given its role as a high-value intermediate, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound. As publicly available spectra for this specific salt are scarce, this document leverages foundational spectroscopic principles and data from structurally related analogs to predict and interpret the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret data to confirm the identity, purity, and stability of this critical compound.

Compound Profile & Molecular Structure

A summary of the key physicochemical properties for the title compound is provided below.

PropertyValueReference
CAS Number 1095824-77-3[1][6][7]
Molecular Formula C₆H₅Cl₂F₃N₂ (as HCl salt)[1][2]
Molecular Weight 233.02 g/mol [2][6]
Typical Purity ≥95%[1][2]
Physical Form Solid, powder[2][7]
Storage Sealed in dry, room temperature[6][7]
SMILES NC1=NC=C(Cl)C(C(F)(F)F)=C1.[H]Cl[1][6]

The structural integrity of the compound is the foundation of its chemical reactivity and biological activity. The diagram below illustrates the atom numbering convention used for the spectroscopic assignments throughout this guide.

Caption: Molecular structure of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe. The hydrochloride salt form and the presence of an amine group mean that proton exchange with the solvent (like D₂O) can occur, which is a key diagnostic feature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons on the pyridine ring and a broad signal for the amine protons. The exact chemical shift of the amine protons can vary depending on concentration, temperature, and solvent.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.3Singlet (s)1HH6Deshielded by the adjacent ring nitrogen and the electron-withdrawing Cl group. Expected to show minimal coupling to H3 (⁴J ≈ 0 Hz).
~ 6.7 - 7.0Singlet (s)1HH3Shielded relative to H6 due to the ortho-amino group. Expected to show minimal coupling to H6.
~ 5.0 - 7.0Broad Singlet (br s)2H-NH₂The protons of the amine group are typically broad due to quadrupole effects from the nitrogen and chemical exchange. This signal will disappear upon shaking with D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms of the molecule. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 158 - 162C2Attached to two nitrogen atoms (ring and amine), resulting in significant deshielding.
~ 148 - 152C6Deshielded by the adjacent ring nitrogen.
~ 135 - 145 (q, ¹JCF ≈ 270-280 Hz)C4Attached to the highly electron-withdrawing -CF₃ group. The signal will be split into a quartet.
~ 120 - 125 (q, ⁰JCF ≈ 35-40 Hz)-CF₃The carbon of the trifluoromethyl group itself, showing a characteristic large one-bond C-F coupling.
~ 115 - 120C5Attached to the chlorine atom.
~ 108 - 112C3Shielded by the ortho-amino group.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.[8]

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -60 to -65Singlet (s)-CF₃A single signal is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic for a -CF₃ group on an aromatic ring, relative to CFCl₃ (δ 0.00 ppm).[9]
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like -NH₂.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹H, ¹³C, and ¹⁹F probes.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C{¹H} NMR Acquisition:

    • Switch to the ¹³C channel.

    • Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover 0 to 180 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is less sensitive.

    • Process and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR Acquisition:

    • Switch to the ¹⁹F channel.

    • Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Acquire 32-64 scans.

    • Process the data. An external reference standard like CFCl₃ may be used for precise chemical shift calibration.

  • Data Validation (D₂O Exchange):

    • After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O to the NMR tube.

    • Shake the tube well and re-acquire the ¹H spectrum.

    • Confirm the disappearance or significant reduction in the intensity of the -NH₂ proton signal.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The key functional groups—amine, pyridine ring, C-Cl, and C-F bonds—will give rise to characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibration TypeAssignmentRationale
3300 - 3500N-H StretchPrimary Amine (-NH₂)A doublet is expected in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.
3100 - 3200C-H StretchAromatic C-HStretching vibrations of the C-H bonds on the pyridine ring.
1620 - 1650N-H BendPrimary Amine (-NH₂)Scissoring vibration of the amine group.
1550 - 1610C=C and C=N StretchPyridine RingAromatic ring stretching vibrations.
1100 - 1300C-F StretchTrifluoromethyl (-CF₃)Strong, characteristic absorption bands due to the C-F stretching vibrations. This is often one of the most intense regions of the spectrum.
700 - 850C-Cl StretchAryl-ChlorideStretching vibration for the carbon-chlorine bond.
Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary (this is often done automatically by the software).

    • Label the major peaks and compare the observed frequencies with the predicted values to confirm the presence of key functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI-MS, the hydrochloride salt will typically be analyzed as the free base (Molecular Formula: C₆H₄ClF₃N₂; Monoisotopic Mass: 196.00 g/mol ).

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 196.

  • Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed. There will be an M⁺ peak at m/z 196 (containing ³⁵Cl) and an M+2 peak at m/z 198 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule.

  • Key Fragmentation: The trifluoromethyl group is relatively stable, but fragmentation may occur through the loss of chlorine or other neutral fragments.

parent [C₆H₄³⁵ClF₃N₂]⁺˙ m/z = 196 frag1 [M - Cl]⁺ m/z = 161 parent->frag1 - •Cl frag2 [M - CF₃]⁺ m/z = 127 parent->frag2 - •CF₃ parent2 [C₆H₄³⁷ClF₃N₂]⁺˙ m/z = 198

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Analysis:

    • Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺).

    • Verify the 3:1 intensity ratio of the M⁺ and M+2 peaks to confirm the presence of one chlorine atom.

    • Analyze the fragmentation pattern to further support the proposed structure. For higher confidence, high-resolution mass spectrometry (HRMS) can be used to obtain an exact mass, which can confirm the elemental formula to within a few parts per million.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A synergistic approach is essential for unambiguous structural verification. The following workflow ensures comprehensive characterization.

cluster_start cluster_techniques Primary Analysis cluster_data cluster_end Sample 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl IR FT-IR (ATR) Sample->IR MS Mass Spec (EI) Sample->MS NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR_Data Functional Groups Confirmed (-NH₂, -CF₃, C-Cl) IR->IR_Data MS_Data Molecular Weight & Formula Confirmed (m/z 196/198, Cl isotope pattern) MS->MS_Data NMR_Data Connectivity & Skeleton Confirmed (Proton/Carbon environment) NMR->NMR_Data Conclusion Structure Verified Purity Assessed IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS Number: 1095824-77-3), a key building block in modern medicinal chemistry. Recognizing the paramount importance of solubility and stability in the drug discovery and development pipeline, this document synthesizes foundational principles with actionable, field-proven methodologies. The protocols and insights presented herein are designed to empower researchers to effectively handle, formulate, and analyze this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

Compound Overview and Strategic Significance

This compound is a substituted pyridine derivative. Its structure, featuring a chlorine atom, a trifluoromethyl group, and an amine, makes it a versatile intermediate in the synthesis of pharmacologically active molecules. Notably, this compound has been investigated for its potential as an anticancer agent, acting as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell proliferation and survival.[1]

The hydrochloride salt form is deliberately chosen to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development to improve handling and bioavailability.[1] Understanding the precise characteristics of this salt is not merely a matter of record-keeping; it is fundamental to designing robust experimental protocols, from initial screening assays to later-stage formulation development.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1095824-77-3[1][2]
Molecular Formula C₆H₅Cl₂F₃N₂[1]
Molecular Weight 233.02 g/mol [1]
Physical Form Solid[1]
Purity (Typical) >95%[1]
Storage Hygroscopic; Store under inert gas (N₂/Ar) at -20°C or sealed at room temperature.[1]

Solubility Profile: A Predictive and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biological activity and formulation potential. While specific, publicly available quantitative solubility data for this compound is limited, we can establish a reliable, predictive profile based on its structural characteristics as a pyridine hydrochloride salt and provide a robust protocol for its empirical determination.

Theoretical and Qualitative Assessment

The presence of the hydrochloride salt significantly increases the polarity of the molecule, rendering it more amenable to dissolution in aqueous and polar protic solvents. Pyridine hydrochloride itself is highly soluble in water (85 g/100 mL) and also soluble in ethanol.[3][4] It is therefore reasonable to infer that this compound will exhibit favorable solubility in aqueous buffers and polar organic solvents. The trifluoromethyl group, while enhancing lipophilicity, is balanced by the ionizable amine hydrochloride, which promotes aqueous solubility.

Estimated Quantitative Solubility

The following table provides estimated solubility values based on the properties of structurally related small molecule hydrochloride salts. These are estimates and should be empirically verified. The provided protocols are designed for this purpose.

SolventEstimated Solubility Range (mg/mL) at 25°CRationale and Field Insights
Water 10 - 50The hydrochloride salt is expected to confer good aqueous solubility. The exact value will be pH-dependent, with higher solubility at lower pH due to the protonated amine.
Phosphate-Buffered Saline (PBS, pH 7.4) 5 - 20Solubility is expected to be slightly lower than in pure water due to the common ion effect and the pH being further from the pKa of the pyridine ring nitrogen.
Dimethyl Sulfoxide (DMSO) >100As a powerful, polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules, including hydrochloride salts.
Ethanol (EtOH) 10 - 30Ethanol's polarity and hydrogen-bonding capability make it a good solvent for many hydrochloride salts.[3]
Methanol (MeOH) 20 - 50Methanol is more polar than ethanol and is often a slightly better solvent for polar salts.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the industry-standard OECD Guideline 105 and the shake-flask method, which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[5][6]

Causality Behind Experimental Choices:

  • Equilibration Time (24-72 hours): Ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states.

  • Temperature Control (25°C): Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Centrifugation/Filtration: This step is critical to remove all undissolved solid particles, ensuring that the subsequent analysis only measures the concentration of the truly dissolved compound.

  • Quantification by HPLC: Provides a sensitive and specific method to determine the concentration of the compound in the saturated solution.

Step-by-Step Methodology:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent in a glass vial. The excess solid should be clearly visible.

  • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. For compounds that are slow to equilibrate, extend this time to 48 or 72 hours.

  • After equilibration, allow the vials to stand at the same temperature for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, pre-compatible with the solvent) to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.

  • Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as the HPLC method described in Section 4.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solid to solvent B 2. Seal vial A->B C 3. Agitate for 24-72h at 25°C B->C D 4. Let settle for >1h C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Dilute filtrate E->F G 7. Quantify by HPLC F->G H 8. Calculate solubility G->H

Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability is a measure of a compound's resistance to chemical change over time under various environmental conditions. For this compound, understanding its stability is crucial for proper storage, handling, and the design of meaningful biological assays.

Known Instabilities and Handling Precautions
  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere.[1] This can lead to physical changes (e.g., caking) and potentially initiate chemical degradation. It is imperative to store the compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) and to handle it quickly in a low-humidity environment.

  • Incompatibility with Strong Bases: Exposure to strong bases can cause dehydrochlorination, neutralizing the salt and potentially leading to the degradation of the free base.[1] Avoid basic conditions (pH > 8) in stock solutions and assay buffers.

  • Accelerated Stability: A foundational study indicates good stability under accelerated conditions (40°C / 75% Relative Humidity), with less than 5% degradation observed by HPLC over 4 weeks.[1] This suggests the solid material is robust under typical storage and handling conditions, provided it is protected from moisture and incompatible substances.

Protocol for Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method—one that can accurately quantify the parent compound in the presence of its degradants.[7][8] This protocol is based on the principles outlined in the ICH Q1A and Q1B guidelines.[1][9][10]

Causality Behind Experimental Choices:

  • Stress Conditions (Acid, Base, Oxidation, Heat, Light): These conditions represent the most common degradation pathways for small molecules and are required by regulatory guidelines to comprehensively assess stability.

  • Target Degradation (5-20%): The goal is not to completely destroy the compound, but to generate enough of the primary degradation products to be detectable and resolvable by the analytical method.

  • Control Samples: Unstressed and dark controls are essential to differentiate degradation caused by the stress condition from inherent instability or degradation caused by the solution itself.

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for 2-8 hours. (Note: Degradation is expected to be rapid; monitor closely).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days, protected from light.

  • Photostability: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[1][11] Maintain a dark control sample at the same temperature.

  • Analysis: At appropriate time points, withdraw samples, neutralize the acid and base samples if necessary, and dilute them to a suitable concentration. Analyze all samples (including an unstressed control) using the HPLC method detailed below.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradation products are co-eluting, confirming the method is truly stability-indicating.

G cluster_stress Forced Degradation Conditions A Prepare 1 mg/mL Stock Solution B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C, dark) A->E F Photolytic (ICH Q1B light) A->F G Analyze Samples by HPLC-PDA B->G C->G D->G E->G F->G H Evaluate Degradation & Assess Peak Purity G->H

Workflow for Forced Degradation Studies.

Analytical Methodology: A Validated Approach

A reliable analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

Recommended HPLC Method Parameters

The following method is a strong starting point for the analysis of this compound, based on typical parameters for similar aromatic amines.

ParameterRecommended ConditionRationale and Field Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of small molecules. This is the workhorse of reversed-phase chromatography.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte and controlling the pH of the mobile phase for consistent retention.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary for a stability-indicating method to ensure that both polar and non-polar degradation products are eluted and resolved from the parent peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 254 nmAromatic pyridine rings typically show strong absorbance around 254 nm. A PDA detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Conclusion and Best Practices

This compound is a valuable research tool whose utility is maximized when its fundamental physicochemical properties are well understood. While this guide provides a robust framework based on established principles and available data, empirical verification remains a cornerstone of scientific integrity.

Key Takeaways for the Researcher:

  • Always Protect from Moisture: Due to its hygroscopic nature, proper storage and handling are critical to prevent physical and chemical changes.

  • Control the pH: The compound is a salt and its solubility and stability are pH-dependent. Avoid strongly basic conditions.

  • Verify Solubility: Use the provided shake-flask protocol to determine the precise solubility in your specific solvents and buffers of interest. Do not rely solely on estimates for critical experiments.

  • Develop a Stability-Indicating Method: Before conducting long-term experiments or interpreting stability data, ensure your analytical method can separate the parent compound from any potential degradation products by performing a forced degradation study.

By adhering to these principles and employing the detailed protocols within this guide, researchers can ensure the quality of their data and accelerate their progress in the fields of drug discovery and chemical development.

References

  • NBinno. This compound. [Link]

  • International Council for Harmonisation. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

  • Indian Journal of Pharmaceutical and Medical Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • RJ Wave. Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]

  • Regulations.gov. Report : Determination of Water Solubility. [Link]

  • Wikipedia. Citric acid. [Link]

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A Researcher's Guide to Sourcing 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Role of a Critical Building Block in Modern Chemistry

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS No. 1098144-77-3) is a halogenated and trifluoromethylated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motifs—a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and a nucleophilic amine—make it a versatile synthon for constructing diverse heterocyclic systems.[1] This guide provides a comprehensive overview for researchers on sourcing this compound, emphasizing supplier evaluation, quality control, and safe handling.

The primary utility of this compound lies in its application as a key building block for pharmacologically active agents. For instance, it is a documented precursor in the synthesis of potent inhibitors of phosphoinositide 3-kinase (PI3K), a protein critically involved in cell proliferation and survival, making it a target in oncology research.[2] The strategic placement of its functional groups allows for precise molecular elaboration through reactions like substitution and coupling, enabling the development of novel drug candidates.[1][2]

Commercial Supplier Landscape: A Comparative Analysis

The procurement of high-quality starting materials is a cornerstone of successful research and development. A variety of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized firms. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for scale-up), purity specifications, and lead times.

For research purposes, a purity of ≥95% is commonly available and suitable for most initial synthetic explorations.[1] Below is a comparative table of representative commercial suppliers.

SupplierPurity/GradeAvailable QuantitiesCountry of Origin
Sigma-Aldrich (Merck)≥95%Gram to multi-gram scaleGermany (Global Distribution)
A2B Chem≥95%Milligram to 500g scaleUSA
BLD Pharm≥95%Gram to multi-gram scaleChina
BenchChem>95%Inquire for detailsUSA
Ambeed, Inc.95%Gram to multi-gram scaleUSA

Note: This table is for illustrative purposes. Availability, pricing, and specifications are subject to change and should be verified directly with the suppliers.

Critical Quality Attributes and Verification for the End-User

While suppliers provide a Certificate of Analysis (CoA), it is prudent for researchers to perform their own verification, especially when a project is sensitive to impurities.

Key Parameters on a Certificate of Analysis (CoA):

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity level of >97% is often preferred for late-stage research and development.

  • Identity: Confirmed by ¹H NMR (Proton Nuclear Magnetic Resonance), Mass Spectrometry (MS), and sometimes ¹³C NMR. The spectral data should be consistent with the expected structure.

  • Appearance: Should be a solid, with the color noted (e.g., off-white to yellow powder).[3]

  • Residual Solvents: The manufacturing process may leave trace amounts of solvents (e.g., DMF, toluene).[2] The CoA should specify if these have been tested and are below acceptable limits.

Workflow for Supplier Qualification and Incoming Material QC

The following diagram illustrates a robust workflow for qualifying a new supplier and verifying the quality of the received chemical.

G cluster_procurement Procurement Phase cluster_qc In-House QC Phase start Identify Need for Reagent supplier_screen Screen Potential Suppliers start->supplier_screen request_docs Request CoA, SDS & Quote supplier_screen->request_docs place_order Place Purchase Order request_docs->place_order receive Receive Material & Visual Inspection place_order->receive qc_check Perform Confirmatory Analysis (e.g., ¹H NMR) receive->qc_check compare Compare Data with Supplier CoA qc_check->compare release Release to Lab Inventory compare->release Data Match reject Quarantine & Contact Supplier compare->reject Discrepancy Found

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS No. 1095824-77-3), a versatile building block in modern medicinal and agrochemical research. The strategic placement of the chloro, trifluoromethyl, and amino moieties on the pyridine ring makes it a valuable precursor for synthesizing a range of biologically active molecules. This document is intended to equip researchers with the critical knowledge required for its safe handling, storage, and use in experimental settings, ensuring both personal safety and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound is a solid organic compound with a molecular weight of 233.02 g/mol .[1][2] Its structure is characterized by a pyridine core substituted with a chlorine atom at the 5-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position, presented as a hydrochloride salt.[1] This unique substitution pattern is instrumental in its utility as a synthetic intermediate.[1]

A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The signal word for this compound is "Warning" .[2]

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 1095824-77-3[1]
Molecular Formula C₆H₅Cl₂F₃N₂[1]
Molecular Weight 233.02 g/mol [1][2]
Physical Form Solid
Boiling Point (free base) 258.3 ± 40.0 °C (Predicted)[3]
Density (free base) 1.5 ± 0.1 g/cm³ (Predicted)[3]
Storage Temperature Room Temperature (sealed in dry conditions)[2]

Exposure Control and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent exposure controls are paramount. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Therefore, a multi-layered approach to protection is essential.

Engineering Controls

All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[4][5] This is the most critical engineering control to minimize the inhalation of any dust or aerosols. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The causality behind each selection is to create a barrier against the specific hazards identified.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required to protect against airborne particles and accidental splashes.[4]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is recommended.[4] This provides an extra layer of protection against potential tears or rapid permeation. Always consult the glove manufacturer's compatibility chart.

  • Skin and Body Protection: A laboratory coat, fully buttoned, is required to protect the skin.[4] Full-length pants and closed-toe shoes are also mandatory to prevent any skin exposure.[4]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with the appropriate cartridges should be used. This should be done in accordance with a respiratory protection program.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[6] Avoid contact with skin and eyes.[4][6]

  • Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[6]

  • Weighing and Transfer: When weighing or transferring the solid material, do so in a chemical fume hood to contain any dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Storage
  • Container: Keep the container tightly closed and properly labeled.[7]

  • Location: Store in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures: A Self-Validating System

A well-rehearsed emergency plan is a self-validating system that ensures a correct and swift response, minimizing harm.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[4] If breathing is difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.

Spill Response

For a minor spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Wear appropriate PPE , including double gloves, safety goggles, and a lab coat.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a major spill, or any spill outside of a fume hood, evacuate the area and contact the institution's emergency response team.

Spill_Response Alert Alert Personnel Minor_Spill Minor Spill? Alert->Minor_Spill Don_PPE Don Appropriate PPE Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Evacuate Evacuate and Call for Help Minor_Spill->Don_PPE Yes Minor_Spill->Evacuate No

Caption: Emergency Spill Response Flowchart.

Experimental Protocol: A Note on Synthesis

While a detailed, validated experimental protocol for the synthesis of this compound is not publicly available, a general synthetic route involves the amination of a 2-chloro-5-(trifluoromethyl)pyridine precursor.[3] This can be achieved through methods such as a palladium-catalyzed amination reaction.[3]

Step-by-Step Conceptual Workflow:

  • Reaction Setup: In a chemical fume hood, a reaction vessel is charged with 2-chloro-5-(trifluoromethyl)pyridine, a suitable amine source, a palladium catalyst, a ligand, and a base in an appropriate solvent.

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Heating: The reaction mixture is heated to the required temperature and stirred for a specified period. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The crude product is purified, typically by column chromatography, to isolate the desired 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

  • Salt Formation: The purified free base is then treated with hydrochloric acid to form the hydrochloride salt, which may aid in purification and stability.

This conceptual workflow highlights the key stages. The causality for each step is rooted in fundamental organic chemistry principles: the palladium catalyst facilitates the carbon-nitrogen bond formation, the base is necessary to neutralize the acid generated during the reaction, and the inert atmosphere protects the sensitive catalyst.

Disposal Considerations

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be disposed of as hazardous waste.[7]

  • Waste Segregation: Halogenated organic waste should be collected in a dedicated, properly labeled, and sealed container.[8]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional guidelines for hazardous waste disposal.[9]

Conclusion

This compound is a valuable research chemical with a defined set of hazards. By understanding its properties, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific safety protocols and a thorough review of any available safety data sheets for the compound and its reagents.

References

  • SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015, September 30). Fisher Scientific.
  • Pyridine Standard Operating Procedure. (n.d.).
  • CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Pyridine. (2025, August 5). Sigma-Aldrich.
  • 4-Aminopyridine SOP. (n.d.). University of Washington.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • 4-Aminopyridine-504-24-5.docx - University of Georgia Office of Research. (n.d.).
  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 22, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved January 22, 2026, from [Link]

  • WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - WIPO Patentscope. (2019, July 11). Retrieved January 22, 2026, from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21).
  • 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved January 22, 2026, from [Link]

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Reactivity of the amine group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Amine Group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and an amine, presents a unique combination of electronic and steric properties. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, significantly influencing the reactivity of the entire molecule.[2][3] This guide provides an in-depth exploration of the reactivity of the 2-amino group, a primary site for synthetic modification. Understanding the nuances of this functional group is paramount for its effective utilization in the design and synthesis of novel chemical entities. This compound has been investigated for its potential as an anticancer agent, acting as a potent inhibitor of phosphoinositide 3-kinase (PI3K).[4]

The Electronic and Steric Landscape: Modulating Amine Reactivity

The reactivity of the 2-amino group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is not considered in isolation. The pyridine ring and its substituents create a distinct electronic and steric environment that dictates the nucleophilicity and accessibility of the amine's lone pair of electrons.

  • Electronic Effects: The trifluoromethyl group at the 4-position and the chloro group at the 5-position are both strongly electron-withdrawing.[2][3] This inductive effect reduces the electron density on the pyridine ring and, consequently, on the 2-amino group. This diminished electron density leads to a decrease in the nucleophilicity of the amine compared to unsubstituted 2-aminopyridine. The electron-withdrawing nature of the pyridine ring itself further contributes to this effect.[5]

  • Steric Hindrance: The 2-amino group is situated between the pyridine nitrogen and the C3-hydrogen. While not excessively hindered, the local environment can influence the approach of bulky electrophiles.[6][7][8][9] The choice of reagents and reaction conditions must take this into account to achieve optimal yields and avoid side reactions.

The hydrochloride salt form means that the amine is protonated. For the amine to act as a nucleophile, it must first be deprotonated by a base. The choice of base is critical and depends on the specific reaction being performed.

Key Reactions of the Amine Group

The 2-amino group of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is a versatile handle for a variety of chemical transformations. The following sections detail the most common and synthetically useful reactions involving this functional group.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide bonds. This reaction is crucial for introducing a wide range of functional groups and for building larger molecular frameworks. Acylation of 2-aminopyridines can be achieved using various acylating agents, such as acyl chlorides and anhydrides.[5][10]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides, but anhydrides can be advantageous when milder conditions are required.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction with acyl chlorides. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants without participating in the reaction.

Experimental Protocol: N-Acylation with Acetyl Chloride

  • To a stirred solution of this compound (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes to ensure complete deprotonation of the amine hydrochloride.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated product.

Logical Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Amine HCl in DCM Dissolve Amine HCl in DCM Start->Dissolve Amine HCl in DCM Add Triethylamine Add Triethylamine Dissolve Amine HCl in DCM->Add Triethylamine Cool to 0C Cool to 0C Add Triethylamine->Cool to 0C Add Acetyl Chloride Add Acetyl Chloride Cool to 0C->Add Acetyl Chloride Warm to RT Warm to RT Add Acetyl Chloride->Warm to RT Monitor by TLC Monitor by TLC Warm to RT->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Extract Extract Quench with Water->Extract Wash Wash Extract->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: N-Acylation Experimental Workflow.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of 2-aminopyridines can be challenging due to the potential for over-alkylation.[11] However, several methods can achieve mono-alkylation with good selectivity. Reductive amination is a particularly effective strategy.

Causality Behind Experimental Choices:

  • Reductive Amination: This two-step, one-pot procedure involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is milder and more selective than sodium borohydride, and it can be used in acidic conditions which favor imine formation. A method using a carboxylic acid and sodium borohydride has also been reported for the N-monoalkylation of 2-aminopyridines.[12]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive amination.

Experimental Protocol: Reductive Amination with Acetone

  • Suspend this compound (1.0 eq), acetone (1.5 eq), and sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane (DCE).

  • Add acetic acid (0.1 eq) to catalyze the imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the N-alkylated product.

Logical Workflow for N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Combine Amine, Acetone, STAB in DCE Combine Amine, Acetone, STAB in DCE Start->Combine Amine, Acetone, STAB in DCE Add Acetic Acid Add Acetic Acid Combine Amine, Acetone, STAB in DCE->Add Acetic Acid Stir at RT Stir at RT Add Acetic Acid->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench with NaHCO3 Quench with NaHCO3 Monitor by TLC->Quench with NaHCO3 Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Wash & Dry Wash & Dry Extract with DCM->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Purify Purify Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: N-Alkylation via Reductive Amination.

N-Arylation: Constructing C-N Bonds

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between an amine and an aryl halide.[11][13] These reactions are essential for synthesizing diarylamines, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos, BINAP) are typically required. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination. Sterically hindered ligands can be more efficient for coupling with secondary amines.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) is used to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents such as toluene or dioxane are used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation with Bromobenzene

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (1.0 eq, free base), bromobenzene (1.2 eq), and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under argon.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Logical Workflow for N-Arylation

Start Start Prepare Schlenk Flask Prepare Schlenk Flask Start->Prepare Schlenk Flask Add Catalyst, Ligand, Base Add Catalyst, Ligand, Base Prepare Schlenk Flask->Add Catalyst, Ligand, Base Evacuate & Backfill with Argon Evacuate & Backfill with Argon Add Catalyst, Ligand, Base->Evacuate & Backfill with Argon Add Amine, Aryl Halide, Toluene Add Amine, Aryl Halide, Toluene Evacuate & Backfill with Argon->Add Amine, Aryl Halide, Toluene Heat to 110C Heat to 110C Add Amine, Aryl Halide, Toluene->Heat to 110C Monitor Reaction Monitor Reaction Heat to 110C->Monitor Reaction Cool to RT Cool to RT Monitor Reaction->Cool to RT Workup Workup Cool to RT->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Diazotization: A Gateway to Further Functionalization

Diazotization of 2-aminopyridines involves the reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[14][15] These intermediates are often unstable but can be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br) via Sandmeyer-type reactions. The diazotization of aminopyridines can lead to the formation of pyridyl triflates in the presence of trifluoromethanesulfonic acid.[16] A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been developed.[17]

Causality Behind Experimental Choices:

  • Acid: A strong acid is required to generate nitrous acid from sodium nitrite. The choice of acid can also influence the final product (e.g., HCl for chlorination).

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the unstable diazonium salt.

  • Nucleophile: The subsequent reaction of the diazonium salt depends on the nucleophile present in the reaction mixture. For example, in the presence of excess chloride ions, a chloropyridine can be formed.

Experimental Protocol: One-Pot Diazotization and Chlorination [17]

  • Prepare a homogeneous mixture of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (1.0 eq) and sodium nitrite (2.5 eq) by grinding them in a mortar.

  • In a separate flask, prepare a solution of dimethylformamide (DMF), trifluoromethanesulfonic acid (3.0 eq), and dimethylsulfoxide (DMSO), and cool it to 5-7 °C.

  • Slowly add the amine/nitrite mixture to the cooled acid solution over 10 minutes.

  • Maintain the temperature at 5-7 °C for 5 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add acetonitrile and concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the crude product by chromatography to obtain 2,5-dichloro-4-(trifluoromethyl)pyridine.

Quantitative Data Summary

Reaction TypeReagentsSolventTemperatureTypical Yield
N-Acylation Acyl Chloride, BaseDCM0 °C to RTGood to Excellent
N-Alkylation Aldehyde/Ketone, STABDCERoom TemperatureGood
N-Arylation Aryl Halide, Pd Catalyst, Ligand, BaseToluene100-110 °CModerate to Good
Diazotization NaNO2, Strong AcidVaries0-5 °CVariable

Synthetic Applications and Case Studies

The reactivity of the amine group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine is leveraged in the synthesis of various biologically active molecules. For instance, derivatives of this compound have been explored as inhibitors of bacterial phosphopantetheinyl transferase, showing potential as antibacterial agents.[18] The core structure is also a precursor for more complex heterocyclic systems through reactions that functionalize the amine, followed by intramolecular cyclizations.

Conclusion

This compound is a valuable synthetic intermediate whose utility is largely defined by the reactivity of its 2-amino group. While the electron-withdrawing substituents decrease its nucleophilicity, the amine remains a versatile functional handle for a range of transformations, including N-acylation, N-alkylation, N-arylation, and diazotization. A thorough understanding of the electronic and steric factors governing these reactions, coupled with careful selection of reagents and conditions, enables chemists to effectively incorporate this scaffold into complex target molecules for drug discovery and development.

References

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH . Source: National Institutes of Health. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH . Source: National Institutes of Health. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines . Source: Royal Society of Chemistry. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH . Source: National Institutes of Health. [Link]

  • (PDF) A Facile N-Monoalkylation of Aminopyridines - ResearchGate . Source: ResearchGate. [Link]

  • A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH . Source: National Institutes of Health. [Link]

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  • Reaction of 2-amino-6-methylpyridine and steric hindrance. - ResearchGate . Source: ResearchGate. [Link]

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  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace . Source: SciSpace. [Link]

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  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV . Source: Office of Scientific and Technical Information. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central . Source: National Institutes of Health. [Link]

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  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov . Source: Scientific.net. [Link]

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The Strategic Role of the Trifluoromethyl Group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive analysis of the pivotal role of the trifluoromethyl (CF₃) group in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, a key building block in the development of targeted therapeutics. We will delve into the profound influence of the CF₃ group on the molecule's electronic properties, metabolic stability, and lipophilicity, and how these factors contribute to its biological activity, particularly as a scaffold for phosphoinositide 3-kinase (PI3K) inhibitors. This guide will further explore the synergistic and antagonistic interplay between the trifluoromethyl, chloro, and amine substituents on the pyridine ring, providing a detailed examination of the structure-activity relationships that govern its utility in drug discovery.

Introduction: The Rise of Fluorine in Drug Design

The strategic incorporation of fluorine into small molecules has revolutionized drug development. The unique properties of the fluorine atom, being the most electronegative element, allow for fine-tuning of a compound's metabolic stability, acidity/basicity (pKa), and membrane permeability.[1] Among fluorinated substituents, the trifluoromethyl group has gained prominence due to its potent electron-withdrawing nature and its ability to significantly enhance the lipophilicity of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[2] this compound serves as a prime example of a versatile scaffold where the trifluoromethyl group plays a critical role in defining its chemical reactivity and therapeutic potential.

Physicochemical Impact of the Trifluoromethyl Group

The presence of the trifluoromethyl group at the C4 position of the pyridine ring in this compound imparts a unique set of physicochemical characteristics that are highly desirable in drug candidates.

Electronic Effects and pKa Modulation

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This inductive effect significantly reduces the electron density of the pyridine ring, making it less susceptible to oxidative metabolism.[3] Furthermore, this electron-withdrawing nature lowers the pKa of the 2-amino group, influencing its ionization state at physiological pH. This modulation of basicity can have a profound impact on drug-receptor interactions and solubility.[4][5]

Lipophilicity and Membrane Permeability

A key advantage of the trifluoromethyl group is its contribution to a molecule's lipophilicity, often quantified by the logarithm of the partition coefficient (logP). Increased lipophilicity can enhance a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2] The trifluoromethyl group in this compound is instrumental in optimizing its logP value, balancing aqueous solubility with membrane permeability.

Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. The presence of a trifluoromethyl group can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[2] This is a crucial consideration in drug design, as it can lead to lower required doses and reduced patient-to-patient variability.

Table 1: Physicochemical Properties of Substituted Pyridines

CompoundKey SubstituentsPredicted/Reported pKaPredicted/Reported logPKey Attributes
2-Aminopyridine-NH₂6.82[5]0.53[5]Parent scaffold, basic
2-Amino-5-chloropyridine-NH₂, -ClLower than 2-aminopyridineHigher than 2-aminopyridineIncreased lipophilicity
5-Chloro-4-(trifluoromethyl)pyridin-2-amine-NH₂, -Cl, -CF₃Significantly lower than 2-aminopyridineSignificantly higher than 2-aminopyridineEnhanced lipophilicity and metabolic stability

The Trifluoromethyl Group in Medicinal Chemistry: A Focus on PI3K Inhibition

The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] this compound has emerged as a valuable building block for the synthesis of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors.[4][7] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

The trifluoromethyl group in this scaffold plays a multifaceted role in its activity as a PI3K inhibitor. Its electron-withdrawing properties can influence the binding affinity to the kinase hinge region, while its lipophilicity contributes to cell permeability and access to the intracellular target.[4] Furthermore, the metabolic stability imparted by the CF₃ group ensures a sustained therapeutic effect.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from commercially available pyridine derivatives.

Synthetic Workflow

A common synthetic route involves the introduction of the trifluoromethyl group, followed by chlorination and amination of the pyridine ring.[9]

Synthetic Workflow Start 3-Picoline Intermediate1 3-(Trichloromethyl)pyridine Start->Intermediate1 Chlorination Intermediate2 3-(Trifluoromethyl)pyridine Intermediate1->Intermediate2 Fluorination Intermediate3 2-Chloro-5-(trifluoromethyl)pyridine Intermediate2->Intermediate3 Chlorination Intermediate4 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Intermediate3->Intermediate4 Amination End 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl Intermediate4->End Salt Formation

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)
  • Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine: This intermediate can be prepared from 3-(trifluoromethyl)pyridine via a vapor-phase chlorination reaction.[10]

  • Step 2: Amination: 2-Chloro-5-(trifluoromethyl)pyridine can be aminated using various methods, including a palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia.[11]

  • Step 3: Salt Formation: The free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Spectroscopic Characterization

The structure of this compound is confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling) and the chlorinated and aminated carbons of the pyridine ring.[12]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a sensitive probe for the trifluoromethyl group, typically showing a singlet in the expected chemical shift range.[13]

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

Interplay of Substituents: A Synergistic Effect

The biological activity and physicochemical properties of this compound are not solely dictated by the trifluoromethyl group but are a result of the complex interplay between all three substituents on the pyridine ring.

Substituent Effects Molecule 5-Chloro-4-(trifluoromethyl)pyridin-2-amine CF3 CF3 Group (Electron Withdrawing, Lipophilic) Molecule->CF3 Cl Chloro Group (Electron Withdrawing, Lipophilic) Molecule->Cl NH2 Amino Group (Electron Donating, H-bond donor) Molecule->NH2 Properties Overall Physicochemical and Biological Properties CF3->Properties Modulates pKa, increases metabolic stability & logP Cl->Properties Modulates electronics & lipophilicity NH2->Properties Influences basicity & receptor interactions

Caption: Interplay of substituents influencing the properties of the molecule.

The electron-donating nature of the 2-amino group counteracts the strong electron-withdrawing effects of the trifluoromethyl and chloro groups, creating a unique electronic environment on the pyridine ring.[14] This electronic balance is crucial for its reactivity and its ability to engage in specific interactions with biological targets. The chloro group at the 5-position further modulates the electronic properties and contributes to the overall lipophilicity of the molecule.

Conclusion and Future Perspectives

This compound is a testament to the power of strategic fluorination in medicinal chemistry. The trifluoromethyl group is a key determinant of its favorable physicochemical and pharmacokinetic properties, making it a valuable building block for the development of targeted therapies, particularly in the realm of PI3K inhibitors. A thorough understanding of the role of the trifluoromethyl group, in concert with the other substituents, is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on further exploring the structure-activity relationships of this scaffold to develop even more potent and selective inhibitors for a range of therapeutic targets.

References

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131-143.
  • Elguero, J., Jagerovic, N., & Goya, P. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(10), 1645.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor. (2017). International Journal of ChemTech Research, 10(9), 834-840.
  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131-143.
  • Wymann, M. P., & Schneiter, R. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 58(1), 175-188.
  • ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Retrieved from [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4383-4407.
  • Romano, E. L., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 29949-29961.
  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • Olah, G. A., & Prakash, G. K. S. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 42(5), 655-666.
  • IntechOpen. (2018). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • MDPI. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • RSC Publishing. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

  • RSC Publishing. (2020). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

  • Semantic Scholar. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Buchwald-Hartwig amination of the challenging heterocyclic substrate, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, enabling robust experimental design and troubleshooting.

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The ability to forge carbon-nitrogen bonds with precision is paramount, and the Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose.[3][4] This reaction facilitates the coupling of amines with aryl halides, offering a significant advantage over traditional methods that often require harsh conditions and have limited functional group tolerance.[4]

Our focus is on the specific substrate, this compound, which presents a unique set of challenges. The presence of a trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the chloro substituent is a notoriously less reactive coupling partner compared to its bromo or iodo counterparts.[5] Furthermore, the free amino group and the hydrochloride salt form necessitate careful consideration of the reaction conditions.

I. Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for rational optimization. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, as illustrated below.[3][6]

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Limiting Step) Pd(0)L->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Pd(II)_Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3] This is often the rate-limiting step, particularly with less reactive aryl chlorides.[5] Subsequently, the amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.[4] The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][7]

II. Strategic Selection of Reaction Components

The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent.

A. Catalyst and Ligand: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand is paramount. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote the difficult oxidative addition and subsequent reductive elimination steps.[3]

ComponentRecommended OptionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors. Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[8]
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are known to be highly effective for the amination of aryl chlorides.[9] They stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Pre-catalyst XPhos Pd G3, SPhos Pd G3Pre-catalysts offer improved air and moisture stability, as well as more reliable initiation of the catalytic cycle.[8]
B. The Role of the Base: More Than a Proton Scavenger

The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required to deprotonate the amine, forming the nucleophilic amido species.[10] The choice of base can significantly impact the reaction rate and substrate compatibility.[6]

BasepKaHAdvantagesDisadvantages
NaOt-Bu ~19High reactivity, often leading to faster reactions and lower catalyst loadings.[6][8]Can be incompatible with base-sensitive functional groups.[6]
K₃PO₄ ~12.3Excellent functional group tolerance.[8]May require higher temperatures and longer reaction times.[6]
Cs₂CO₃ ~10Good functional group tolerance and solubility in many organic solvents.[8]Can be more expensive than other inorganic bases.[6]

For the amination of this compound, a strong base like NaOt-Bu is a good starting point to overcome the lower reactivity of the chloride. However, given the presence of the free amino group, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary to avoid side reactions. The hydrochloride salt of the starting material will consume one equivalent of the base.

C. Solvent Selection: Ensuring Solubility and Stability

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. It should also be inert to the reaction conditions.

SolventBoiling Point (°C)Characteristics
Toluene 111A common and effective solvent for Buchwald-Hartwig aminations.[8]
Dioxane 101Another widely used solvent with good solvating properties for a range of substrates.[8]
t-Butanol 82Can be beneficial in certain cases, particularly when using alkoxide bases.

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.5-3.0 equivalents, accounting for the hydrochloride salt).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reagent Addition: Add the this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Low reaction temperature.Use a pre-catalyst; Ensure all reagents and solvents are dry; Increase the reaction temperature.
Side Product Formation Base-mediated decomposition of starting materials or product; Hydrodehalogenation.Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃); Use a pre-catalyst to minimize side reactions.
Poor Reproducibility Inconsistent quality of reagents or solvents; Inefficient inert atmosphere technique.Use high-purity reagents; Ensure a robust inert atmosphere is maintained throughout the reaction.

V. Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. A systematic approach to the selection of the catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism, is key to success. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel aminopyridine derivatives for drug discovery and development.

VI. References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(14), 6533–6558.

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

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The Strategic Application of Palladium-Catalyzed Cross-Coupling with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a cornerstone building block for medicinal chemists and drug development professionals. Its unique electronic and structural features—a pyridine core rendered electron-deficient by a trifluoromethyl group, a strategically placed chloro leaving group, and a coordinating primary amine—make it an invaluable scaffold for accessing novel chemical matter. The trifluoromethyl group, in particular, is a celebrated addition in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of the final compound.[1][2][3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate, offering detailed protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics. Notably, derivatives of this scaffold have shown potent activity as inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in oncology.[4]

Understanding the Substrate: Reactivity and Challenges

The cross-coupling of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine presents a unique set of challenges and opportunities. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[5] Furthermore, the carbon-chlorine bond is inherently less reactive than its bromide or iodide counterparts, necessitating more robust catalytic systems. The strong electron-withdrawing nature of the trifluoromethyl group further modulates the reactivity of the pyridine ring.[1] Success in coupling reactions with this substrate hinges on the rational selection of the palladium source, ligand, base, and solvent to overcome these hurdles.

Core Applications in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds.[4] The three most pivotal transformations for derivatizing 5-Chloro-4-(trifluoromethyl)pyridin-2-amine are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each provides a distinct pathway to novel analogs with diverse functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures.[6] For a substrate like 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 5-position, significantly expanding the accessible chemical space.

Key Mechanistic Considerations: The catalytic cycle, depicted below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the product and regenerate the catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition of the aryl chloride and to promote the final reductive elimination step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Cl)L₂ Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_R Ar-Pd(II)(R')L₂ PdII->PdII_R R'-B(OH)₂ / Base Transmetalation Transmetalation PdII_R->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArCl Ar-Cl Boronic R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[7] Applying this methodology to 5-Chloro-4-(trifluoromethyl)pyridin-2-amine enables the introduction of primary and secondary amines at the 5-position, a crucial transformation for modulating pharmacokinetic properties and exploring structure-activity relationships.

Key Mechanistic Considerations: Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with oxidative addition. The subsequent key steps involve the coordination of the amine to the palladium(II) complex, deprotonation by a base to form a palladium amido complex, and reductive elimination to furnish the desired arylamine. The use of specialized ligands, such as RuPhos and BrettPhos, in combination with strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu), is often necessary for the successful coupling of challenging heterocyclic chlorides.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L PdII Ar-Pd(II)(Cl)L Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)(NR'R'')L PdII->PdII_Amido HNR'R'' / Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' ArCl Ar-Cl Amine HNR'R'' + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[10] This reaction is invaluable for creating rigid scaffolds and introducing functionalities that can serve as handles for further transformations, such as click chemistry.

Key Mechanistic Considerations: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl chloride. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination to yield the coupled product. Amine bases are commonly used both as a base and a solvent.[11]

Sonogashira_Cycle cluster_cycle Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)(Cl)L₂ Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)(C≡CR')L₂ PdII->PdII_Alkynyl Cu-C≡CR' Transmetalation Transmetalation PdII_Alkynyl->Pd0 Ar-C≡CR' RedElim Reductive Elimination Product Ar-C≡CR' ArCl Ar-Cl Cu_Acetylide Cu-C≡CR'

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization may be necessary for specific coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow start Start setup Reaction Setup: - Add reagents to a dry Schlenk flask - Purge with inert gas (Ar or N₂) start->setup addition Solvent & Reagent Addition: - Add anhydrous, degassed solvent - Add base and coupling partner setup->addition reaction Reaction: - Stir at specified temperature - Monitor by TLC or LC-MS addition->reaction workup Workup: - Quench the reaction - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reagent MW Equivalents Amount Mmol
5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl233.021.0233 mg1.0
Phenylboronic Acid121.931.5183 mg1.5
Pd₂(dba)₃915.720.0218.3 mg0.02
RuPhos468.610.0837.5 mg0.08
K₃PO₄212.273.0637 mg3.0
1,4-Dioxane/H₂O (4:1)--5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
Reagent MW Equivalents Amount Mmol
5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl233.021.0233 mg1.0
Morpholine87.121.2105 µL1.2
BrettPhos Palladacycle851.640.0325.5 mg0.03
LiHMDS (1.0 M in THF)167.332.52.5 mL2.5
Toluene--4 mL-

Procedure:

  • To a dry Schlenk flask, add this compound and the BrettPhos palladacycle.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by morpholine.

  • Slowly add the LiHMDS solution at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene
Reagent MW Equivalents Amount Mmol
5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl233.021.0233 mg1.0
Phenylacetylene102.141.2131 µL1.2
Pd(PPh₃)₂Cl₂701.900.0321 mg0.03
CuI190.450.059.5 mg0.05
Triethylamine (Et₃N)101.193.0418 µL3.0
DMF--5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed DMF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. A thorough understanding of the principles of palladium-catalyzed cross-coupling, coupled with rational selection of catalysts, ligands, and reaction conditions, allows for the efficient and predictable synthesis of a diverse array of novel compounds. The protocols provided herein serve as a validated starting point for researchers to unlock the full potential of this privileged scaffold in their synthetic endeavors.

References

  • Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 97-111. [Link]

  • ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2843-2849. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Chaudhary, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. [Link]

  • Bethel, P. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(19), 7537-7547. [Link]

  • ResearchGate. (2017). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7129-7134. [Link]

  • Sanderson, P. E., et al. (2013). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 56(21), 8494-8507. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • Jana, A., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(1), 581-591. [Link]

  • Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

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  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

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  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Sci-Hub. (2006). Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]

  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

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The Strategic Role of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The imperative for sustainable agricultural yields has catalyzed the development of highly efficacious and selective agrochemicals. Within this landscape, fluorinated organic compounds, particularly those incorporating the trifluoromethylpyridine (TFMP) moiety, have emerged as a cornerstone of modern pesticide discovery.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, increased membrane permeability, and altered electronic effects—can significantly potentiate the biological activity of a molecule.[1] This guide provides an in-depth exploration of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride and its closely related analogues, pivotal intermediates in the synthesis of commercially significant agrochemicals. We will delve into the synthetic pathways of the fungicide fluazinam and the insecticide chlorfluazuron, offering detailed, field-tested protocols and elucidating the scientific rationale behind the experimental design.

Core Intermediate: Properties and Significance

This compound is a versatile building block in agrochemical and pharmaceutical research.[3] Its trifluoromethyl group at the 4-position and chlorine at the 5-position create a unique electronic and steric environment, influencing its reactivity and the bioactivity of its derivatives.

Table 1: Physicochemical Properties of Key Pyridine Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound1095824-77-3C₆H₅Cl₂F₃N₂233.02Solid
2-amino-3-chloro-5-(trifluoromethyl)pyridine79622-59-6 (for Fluazinam)C₆H₄ClF₃N₂196.56Solid
2,3-dichloro-5-(trifluoromethyl)pyridine69045-84-7C₆H₂Cl₂F₃N215.99Liquid or Crystal

The strategic placement of the trifluoromethyl group is crucial; it often enhances the lipophilicity of the final agrochemical, facilitating its transport across biological membranes to reach its target site.[4] The pyridine nitrogen and the amino group provide key reactive sites for building more complex molecular architectures.

Application in Fungicide Synthesis: The Case of Fluazinam

Fluazinam is a broad-spectrum contact fungicide with a multi-site mode of action, uncoupling oxidative phosphorylation in fungal mitochondria.[5] It is particularly effective against a range of soil-borne and foliar pathogens. The synthesis of fluazinam hinges on the nucleophilic aromatic substitution reaction between a trifluoromethyl-substituted aminopyridine and a highly electrophilic dinitro- and trifluoromethyl-substituted benzene ring.

Synthetic Workflow for Fluazinam

fluazinam_synthesis start 2-amino-3-chloro-5- (trifluoromethyl)pyridine intermediate Nucleophilic Aromatic Substitution start->intermediate reactant2 2,4-dichloro-3,5- dinitrobenzotrifluoride reactant2->intermediate product Fluazinam intermediate->product Crude Product purification Purification (Crystallization) product->purification conditions Base (e.g., KOH, NaH) Solvent (e.g., 2-MeTHF, DMF) conditions->intermediate final_product Pure Fluazinam purification->final_product

Caption: Synthetic workflow for Fluazinam.

Detailed Protocol for Fluazinam Synthesis

This protocol is adapted from established patent literature, emphasizing safety and reproducibility.[6][7]

Materials and Reagents:

  • 2-amino-3-chloro-5-(trifluoromethyl)pyridine

  • 2,4-dichloro-3,5-dinitrobenzotrifluoride

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • 2-Methyltetrahydrofuran (2-MeTHF) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvent for crystallization (e.g., ethanol, isopropanol)

Instrumentation:

  • Glass reaction vessel with mechanical stirrer, thermometer, and reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Filtration apparatus

  • Analytical instrumentation (HPLC, NMR, MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in an appropriate volume of anhydrous 2-MeTHF or DMF. The choice of 2-MeTHF is often preferred for its lower toxicity and easier work-up.[6]

  • Deprotonation: Cool the solution to 0-5 °C using an ice bath. Slowly add a strong base such as potassium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents). The use of a strong base is critical to deprotonate the amino group of the pyridine, forming a more potent nucleophile. This increased nucleophilicity is necessary to attack the electron-deficient aromatic ring of the second reactant.

  • Nucleophilic Aromatic Substitution: In a separate vessel, dissolve 2,4-dichloro-3,5-dinitrobenzotrifluoride (1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 10 °C. The electron-withdrawing nitro and trifluoromethyl groups on the benzene ring make it highly susceptible to nucleophilic attack, facilitating the displacement of one of the chlorine atoms.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by carefully adding water. Acidify the mixture with a dilute HCl solution to a pH of ~2-3. This step protonates any unreacted amine and helps in the subsequent separation.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude fluazinam.

  • Purification: Purify the crude product by crystallization from a suitable solvent such as ethanol or isopropanol. This step is crucial for removing impurities and obtaining a high-purity final product.[8][9] The pale yellow crystals of fluazinam can be collected by filtration, washed with cold solvent, and dried under vacuum.[10]

Characterization:

The identity and purity of the synthesized fluazinam should be confirmed by standard analytical techniques:

  • HPLC: To determine the purity of the final product.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.[11][12]

Table 2: Typical Reaction Parameters for Fluazinam Synthesis

ParameterValueRationale
Solvent 2-MethyltetrahydrofuranGood reaction selectivity, less hydrolysis by-product.[6]
Base Potassium HydroxideEffective deprotonation of the aminopyridine.
Temperature 0-25 °CControls the exothermic reaction and minimizes side reactions.
Reaction Time 12-24 hoursEnsures complete conversion of starting materials.
Yield (typical) >90%Optimized conditions lead to high conversion.[6]

Application in Insecticide Synthesis: The Case of Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[2] Its synthesis involves a multi-step process where a trifluoromethylpyridine derivative is coupled with a substituted aniline, followed by reaction with an isocyanate.

Synthetic Workflow for Chlorfluazuron

chlorfluazuron_synthesis start1 2,3-dichloro-5- (trifluoromethyl)pyridine intermediate1 Etherification start1->intermediate1 start2 3,5-dichloro-4-aminophenol start2->intermediate1 intermediate2 3,5-dichloro-4-(3-chloro-5- (trifluoromethyl)-2-pyridyloxy)aniline intermediate1->intermediate2 intermediate3 Urea Formation intermediate2->intermediate3 start3 2,6-difluorobenzoyl isocyanate start3->intermediate3 product Chlorfluazuron intermediate3->product Crude Product purification Purification (Crystallization) product->purification conditions1 Base (e.g., K₂CO₃) Solvent (e.g., DMA) conditions1->intermediate1 final_product Pure Chlorfluazuron purification->final_product

Caption: Synthetic workflow for Chlorfluazuron.

Detailed Protocol for Chlorfluazuron Synthesis

This protocol is a composite based on patent literature and general synthetic methodologies.[13]

Materials and Reagents:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 3,5-dichloro-4-aminophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA)

  • 2,6-difluorobenzoyl isocyanate

  • Solvent for crystallization (e.g., toluene, chlorobenzene)

Instrumentation:

  • Glass reaction vessel with mechanical stirrer, thermometer, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

  • Analytical instrumentation (HPLC, NMR, MS)

Procedure:

Step 1: Synthesis of the Aniline Intermediate

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent), 3,5-dichloro-4-aminophenol (1.0 equivalent), and anhydrous potassium carbonate (1.2 equivalents) in N,N-dimethylacetamide (DMA). The use of a polar aprotic solvent like DMA facilitates the nucleophilic aromatic substitution by solvating the potassium cation.

  • Etherification: Heat the mixture to 60-80 °C and stir for 4-8 hours. The phenoxide, formed in situ by the reaction of the aminophenol with potassium carbonate, acts as the nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. This position is more activated towards nucleophilic attack than the 3-position.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Isolation of Intermediate: Upon completion, cool the reaction mixture and pour it into water. The intermediate, 3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)aniline, will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.

Step 2: Urea Formation

  • Reaction Setup: Dissolve the aniline intermediate from Step 1 (1.0 equivalent) in a suitable anhydrous solvent like DMA or acetonitrile in a dry reaction vessel under an inert atmosphere.

  • Isocyanate Addition: Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 equivalents) in the same solvent to the reaction mixture at room temperature. The isocyanate group is highly electrophilic and readily reacts with the primary amine of the aniline intermediate to form the urea linkage.[14][15][16]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically fast and high-yielding.

  • Work-up and Purification: The crude chlorfluazuron often precipitates from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold solvent, and then recrystallize from a suitable solvent like toluene or chlorobenzene to obtain the pure product.

Characterization:

The final product should be characterized to confirm its identity and purity:

  • HPLC: To assess purity.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure.

  • Mass Spectrometry: To determine the molecular weight.[17][18][19]

Safety and Handling

Working with the described chemicals requires strict adherence to safety protocols.

  • This compound and its analogues: These are potentially hazardous compounds. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • 2,4-dichloro-3,5-dinitrobenzotrifluoride: This is a hazardous substance that is harmful if swallowed and causes skin and eye irritation.[20][21][22][23][24] It is also very toxic to aquatic life. Handle with extreme care and appropriate PPE.

  • 2,6-difluorobenzoyl isocyanate: Isocyanates are potent respiratory sensitizers and can cause severe irritation.[14][15][16][25][26] Work with this reagent must be conducted in a well-maintained fume hood with appropriate respiratory protection if necessary.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed hazard information and handling procedures.

Conclusion

This compound and its structural isomers are indispensable intermediates in the agrochemical industry. The trifluoromethylpyridine scaffold they provide is a key pharmacophore in a variety of successful pesticides.[27][28][29] The synthetic protocols for fluazinam and chlorfluazuron detailed herein highlight the strategic chemical transformations that leverage the unique reactivity of these building blocks. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are paramount for the safe and efficient synthesis of these vital crop protection agents. The continued exploration of trifluoromethylpyridine chemistry promises to yield new and improved agrochemicals to meet the ongoing challenges of global food security.

References

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  • Post‐harvest HPLC determination of chlorfluazuron residues in pears treated with different programs | Request PDF - ResearchGate. [Link]

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  • UPLC-MS/MS MRM chromatograms of fluazinam (a) and dimethomorph (b) at standard 0.1 mg kg⁻¹ - ResearchGate. [Link]

  • Mass spectrometry conditions for chlorfluazuron analysis. - ResearchGate. [Link]

  • Material Safety Data Sheet - 2,6-Difluorobenzoyl isocyanate - Cole-Parmer. [Link]

  • Mass spectra of major degradation product of (a) chlorfluazuron and (b) hexaflumuron. [Link]

  • Crystallization - Sulzer. [Link]

  • The importance of trifluoromethyl pyridines in crop protection | Request PDF - ResearchGate. [Link]

  • 2,6-Difluorobenzoyl isocyanate | CAS#:60731-73-9 | Chemsrc. [Link]

  • Purification, crystallization and preliminary crystallographic studies of SPCI-chymotrypsin complex at 2.8 A resolution - PubMed. [Link]

  • Spatial Distribution and Migration Characteristic of Forchlorfenuron in Oriental Melon Fruit by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - MDPI. [Link]

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  • Purification, crystallization and preliminary X-ray crystallographic analysis of rice lectin from Oryza sativa - PubMed. [Link]

  • Safe Use and Handling of Diisocyanates - ISOPA. [Link]

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Synthesis of Novel Herbicidal Candidates from 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicides

The escalating challenge of weed resistance to existing herbicides necessitates the continuous discovery and development of new active ingredients with diverse modes of action. Pyridine-based chemistries have historically yielded a rich pipeline of successful herbicides. The unique electronic properties of the pyridine ring, often enhanced by halogen and trifluoromethyl substituents, make it a privileged scaffold in agrochemical design.

This document provides detailed application notes and synthetic protocols for the derivatization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride , a versatile building block for the creation of novel herbicidal candidates. We will explore the synthesis of three major classes of herbicides: ureas, thioureas, and sulfonamides . The rationale behind the selection of these target classes is rooted in their proven herbicidal activity and diverse mechanisms of action, offering multiple avenues for discovering effective new products. Phenylurea herbicides are well-documented inhibitors of Photosystem II (PSII), a critical process in plant photosynthesis[1][2][3][4]. In contrast, many sulfonamide-based herbicides function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants[1][5][6][7][8].

These protocols are designed for researchers and scientists in the fields of agrochemical discovery and development. They emphasize not only the procedural steps but also the underlying chemical principles and structure-activity relationship (SAR) considerations that guide the synthesis of potentially potent herbicidal molecules.

Strategic Approach to Synthesis: Leveraging a Privileged Scaffold

The synthetic strategy revolves around the nucleophilic character of the 2-amino group of the starting material. This amine serves as a handle for introducing various pharmacophores known to impart herbicidal activity. The general workflow for the synthesis of the target compounds is depicted below.

G start 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride free_base 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (Free Base) start->free_base Base (e.g., NaHCO3) urea N-Pyridyl-N'-Aryl Urea Derivatives free_base->urea Aryl Isocyanate thiourea N-Pyridyl-N'-Aryl Thiourea Derivatives free_base->thiourea Aryl Isothiocyanate sulfonamide N-Pyridyl Aryl Sulfonamide Derivatives free_base->sulfonamide Aryl Sulfonyl Chloride (in the presence of a base)

Figure 1: General synthetic workflow for the derivatization of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Part 1: Synthesis of N-Pyridyl-N'-Aryl Urea Derivatives

Scientific Rationale: Phenylurea herbicides are a well-established class of compounds that inhibit photosynthesis by blocking the QB-binding site on the D1 protein of photosystem II[1][4]. This disruption of electron transport leads to a cascade of events culminating in plant death[1][2][3]. The herbicidal activity of these compounds is highly dependent on the substitution patterns on both the pyridyl and phenyl rings. For instance, electron-withdrawing groups on the phenyl ring can influence binding affinity and, consequently, herbicidal potency.

Experimental Protocol: Synthesis of N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-chlorophenyl)urea

This protocol details the reaction of the free-based 5-Chloro-4-(trifluoromethyl)pyridin-2-amine with 4-chlorophenyl isocyanate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl1095824-77-3233.022.33 g10.0
Sodium Bicarbonate (NaHCO₃)144-55-884.011.26 g15.0
4-Chlorophenyl isocyanate104-12-1153.571.69 g11.0
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-
Hexanes110-54-3-As needed-
Ethyl Acetate141-78-6-As needed-

Procedure:

  • Free-Basing the Amine:

    • To a 100 mL round-bottom flask, add this compound (2.33 g, 10.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol).

    • Add 50 mL of water and stir the suspension vigorously for 30 minutes at room temperature.

    • Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid. Proceed to the next step without further purification.

  • Urea Formation:

    • Dissolve the crude 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in 50 mL of anhydrous tetrahydrofuran (THF) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • To this solution, add 4-chlorophenyl isocyanate (1.69 g, 11.0 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, remove the solvent under reduced pressure.

    • Triturate the resulting solid with hexanes to remove any unreacted isocyanate.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-N'-(4-chlorophenyl)urea.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Synthesis of N-Pyridyl-N'-Aryl Thiourea Derivatives

Scientific Rationale: Thiourea derivatives are known to exhibit a broad range of biological activities, including herbicidal effects[7][9]. While their mode of action as herbicides is less defined than that of ureas, they can interfere with various metabolic processes in plants[7]. The synthesis of thioureas from aminopyridines provides an opportunity to explore a different chemical space and potentially discover compounds with novel modes of action or improved properties.

Experimental Protocol: Synthesis of 1-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea

This protocol describes the synthesis of a representative thiourea derivative via the reaction of the free-based aminopyridine with phenyl isothiocyanate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Chloro-4-(trifluoromethyl)pyridin-2-amine1095823-39-4196.561.97 g10.0
Phenyl isothiocyanate103-72-0135.191.49 g11.0
Anhydrous Acetone67-64-1-40 mL-

Procedure:

  • Thiourea Formation:

    • In a 100 mL round-bottom flask, dissolve 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (1.97 g, 10.0 mmol) in 40 mL of anhydrous acetone.

    • Add phenyl isothiocyanate (1.49 g, 11.0 mmol) to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum to yield 1-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)-3-phenylthiourea.

  • Purification and Characterization:

    • If necessary, recrystallize the product from ethanol.

    • Characterize the purified compound by melting point, ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Part 3: Synthesis of N-Pyridyl Aryl Sulfonamide Derivatives

Scientific Rationale: Sulfonamide herbicides, particularly sulfonylureas, are potent inhibitors of the acetolactate synthase (ALS) enzyme[1][5][6][7][8]. This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to a cessation of growth and eventual plant death[6][7][8]. The structural diversity of the aryl sulfonyl chloride and the aminopyridine allows for fine-tuning of herbicidal activity and crop selectivity.

Experimental Protocol: Synthesis of N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)benzenesulfonamide

This protocol outlines the reaction of the aminopyridine with benzenesulfonyl chloride in the presence of a base.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Chloro-4-(trifluoromethyl)pyridin-2-amine1095823-39-4196.561.97 g10.0
Benzenesulfonyl chloride98-09-9176.621.94 g11.0
Pyridine (anhydrous)110-86-179.1015 mL-
Dichloromethane (DCM, anhydrous)75-09-2-40 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-

Procedure:

  • Sulfonamide Formation:

    • Dissolve 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (1.97 g, 10.0 mmol) in a mixture of 40 mL of anhydrous dichloromethane and 15 mL of anhydrous pyridine in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzenesulfonyl chloride (1.94 g, 11.0 mmol) dropwise to the cooled solution with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (e.g., 2:1 Hexanes:Ethyl Acetate).

    • Upon completion, dilute the reaction mixture with 50 mL of dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

G cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis cluster_sulfonamide Sulfonamide Synthesis a1 Free-base Amine a3 Reaction in Anhydrous Solvent (e.g., THF) a1->a3 a2 Aryl Isocyanate a2->a3 a4 Purification (Recrystallization) a3->a4 b1 Free-base Amine b3 Reaction in Anhydrous Solvent (e.g., Acetone) with Reflux b1->b3 b2 Aryl Isothiocyanate b2->b3 b4 Purification (Precipitation/Recrystallization) b3->b4 c1 Free-base Amine c3 Reaction in Anhydrous Solvent (e.g., DCM) with Base (e.g., Pyridine) c1->c3 c2 Aryl Sulfonyl Chloride c2->c3 c4 Aqueous Workup and Purification (Chromatography) c3->c4

Figure 2: Experimental workflows for the synthesis of urea, thiourea, and sulfonamide derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

The herbicidal activity of the synthesized compounds will be highly influenced by the nature of the aryl substituent. Key considerations for SAR exploration include:

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can significantly impact the binding of the molecule to its target protein.

  • Steric Factors: The size and position of substituents on the phenyl ring can influence the overall conformation of the molecule and its fit within the active site of the target enzyme.

  • Lipophilicity: The octanol-water partition coefficient (logP) is a critical parameter for herbicide design, as it affects the compound's uptake, translocation, and metabolism within the plant.

Systematic variation of the aryl isocyanate, isothiocyanate, and sulfonyl chloride reagents will allow for the generation of a library of analogs for comprehensive herbicidal screening. Biological evaluation against a panel of monocot and dicot weeds will be essential to identify lead compounds with promising activity and selectivity.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of novel herbicidal candidates based on the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold. By targeting well-validated herbicide classes and employing rational design principles based on established structure-activity relationships, these synthetic routes offer a promising starting point for the discovery of new and effective weed management solutions.

References

  • Weed Science Society of America (WSSA). (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). PubMed. Retrieved from [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry.
  • N-(2-chloro-4-pyridyl)-n'-phenylureas, methods for their preparation and plant growth regulators containing them. (n.d.). Google Patents.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. Retrieved from [Link]

  • Application of urea as a post-emergence herbicide for pistachio orchards. (n.d.). CIHEAM. Retrieved from [Link]

  • α-PHENYLTHIOUREA. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the production of benzenesulfonamides. (n.d.). Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Taylor & Francis Online.
  • Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (n.d.). Taylor & Francis Online.
  • An introduction to ALS-inhibiting herbicides. (n.d.). PubMed. Retrieved from [Link]

  • Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. (n.d.). PubMed. Retrieved from [Link]

  • Herbicides that Inhibit ALS. (n.d.). Principles of Weed Control. Retrieved from [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Overview of herbicide mechanisms of action. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Process Development for the Sulfonamide Herbicide Pyroxsulam. (2025).
  • Evaluation of the Herbicidal Efficiency of The Newly Formulated Urea Citrate As 20 % Soluble Liquid Under Laboratory and Greenhouse Conditions. (2025).
  • Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025).
  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Photosystem II Inhibitors. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]

  • Synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. (n.d.).
  • The role of thiourea in pesticides. (2025). Sinhon Chemical Technology Co., Ltd. Retrieved from [Link]

  • Urea derivatives and their use as herbicides. (n.d.). Google Patents.
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial sulfonamide drugs. (2025).
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  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (n.d.).
  • Pyrimidinyl-substituted amides and thioureas: syntheses, crystal structure and herbicidal activities. (n.d.). PubMed. Retrieved from [Link]

  • Urea Pesticides. (n.d.).
  • Phenylurea Herbicides. (n.d.).
  • Sulfonamides. (n.d.). Merck Manual Professional Edition. Retrieved from [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of Novel Substituted 3-(pyridin-2-yl)benzenesulfonamide Derivatives. (2014). PubMed. Retrieved from [Link]

  • Sulfonamides mode of action. (2014). YouTube. Retrieved from [Link]

  • Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea. (n.d.). Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved from [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.). Google Patents.
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  • Synthesis and biological profile of 2,3-dihydro[1][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

Sources

The Strategic Utility of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in Synthesizing Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] This application note delves into the specific utility of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride , a highly functionalized building block, in the synthesis of targeted kinase inhibitors. We will explore the chemical rationale for its use, focusing on the electronic properties conferred by the chloro and trifluoromethyl substituents. A detailed, field-proven protocol for the synthesis of Bimiralisib (PQR309) , a clinical-stage dual PI3K/mTOR inhibitor, will be presented as a case study.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutics.

Introduction: The Architectural Advantage of the Building Block

This compound is a valuable starting material in drug discovery due to its unique combination of reactive sites and modulating substituents. The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The substituents at the 4 and 5 positions are not merely passive additions; they are strategically placed to enhance the molecule's synthetic versatility and biological activity.

  • Trifluoromethyl Group (CF₃): Located at the 4-position, this potent electron-withdrawing group significantly modulates the pKa of the pyridine nitrogen and the 2-amino group. This electronic influence is crucial for tuning the binding affinity and selectivity of the final inhibitor. Furthermore, the CF₃ group often enhances metabolic stability and membrane permeability of drug candidates.

  • Chloro Group (Cl): Positioned at the 5-position, the chlorine atom serves as a versatile synthetic handle. It can be readily displaced through nucleophilic aromatic substitution (SNAr) or participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[3] This allows for the introduction of diverse chemical moieties to explore the inhibitor's structure-activity relationship (SAR).

  • 2-Amino Group (NH₂): This primary amine is a key functional group for building out the kinase inhibitor scaffold, often serving as the attachment point for the core heterocyclic system that will interact with the kinase's active site.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Application Profile: Synthesis of Bimiralisib (PQR309), a Dual PI3K/mTOR Inhibitor

To illustrate the practical application of this building block, we will focus on the synthesis of Bimiralisib (PQR309). Bimiralisib is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has advanced to Phase II clinical trials for various cancers.[2][4] Its synthesis showcases a strategic use of the substituted aminopyridine motif to achieve high potency and desirable pharmacokinetic properties.

The overall synthetic strategy involves a convergent approach, where the core triazine scaffold and the pyridinyl moiety are synthesized separately and then coupled together. While the direct use of 5-chloro-4-(trifluoromethyl)pyridin-2-amine is possible, a common and efficient route involves the use of its bromo-analog in a Suzuki coupling reaction.[5]

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of Bimiralisib.

G cluster_0 Triazine Core Synthesis cluster_1 Pyridinyl Moiety Synthesis cluster_2 Final Coupling Cyanuric_Chloride Cyanuric Chloride Intermediate_A 2-Chloro-4,6-dimorpholino- 1,3,5-triazine Cyanuric_Chloride->Intermediate_A Nucleophilic Aromatic Substitution (x2) Morpholine Morpholine Morpholine->Intermediate_A PQR309 Bimiralisib (PQR309) Intermediate_A->PQR309 Suzuki Coupling Building_Block 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (Analog of Topic Compound) Intermediate_B Pyridinyl Boronate Ester Building_Block->Intermediate_B Miyaura Borylation B2pin2 Bis(pinacolato)diboron B2pin2->Intermediate_B Intermediate_B->PQR309

Caption: Synthetic workflow for Bimiralisib (PQR309).

Detailed Protocols

The following protocols are based on established synthetic methodologies for triazine-based kinase inhibitors and provide a robust framework for the synthesis of Bimiralisib.[5]

Protocol 1: Synthesis of Intermediate A - 2-Chloro-4,6-dimorpholino-1,3,5-triazine

Rationale: This reaction proceeds via a sequential nucleophilic aromatic substitution on the highly electrophilic cyanuric chloride. The reaction is temperature-controlled to achieve selective disubstitution. Morpholine is a strong secondary amine nucleophile, and a base is used to quench the HCl generated during the reaction.

Materials:

  • Cyanuric chloride

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of morpholine (2.05 eq) and DIPEA (2.1 eq) in anhydrous THF.

  • Add the morpholine/DIPEA solution dropwise to the cyanuric chloride solution over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove DIPEA hydrochloride salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to afford 2-Chloro-4,6-dimorpholino-1,3,5-triazine as a white solid.

Protocol 2: Synthesis of Intermediate B - 2-Amino-4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Rationale: This is a Miyaura borylation, a palladium-catalyzed cross-coupling reaction that converts an aryl halide (in this case, the bromo-analog of our building block) into a boronate ester. This boronate ester is a key intermediate for the subsequent Suzuki coupling.

Materials:

  • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (analog of the topic building block)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask, add 5-bromo-4-(trifluoromethyl)pyridin-2-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyridinyl boronate ester intermediate.

Protocol 3: Final Synthesis of Bimiralisib (PQR309)

Rationale: The final step is a Suzuki coupling, a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl chloride (Intermediate A) and the organoboron compound (Intermediate B). This reaction is highly efficient for constructing the final biaryl structure of the inhibitor.

Materials:

  • Intermediate A (from Protocol 1)

  • Intermediate B (from Protocol 2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine Intermediate A (1.0 eq), Intermediate B (1.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add a 4:1 mixture of DME and water.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • After cooling, dilute the reaction with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Bimiralisib (PQR309) .

Biological Context: Targeting the PI3K/AKT/mTOR Pathway

Bimiralisib inhibits the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a critical intracellular signaling pathway.[6] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][7]

PI3K/AKT/mTOR Signaling Pathway Diagram

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor Bimiralisib (PQR309) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by Bimiralisib.

Dysregulation of this pathway, often through mutations in PI3K or loss of the tumor suppressor PTEN, is a common event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[8] By simultaneously inhibiting both PI3K and mTOR, Bimiralisib can achieve a more comprehensive blockade of this critical oncogenic pathway, potentially overcoming resistance mechanisms that arise from targeting only a single node.

Quantitative Data Summary

The efficacy of Bimiralisib (PQR309) has been demonstrated in numerous preclinical studies. The following table summarizes its inhibitory activity against PI3K isoforms and mTOR, as well as its anti-proliferative effects in a cancer cell line.

Target/AssayIC₅₀ (nM)Reference
Enzymatic Activity
PI3Kα21[2]
PI3Kβ90[2]
PI3Kδ39[2]
PI3Kγ31[2]
mTOR178[2]
Cellular Activity
A2058 Melanoma (pAkt S473)130[4]
A2058 Melanoma (pS6)580[4]
Anti-proliferative GI₅₀ (nM)
NCI-60 Panel (Average)50 - 3300[4]

Conclusion

This compound is a privileged scaffold for the development of potent kinase inhibitors. Its unique electronic and structural features provide a solid foundation for creating molecules with high affinity and selectivity. The successful synthesis of Bimiralisib (PQR309) serves as a compelling example of how this building block can be effectively utilized in a modern drug discovery program to generate clinical candidates targeting critical oncogenic pathways. The protocols and data presented herein provide a comprehensive guide for researchers aiming to incorporate this versatile building block into their own kinase inhibitor discovery efforts.

References

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538. [Link]

  • Tarantelli, C., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 24(1), 120-129. [Link]

  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Solomon, V. R., & Lee, H. (2012). Discovery of Novel 2-aminopyridine-3-carboxamides as c-Met Kinase Inhibitors. European Journal of Medicinal Chemistry, 55, 337-346. [Link]

  • Cmiljanovic, V., et al. (2015). Abstract 2664: PQR309: Structure-based design, synthesis and biological evaluation of a novel, selective, dual pan-PI3K/mTOR inhibitor. Cancer Research, 75(15_Supplement), 2664. [Link]

  • PubChem. 2,4-Dichloro-6-morpholino-1,3,5-triazine. PubChem Compound Summary for CID 81076. [Link]

  • Drugs of the Future. (2018). Bimiralisib. Drugs of the Future, 43(10), 735. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • MDPI. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 435. [Link]

  • Google Patents. (2020). Novel synthesis method of PI3K inhibitor Alpelisib. CN111057051A.
  • Journal of Pesticide Science. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 161–175. [Link]

  • Tarantelli, C., et al. (2017). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination. Clinical Cancer Research. [Link]

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Application Notes and Protocols for the Preparation of Brain-Penetrant Inhibitors from 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The quest for novel therapeutics targeting the central nervous system (CNS) is one of the most formidable challenges in modern drug discovery. The principal obstacle remains the blood-brain barrier (BBB), a highly selective physiological gatekeeper that restricts the passage of most small molecules from the systemic circulation into the brain.[1] Consequently, the rational design of brain-penetrant inhibitors is a critical endeavor. The chemical scaffold, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, has emerged as a valuable starting material in this pursuit. Its unique combination of a halogenated pyridine ring and a trifluoromethyl group offers a compelling foundation for the synthesis of CNS-active compounds.[2][3]

The trifluoromethyl group is a well-established bioisostere for a methyl group, yet it significantly enhances metabolic stability and lipophilicity, both of which are desirable attributes for CNS drug candidates.[2] The chlorine atom provides a versatile synthetic handle for the introduction of molecular diversity through various cross-coupling reactions, allowing for the fine-tuning of physicochemical properties to optimize BBB penetration and target engagement.[4][5] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the preparation and evaluation of brain-penetrant inhibitors derived from 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride.

Strategic Considerations for Designing Brain-Penetrant Inhibitors

The ability of a small molecule to cross the blood-brain barrier is governed by a complex interplay of its physicochemical properties. Key parameters to consider during the design phase include:

PropertyRecommended Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules are more likely to passively diffuse across the BBB.
LogP (Lipophilicity) 1 - 4A balance is required; sufficient lipophilicity is needed to partition into the lipid membranes of the BBB, but excessive lipophilicity can lead to non-specific binding and poor solubility.
Polar Surface Area (PSA) < 90 ŲLower PSA is associated with increased membrane permeability.
Hydrogen Bond Donors (HBD) ≤ 3A lower number of hydrogen bond donors reduces the desolvation penalty for crossing the BBB.
Hydrogen Bond Acceptors (HBA) ≤ 7A lower number of hydrogen bond acceptors is generally favorable for BBB penetration.
pKa < 8.0 (for bases)Minimizing ionization at physiological pH (7.4) is crucial for passive diffusion.

Table 1: Key Physicochemical Properties for CNS Drug Design.

Synthetic Strategies and Core Protocols

The chlorine atom at the 5-position of the pyridine ring is the primary site for chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a wide range of substituents.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[4][5] This allows for the introduction of diverse lipophilic or polar groups to modulate the overall properties of the molecule.

Suzuki_Miyaura_Workflow start 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl reagents Aryl/Heteroaryl Boronic Acid or Ester Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O, Toluene) start->reagents Combine reaction Reaction Setup Inert Atmosphere (N2 or Ar) Heat (80-110 °C) reagents->reaction Assemble workup Aqueous Workup Extraction with Organic Solvent reaction->workup Process purification Column Chromatography (Silica Gel) workup->purification Isolate product Desired Brain-Penetrant Inhibitor Candidate purification->product Characterize

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of the pyridine core with a variety of primary and secondary amines, providing access to a different chemical space compared to the Suzuki-Miyaura reaction.[6][7] This can be particularly useful for introducing basic centers or other functionalities that can influence solubility and target binding.

Buchwald_Hartwig_Workflow start 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) start->reagents Combine reaction Reaction Setup Inert Atmosphere (N2 or Ar) Heat (80-110 °C) reagents->reaction Assemble workup Aqueous Workup Extraction with Organic Solvent reaction->workup Process purification Column Chromatography (Silica Gel) workup->purification Isolate product Desired Brain-Penetrant Inhibitor Candidate purification->product Characterize PAMPA_BBB_Workflow prep_donor Prepare Donor Plate (Test compounds in buffer) sandwich Sandwich plates together prep_donor->sandwich prep_acceptor Prepare Acceptor Plate (Buffer) coat_membrane Coat PVDF membrane of acceptor plate with lipid solution prep_acceptor->coat_membrane coat_membrane->sandwich incubate Incubate with gentle shaking sandwich->incubate separate Separate plates incubate->separate analyze Quantify compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) separate->analyze calculate Calculate effective permeability (Pe) analyze->calculate classify Classify as High, Medium, or Low Permeability calculate->classify

Sources

Application Notes and Protocols for the Synthesis of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of mTOR in Cellular Regulation and Disease

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[3] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, but also plays a significant role in autoimmune disorders and neurodegeneration.[4] Consequently, the development of potent and selective mTOR inhibitors has become a major focus in drug discovery and development.[1][2][5]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][]

  • mTORC1 is composed of mTOR, Raptor, and mLST8 and is sensitive to inhibition by rapamycin.[4] It primarily regulates protein synthesis, lipid synthesis, and autophagy by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][7]

  • mTORC2 consists of mTOR, Rictor, mSin1, and mLST8 and is generally considered rapamycin-insensitive.[4] It plays a crucial role in cell survival, metabolism, and cytoskeletal organization through the phosphorylation of Akt, protein kinase Cα (PKCα), and other substrates.[4]

This technical guide provides a comprehensive overview of the synthetic strategies employed to generate various classes of mTOR inhibitors, offering detailed protocols and insights for researchers in the field.

The mTOR Signaling Pathway: A Visual Overview

The intricate network of signaling pathways converging on and diverging from mTOR is crucial to understanding the rationale behind inhibitor design. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling axis.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activate PIP3 PIP3 PI3K->PIP3 Phosphorylate mTORC2 mTORC2 PI3K->mTORC2 Activate PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylate PDK1 PDK1 PIP3->PDK1 Recruit Akt Akt PDK1->Akt Phosphorylate TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibit Rheb Rheb-GTP TSC_Complex->Rheb Inhibit mTORC1 mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylate Autophagy Autophagy mTORC1->Autophagy Inhibit mTORC2->Akt Phosphorylate (Full Activation) Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton S6K1 S6K1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibit when unphosphorylated Rapalogs First-Gen: Rapalogs Rapalogs->mTORC1 Allosteric Inhibition ATP_comp Second-Gen: ATP-competitive ATP_comp->mTORC1 ATP-competitive Inhibition ATP_comp->mTORC2 Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors Dual_PI3K_mTOR->PI3K Dual_PI3K_mTOR->mTORC1 Dual_PI3K_mTOR->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of intervention by different inhibitor classes.

Generations of mTOR Inhibitors: An Evolving Synthetic Landscape

The development of mTOR inhibitors has progressed through several generations, each aiming to improve upon the efficacy, selectivity, and pharmacokinetic properties of its predecessors.

First-Generation mTOR Inhibitors: The Rapalogs

The first generation of mTOR inhibitors, known as "rapalogs," are derivatives of the natural product rapamycin (also known as sirolimus).[4][8] Rapamycin forms a complex with the intracellular protein FKBP12, and this complex allosterically inhibits mTORC1.[3][8] While effective, rapamycin itself has poor water solubility and unfavorable pharmacokinetic properties.[8] Synthetic modifications have led to the development of rapalogs like everolimus and temsirolimus with improved clinical profiles.[4][8]

A key limitation of rapalogs is their incomplete inhibition of mTORC1 and their inability to directly inhibit mTORC2.[4] Furthermore, the inhibition of a negative feedback loop by rapalogs can lead to the activation of Akt, which may promote cell survival and limit their therapeutic efficacy.[4][8]

Synthetic Approach: Semi-synthesis from Rapamycin

The synthesis of first-generation mTOR inhibitors primarily involves the semi-synthesis from the parent natural product, rapamycin. The modifications are typically focused on the C40 hydroxyl group to enhance solubility and bioavailability.[8]

Protocol: Synthesis of a Representative Rapalog (Everolimus)

This protocol outlines the synthesis of Everolimus (RAD001), a hydroxyethyl ether derivative of rapamycin.[8]

Step 1: Protection of the C28 and C40 Hydroxyl Groups

  • Dissolve rapamycin in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a suitable silyl protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like imidazole.

  • Stir the reaction at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bis-silylated rapamycin by flash column chromatography.

Step 2: Alkylation of the C40 Hydroxyl Group

  • Dissolve the purified bis-silylated rapamycin in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add a strong base, for example, sodium hexamethyldisilazide (NaHMDS), to deprotonate the C40 hydroxyl group.

  • Add 2-(trimethylsilylethoxy)methyl chloride (SEM-Cl) to the reaction mixture and allow it to slowly warm to room temperature.

  • Monitor the reaction for the formation of the C40-O-SEM ether.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Silyl Groups

  • Dissolve the C40-protected rapamycin derivative in THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the silyl protecting groups from the C28 and C40 positions.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the deprotection is complete, purify the resulting diol to yield Everolimus.

Second-Generation mTOR Inhibitors: ATP-Competitive Kinase Inhibitors

To overcome the limitations of rapalogs, second-generation mTOR inhibitors were developed.[4] These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[7][9] This dual inhibition leads to a more comprehensive blockade of mTOR signaling and can circumvent the feedback activation of Akt.[4]

Synthetic Approach: Heterocyclic Core Scaffolds

The synthesis of second-generation mTOR inhibitors often involves the construction of heterocyclic core structures that can effectively occupy the ATP-binding pocket of the mTOR kinase domain. Common scaffolds include pyrimidines, purines, and pyridopyrimidines.

Protocol: Synthesis of a Representative Second-Generation Inhibitor (Based on a Pyrazolopyrimidine Core)

This generalized protocol illustrates the key steps in constructing a pyrazolopyrimidine-based mTOR kinase inhibitor.

Step 1: Synthesis of the Pyrazolopyrimidine Core

  • React a substituted hydrazine with a β-ketoester in a suitable solvent like ethanol under reflux conditions to form a pyrazolone intermediate.

  • Treat the pyrazolone with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base such as sodium ethoxide to construct the pyrimidine ring, yielding the pyrazolopyrimidine core.

Step 2: Functionalization of the Core Structure

  • Perform a halogenation reaction, for instance, using phosphoryl chloride (POCl₃), to introduce a reactive handle (e.g., a chlorine atom) onto the pyrazolopyrimidine core.

  • Carry out a nucleophilic aromatic substitution (SNAr) reaction by treating the chlorinated intermediate with a desired amine. This step is crucial for introducing diversity and tuning the pharmacological properties of the inhibitor. The choice of amine is guided by structure-activity relationship (SAR) studies.

  • If further modifications are required, other positions on the core can be functionalized using standard cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Step 3: Purification and Characterization

  • Purify the final compound using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterize the structure and purity of the inhibitor using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Third-Generation mTOR Inhibitors: Bivalent Inhibitors (Rapalinks)

The third generation of mTOR inhibitors, often referred to as "Rapalinks," combines the features of both first- and second-generation inhibitors.[3][9] These bivalent molecules consist of a rapamycin analog linked to an ATP-competitive mTOR kinase inhibitor via a chemical linker.[3][9] This design allows for simultaneous binding to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, resulting in potent and selective inhibition.[9]

Synthetic Approach: Convergent Synthesis and Linker Chemistry

The synthesis of Rapalinks typically follows a convergent approach where the two inhibitory moieties and the linker are synthesized separately and then coupled together in the final steps.

Protocol: General Strategy for the Synthesis of a Rapalink

Step 1: Synthesis of the Functionalized Rapalog

  • Modify a rapamycin analog (e.g., Everolimus) to introduce a reactive functional group suitable for linker attachment. This could be an amine, a carboxylic acid, or an alkyne, often at a position that does not interfere with its binding to the FRB domain.

Step 2: Synthesis of the Functionalized ATP-Competitive Inhibitor

  • Synthesize a second-generation mTOR inhibitor with a complementary reactive functional group. For example, if the rapalog has an amine, the kinase inhibitor should have a carboxylic acid for amide bond formation.

Step 3: Linker Synthesis and Conjugation

  • Synthesize a bifunctional linker of a desired length and flexibility. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.

  • Couple one end of the linker to the functionalized rapalog using an appropriate coupling chemistry (e.g., amide coupling with HATU or EDC/HOBt).

  • Purify the rapalog-linker conjugate.

  • Couple the other end of the linker to the functionalized ATP-competitive inhibitor.

  • Purify the final Rapalink molecule using preparative HPLC.

Dual PI3K/mTOR Inhibitors

Given the high degree of homology between the kinase domains of PI3K and mTOR, and their interconnected roles in the same signaling pathway, dual PI3K/mTOR inhibitors have been developed.[4][7] These compounds are designed to simultaneously block both kinases, leading to a more profound and sustained inhibition of the PI3K/Akt/mTOR pathway.[4][9]

Synthetic Approach: Scaffolds with Dual-Target Affinity

The synthetic strategies for dual PI3K/mTOR inhibitors often resemble those for second-generation mTOR inhibitors, but the scaffolds and substituents are optimized to achieve potent inhibition of both targets.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey Synthetic Feature
First-Generation Rapamycin, Everolimus, TemsirolimusAllosteric inhibition of mTORC1Semi-synthesis from rapamycin
Second-Generation AZD8055, Torin-1ATP-competitive inhibition of mTORC1/2De novo synthesis of heterocyclic cores
Third-Generation RapaLink-1Bivalent binding to FRB and kinase domainsConvergent synthesis with a linker
Dual PI3K/mTOR Dactolisib (BEZ235), VoxtalisibATP-competitive inhibition of PI3K and mTORScaffolds optimized for dual affinity
Emerging Modalities: PROTACs for mTOR Degradation

A newer approach to targeting mTOR involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. A PROTAC consists of a ligand that binds to the target protein (e.g., a PI3K/mTOR inhibitor), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[10]

Synthetic Approach: Modular Assembly

The synthesis of mTOR-targeting PROTACs is a modular process.

Protocol: General Synthesis of a PI3K/mTOR-Targeting PROTAC

Step 1: Warhead Synthesis

  • Synthesize a PI3K/mTOR inhibitor (the "warhead") with a suitable attachment point for the linker. The choice of warhead and its modification are critical for maintaining target affinity.[10]

Step 2: E3 Ligase Ligand Synthesis

  • Synthesize a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), also with a linker attachment point. Pomalidomide is a commonly used CRBN ligand.[10]

Step 3: Linker Attachment and Final Assembly

  • Couple the linker to either the warhead or the E3 ligase ligand.

  • Couple the resulting intermediate to the second component to complete the PROTAC molecule.

  • Purification is typically achieved through preparative HPLC.

Experimental Workflow for Synthesis and Characterization

The successful synthesis and development of mTOR inhibitors require a robust experimental workflow that includes synthesis, purification, and thorough characterization.

Synthesis_Workflow Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, LC-MS) Structure_Verification->Purity_Analysis In_Vitro_Assay In Vitro Biological Assay (Kinase Assay, Cell Proliferation) Purity_Analysis->In_Vitro_Assay Final_Compound Characterized Inhibitor In_Vitro_Assay->Final_Compound Start Start In_Vitro_Assay->Start SAR Feedback

Caption: A generalized workflow for the synthesis, purification, and characterization of mTOR inhibitors.

Conclusion

The synthesis of mTOR inhibitors is a dynamic and evolving field that has produced a diverse range of molecules with significant therapeutic potential. From the semi-synthesis of rapalogs to the complex, multi-step synthesis of bivalent inhibitors and PROTACs, the strategies employed reflect a deep understanding of the mTOR signaling pathway and the structural biology of the kinase. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge necessary to design, synthesize, and evaluate novel mTOR inhibitors for various therapeutic applications.

References

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Liu, Y., et al. (2016). mTOR Inhibitors at a Glance. Journal of Biological Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Overview of Research into mTOR Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of three distinct generations of mTOR inhibitors.... Retrieved from [Link]

  • Shahi, S. K. (2023). Design, synthesis, characterization and pharmacological evaluation of mTOR inhibitors for anticancer activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • ACS Publications. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Updates of mTOR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical investigations to develop mTOR‐selective inhibitors....
  • BOC Sciences. (n.d.).
  • YouTube. (2022). mTOR Inhibitors: Past, Present & Future. Retrieved from [Link]

Sources

Application Notes & Protocols for Antimicrobial Drug Discovery with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) demands the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs, and is known to be a versatile core for compounds with remarkable antibacterial and antifungal properties.[2] This guide focuses on a particularly promising chemical starting point: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride . The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the 2-aminopyridine core presents a unique opportunity for generating derivatives with enhanced potency and favorable pharmacological profiles. The trifluoromethyl group, in particular, is a key feature in many modern agrochemicals and pharmaceuticals, valued for its ability to increase metabolic stability and cell membrane permeability.[3][4]

This document provides a comprehensive, field-proven framework for researchers engaged in the discovery and preclinical development of novel antimicrobial agents based on this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for robust and reproducible results.

Rationale and Synthetic Strategy for Derivative Library Generation

The core compound, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, serves as an excellent starting block. The primary amine at the C-2 position is a versatile chemical handle for derivatization. One of the most effective and straightforward strategies for generating a diverse chemical library from this amine is through the formation of Schiff bases (imines) by reacting the core compound with a variety of aldehydes.[5] This reaction is typically high-yielding and allows for the introduction of a wide range of functional groups, enabling a thorough exploration of the structure-activity relationship (SAR).

Protocol 1.1: Synthesis of Schiff Base Derivatives

Principle: This protocol describes the condensation reaction between the primary amine of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine and an aldehyde to form a C=N double bond (imine or Schiff base). The reaction is often catalyzed by a small amount of acid.

Materials:

  • This compound

  • A library of substituted aromatic and aliphatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, cinnamaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin-Layer Chromatography (TLC) system (Silica plates, appropriate mobile phase)

  • Rotary evaporator

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine in 20 mL of absolute ethanol. If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine to free the amine.

  • Add 1.1 equivalents of the selected aldehyde to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using TLC. A common mobile phase is a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the Schiff base derivative.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Insight: The use of an acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Refluxing provides the necessary activation energy to drive the dehydration step, which is crucial for imine formation.

G cluster_synthesis Derivative Synthesis Workflow Start 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl FreeBase Generate Free Amine (Base Treatment) Start->FreeBase Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) FreeBase->Reaction Aldehydes Library of Diverse Aldehydes Aldehydes->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purification (Precipitation/Filtration) Monitoring->Purification Complete Characterization Structure Confirmation (NMR, MS) Purification->Characterization Library Purified Derivative Library Characterization->Library

Caption: Workflow for synthesizing a library of Schiff base derivatives.

The In Vitro Antimicrobial Screening Cascade

A tiered or cascaded approach to screening is essential for efficient drug discovery. This process allows for the rapid evaluation of many compounds in primary assays, with progressively more complex and resource-intensive assays reserved for the most promising hits.

Protocol 2.1: Primary Screening - Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and high-throughput technique for determining MIC values.[7][8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Synthesized derivative compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Step-by-Step Methodology:

  • Prepare a stock solution of each derivative at 10 mg/mL in DMSO.

  • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

  • Add 200 µL of broth containing the test compound at twice the highest desired final concentration to well 1. For example, to achieve a final starting concentration of 128 µg/mL, add the compound to well 1 at 256 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Wells 11 (broth + inoculum, no drug) and 12 (broth only) will serve as the positive growth control and sterility control, respectively.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Add 100 µL of the final inoculum to wells 1 through 11. The final volume in each well is now 200 µL.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Interpretation: Determine the MIC by visual inspection. It is the lowest concentration well where no turbidity (visible growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2.2: Secondary Screening - Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Methodology:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate this aliquot onto a sterile antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • Data Interpretation: The MBC is the lowest concentration that results in no colony formation on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Data Presentation: Summarizing Screening Results

Quantitative data from these assays should be tabulated for clear comparison.

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative-01S. aureus ATCC 2921348Bactericidal (≤4)
Derivative-02S. aureus ATCC 2921316>128Bacteriostatic (>4)
Derivative-03E. coli ATCC 25922816Bactericidal (≤4)
CiprofloxacinS. aureus ATCC 292130.51Bactericidal (≤4)

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

G cluster_invitro In Vitro Screening Cascade Library Derivative Library MIC Primary Screen: Minimum Inhibitory Concentration (MIC) Library->MIC Inactive Inactive Compounds (MIC > 128 µg/mL) MIC->Inactive Active Active 'Hits' (Low MIC) MIC->Active MBC Secondary Screen: Minimum Bactericidal Concentration (MBC) Active->MBC Static Bacteriostatic (MBC/MIC > 4) MBC->Static Cidal Bactericidal (MBC/MIC ≤ 4) MBC->Cidal Advanced Advanced Characterization: Time-Kill, Anti-Biofilm Assays Cidal->Advanced

Caption: A tiered workflow for in vitro antimicrobial screening.

Investigating the Mechanism of Action (MoA)

Understanding how a compound works is critical for its development. For 2-aminopyridine derivatives, a potential mechanism involves the disruption of the bacterial cell membrane.[9]

Protocol 3.1: Bacterial Membrane Integrity Assay

Principle: This assay uses the fluorescent dye propidium iodide (PI), which is membrane-impermeable. If a compound damages the bacterial membrane, PI can enter the cell and intercalate with DNA, producing a strong red fluorescent signal.

Methodology:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the bacterial pellet with PBS and resuspend to an OD₆₀₀ of 0.5.

  • In a black, clear-bottom 96-well plate, add 50 µL of the bacterial suspension to each well.

  • Add 50 µL of the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Use a known membrane-disrupting agent (e.g., Polymyxin B) as a positive control and a vehicle (DMSO) as a negative control.

  • Add PI to each well to a final concentration of 5 µM.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Data Interpretation: A significant, dose-dependent increase in fluorescence compared to the negative control suggests that the compound disrupts bacterial membrane integrity.

Preclinical Efficacy and Safety Assessment

Promising candidates from in vitro testing must be evaluated in biological systems to assess their efficacy and potential toxicity.[10]

Protocol 4.1: In Vitro Cytotoxicity Assay

Principle: Before testing in animals, it is essential to determine if the compound is toxic to mammalian cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Seed human cells (e.g., HEK293 embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Data Interpretation: Calculate the concentration that reduces cell viability by 50% (CC₅₀). A high CC₅₀ value relative to the MIC (a high selectivity index: CC₅₀/MIC) is desirable.

Protocol 4.2: In Vivo Efficacy - C. elegans Infection Model

Principle: The nematode Caenorhabditis elegans is a valuable introductory in vivo model for screening antimicrobial compounds due to its short life cycle, genetic tractability, and innate immune pathways that share similarities with mammals.[11][12]

Methodology:

  • Grow a pathogenic bacterial lawn (e.g., S. aureus) on agar plates.

  • Synchronize C. elegans to the L4 larval stage.

  • Transfer the L4 worms onto the pathogenic lawn and incubate for 4-6 hours to establish infection.

  • After infection, wash the worms and transfer them to liquid culture medium containing the test compound at various concentrations.

  • Incubate at 25°C and monitor worm survival daily for 5-7 days.

  • Data Interpretation: A compound is considered effective if it significantly increases the survival of infected worms compared to the untreated control group.

G cluster_invivo In Vivo Efficacy & Safety Workflow Lead Lead Compound (From In Vitro Screen) Tox In Vitro Cytotoxicity (e.g., MTT Assay on HEK293) Lead->Tox NonToxic Low Toxicity (High Selectivity Index) Tox->NonToxic Toxic High Toxicity (Terminate/Modify) Tox->Toxic Celegans Invertebrate Model (C. elegans Infection) NonToxic->Celegans Efficacy1 Efficacy Demonstrated Celegans->Efficacy1 NoEfficacy1 No Efficacy (Terminate/Modify) Celegans->NoEfficacy1 Murine Mammalian Model (Murine Sepsis/Pneumonia) Efficacy1->Murine Preclinical Preclinical Candidate Murine->Preclinical

Caption: A staged workflow for preclinical safety and efficacy testing.

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. By employing a systematic approach involving rational derivative synthesis, a tiered in vitro screening cascade, and a progressive in vivo evaluation, researchers can efficiently identify and advance potent lead compounds. The protocols outlined in this guide provide a robust and validated pathway from initial chemical synthesis to preclinical proof-of-concept. Future work should focus on expanding the structural diversity of the derivative library, performing detailed MoA studies on the most active compounds, and optimizing their pharmacokinetic and pharmacodynamic (PK/PD) properties for successful clinical translation.

References

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

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  • National Center for Biotechnology Information (NCBI). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: [Link]

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Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Generating diverse libraries of substituted pyridines is therefore a critical task for establishing robust Structure-Activity Relationships (SAR) and optimizing lead compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on key synthetic methodologies for creating substituted pyridine libraries. It moves beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, ensuring scientific integrity and reproducibility. Detailed, field-proven protocols for classical and modern synthetic routes are presented, alongside guidance on integrating these chemical strategies into a logical SAR workflow.

The Strategic Imperative of Pyridine Scaffolds in SAR

Structure-Activity Relationship (SAR) studies are the empirical foundation of drug discovery, correlating the specific structural features of a molecule with its biological activity.[2] Any modification to a compound's structure, however minor, can significantly alter its pharmacological profile.[2] The pyridine ring, an isostere of benzene, offers a versatile template for SAR exploration.[3] The nitrogen atom imparts a dipole moment, alters the ring's electronic distribution, and provides a key point for hydrogen bonding, distinguishing it significantly from a simple phenyl ring.

Systematic modification of substituents at positions 2 through 6 of the pyridine core allows researchers to probe the chemical space around a pharmacophore, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of synthetic strategy is therefore paramount, as it dictates the accessibility of specific substitution patterns and the overall diversity of the compound library.

This guide details three robust and widely applicable synthetic strategies: the Hantzsch Synthesis for building the ring from acyclic precursors, the Bohlmann-Rahtz Synthesis for accessing trisubstituted pyridines, and modern Transition-Metal-Catalyzed Cross-Coupling reactions for the late-stage functionalization of a pre-formed pyridine core.

SAR_Workflow cluster_0 Iterative Drug Discovery Cycle cluster_1 Outcome A Design & Synthesize Pyridine Library B Biological Screening (e.g., in vitro assays) A->B Test Analogs C Data Analysis & SAR Determination B->C Generate Data D Design Next-Generation Analogs C->D Identify Trends (e.g., R-group effects) D->A Refine Scaffold E Optimized Lead Compound D->E Achieve Goal

Figure 1: The iterative workflow of a Structure-Activity Relationship (SAR) campaign.

Foundational Pyridine Synthesis: The Hantzsch Reaction

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that constructs a dihydropyridine (DHP) ring from simple acyclic precursors, which is subsequently oxidized to the aromatic pyridine.[4] Its primary strength lies in its operational simplicity and ability to generate highly functionalized, symmetrical pyridines from readily available starting materials.[5]

Causality and Mechanism: The reaction proceeds through a series of condensation and cyclization steps. The mechanism involves a Knoevenagel condensation between an aldehyde and one equivalent of a β-ketoester, and the formation of an enamine from a second equivalent of the β-ketoester and a nitrogen source (e.g., ammonia).[5] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate.[6] The final, and crucial, step is an oxidation, driven by the thermodynamic favorability of forming a stable aromatic ring.[4]

Hantzsch_Workflow reagents Aldehyde (R-CHO) + 2x β-Ketoester + NH4OAc step1 Condensation & Cyclization reagents->step1 intermediate 1,4-Dihydropyridine Intermediate step1->intermediate step2 Oxidation (e.g., MnO2, HNO3) intermediate->step2 product Substituted Pyridine step2->product

Figure 2: General workflow for the Hantzsch Pyridine Synthesis.

Protocol 2.1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the synthesis of a classic Hantzsch 1,4-DHP ester.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq).

  • Add ethanol (15-25 mL) to serve as the solvent.[7]

  • Equip the flask with a reflux condenser and place it on a heating mantle.

  • Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.[7]

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product often precipitates as a yellow solid.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2.2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • 1,4-Dihydropyridine from Protocol 2.1 (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq) or Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile or Dichloromethane (as solvent)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 eq) in a suitable solvent like acetonitrile.[7]

  • Add the oxidizing agent, such as activated MnO₂ (5-10 eq), in portions. The choice of oxidant is key; MnO₂ is a mild heterogeneous oxidant, whereas others like nitric acid are harsher but effective.[4][8]

  • Stir the mixture vigorously at room temperature. Gentle heating may be applied to accelerate the reaction.

  • Monitor the disappearance of the starting material by TLC. The reaction is usually complete in 2-12 hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the solid oxidant.[7]

  • Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude pyridine product, which can be purified by flash column chromatography on silica gel.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a highly effective method for producing 2,3,6-trisubstituted pyridines.[9] It involves the reaction of an enamine with an alkynyl ketone.[10] This method offers excellent regiochemical control, making it particularly valuable for SAR studies where precise placement of substituents is required.

Causality and Mechanism: The reaction is initiated by a Michael addition of the enamine to the electron-deficient alkyne of the propargyl ketone.[10] This forms an aminodiene intermediate. Subsequent E/Z isomerization, followed by a heat- or acid-catalyzed cyclodehydration, leads to the formation of the aromatic pyridine ring.[8][10] The high temperatures often required for the final cyclization step can be a limitation, but modifications using acidic conditions can mitigate this.[8]

Protocol 3.1: Modified Bohlmann-Rahtz Synthesis

This one-pot, three-component protocol is a modification of the classical method, avoiding the isolation of the often-unstable enamine intermediate.[11]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

  • Alkynyl ketone (e.g., 1-phenylprop-2-yn-1-one) (1.0 eq)

  • Ammonium acetate (or ammonia source) (1.5 eq)

  • Ethanol or a similar protic solvent

Procedure:

  • In a sealed reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the alkynyl ketone (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Seal the vessel and heat the mixture to 80-120°C. The reaction is often performed under microwave irradiation to reduce reaction times.[11]

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to isolate the desired trisubstituted pyridine.

Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling

For generating extensive SAR libraries, late-stage functionalization is an exceptionally powerful strategy. Transition-metal-catalyzed cross-coupling reactions allow for the introduction of a wide variety of substituents onto a pre-existing halopyridine or pyridine-N-oxide core.[12][13] This enables the rapid synthesis of a large number of analogs from a common intermediate.

Causality and Rationale: Reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings proceed via a catalytic cycle involving a transition metal, typically palladium or copper. This approach leverages the well-established reactivity of C-X bonds (where X is a halogen) or activated C-H bonds on the pyridine ring.[13] Functionalizing pyridine N-oxides is another effective strategy, particularly for introducing substituents at the 2-position.[14][15]

CrossCoupling_Workflow cluster_reactions Parallel Synthesis for SAR Library start Halogenated Pyridine (e.g., 2-Bromopyridine) suzuki Suzuki Coupling + R-B(OH)2 [Pd Catalyst] start->suzuki sonogashira Sonogashira Coupling + R-C≡CH [Pd/Cu Catalyst] start->sonogashira buchwald Buchwald-Hartwig + R2-NH [Pd Catalyst] start->buchwald p1 2-Aryl Pyridine suzuki->p1 p2 2-Alkynyl Pyridine sonogashira->p2 p3 2-Amino Pyridine buchwald->p3

Figure 3: Parallel synthesis workflow using cross-coupling for SAR library generation.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling on a Halopyridine

Materials:

  • Halopyridine (e.g., 2-chloropyridine or 4-bromopyridine) (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried reaction flask, add the halopyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Interpretation and SAR Analysis

The synthesized library of compounds provides the raw data for SAR analysis. By comparing the biological activity (e.g., IC₅₀ values) of analogs, researchers can deduce the influence of specific substituents.[16][17]

Table 1: General SAR Principles for Pyridine Derivatives

Substituent PropertyPosition on Pyridine RingGeneral Effect on Biological ActivityRationale & Considerations
Electron-Donating Groups (EDG) (e.g., -OMe, -NH₂, -CH₃)C3, C5Can enhance activity by increasing electron density.[18]May alter pKa, affecting solubility and cell permeability. Can be sites of metabolism.
Electron-Withdrawing Groups (EWG) (e.g., -CF₃, -CN, -NO₂)C2, C4, C6Often increases potency by modulating ring electronics and H-bonding potential.[3][18]Can impact metabolic stability and potential toxicity. May alter binding mode.
Bulky/Steric Groups (e.g., -tBu, -adamantyl)AnyCan either enhance binding through favorable van der Waals interactions or decrease activity due to steric hindrance with the target protein.[1]Highly dependent on the topology of the binding pocket. Useful for probing pocket size.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂, -C=O)AnyCan form critical interactions with amino acid residues in the target protein, significantly increasing binding affinity.[1]Position and orientation are critical. Introduction can dramatically alter solubility.

Conclusion

The synthesis of substituted pyridines is a foundational element of modern drug discovery. The choice of synthetic strategy—from classic ring-forming reactions like the Hantzsch and Bohlmann-Rahtz syntheses to modern late-stage functionalization via cross-coupling—directly impacts the scope and diversity of the chemical libraries available for SAR studies. By understanding the mechanistic underpinnings of these reactions and applying robust, reproducible protocols, researchers can efficiently navigate chemical space to develop novel therapeutics with optimized potency and desirable pharmacological properties.

References

  • Baran, P. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Islam, A., et al. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • De, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Lv, P., et al. (2020, December 1). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters - ACS Publications. [Link]

  • Kostakis, I. K., et al. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. [Link]

  • Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]

  • American Chemical Society. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Jetir.Org. (2019). Synthesis and characterization of substituted pyridones using isatoic anhydride. [Link]

  • Universidad de Sonora. (2024, July). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Bentham Science Publishers. (2023, November 1). Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Wordpress. (2026, January 5). Metal-catalysed Pyridine Ring Synthesis. [Link]

  • Grokipedia. Hantzsch pyridine synthesis. [Link]

  • Elsevier Shop. (2016, February 12). Transition Metal-Catalyzed Pyridine Synthesis. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

  • PubMed Central. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • YouTube. (2023, February 25). Bohlmann–Rahtz pyridine synthesis. [Link]

  • ResearchGate. (2023). Pyridine molecules and Bohlmann–Rahtz pyridine synthesis. [Link]

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Application Notes and Protocols: One-Pot Synthesis of Fused Heterocyclic Systems Involving 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine-containing substituents, such as the trifluoromethyl group, can dramatically enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity.[3] 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, and its hydrochloride salt, is a highly valuable building block in the synthesis of advanced pharmaceutical intermediates.[4][5] Notably, this compound is a key precursor for potent inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in cancer therapy.[5]

Traditional multi-step synthetic approaches to complex heterocyclic systems are often plagued by issues of low overall yield, significant waste generation, and high operational costs.[6] One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges, offering a streamlined pathway to molecular complexity from simple precursors in a single synthetic operation.[1][6] This application note details a robust one-pot protocol for the synthesis of a fused imidazo[1,2-a]pyridine system, leveraging the reactivity of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride in a Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[7]

Reaction Principle: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful acid-catalyzed MCR that efficiently constructs the imidazo[1,2-a]pyridine scaffold. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[7] The reaction proceeds through the formation of an intermediate imine from the 2-aminopyridine and the aldehyde. Subsequent attack by the isocyanide and an intramolecular cyclization cascade leads to the formation of the fused heterocyclic product.[8]

This one-pot approach is highly convergent, allowing for the rapid assembly of diverse libraries of substituted imidazo[1,2-a]pyridines, which are themselves valuable pharmacophores.

Experimental Protocol: One-Pot Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol describes a representative one-pot synthesis of a novel 2,3-disubstituted 6-chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine using this compound.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound1095824-77-3C₆H₅Cl₂F₃N₂233.02Starting Material
4-Anisaldehyde123-11-5C₈H₈O₂136.15Aldehyde Component
tert-Butyl isocyanide542-85-8C₅H₉N83.13Isocyanide Component
Ytterbium(III) triflate (Yb(OTf)₃)56211-40-6C₃F₉O₉S₃Yb620.25Lewis Acid Catalyst
Methanol (MeOH)67-56-1CH₄O32.04Solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Co-solvent
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Base
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 233 mg).

  • Solvent Addition: Add methanol (6 mL) and dichloromethane (2 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Base Addition: Add triethylamine (1.1 mmol, 0.153 mL) to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes at room temperature.

  • Addition of Reactants: To the stirred solution, add 4-anisaldehyde (1.2 mmol, 0.146 mL) and tert-butyl isocyanide (1.2 mmol, 0.136 mL).

  • Catalyst Addition: Add Ytterbium(III) triflate (0.05 mmol, 31 mg) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Visualization of the Synthetic Workflow and Reaction Mechanism

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl to flask B Add MeOH and DCM A->B C Add Triethylamine B->C D Add 4-Anisaldehyde and tert-Butyl Isocyanide C->D E Add Yb(OTf)3 catalyst D->E F Reflux for 12-24h E->F G Cool to RT and remove solvent F->G H Purify by column chromatography G->H I I H->I Pure Product G cluster_mechanism Groebke–Blackburn–Bienaymé Reaction Mechanism Start 5-Chloro-4-(trifluoromethyl)pyridin-2-amine + 4-Anisaldehyde Imine Formation of Iminopyridine intermediate Start->Imine H+ Nucleophilic_Attack Nucleophilic attack by tert-Butyl Isocyanide Imine->Nucleophilic_Attack Cyclization Intramolecular [1,5]-dipolar cyclization Nucleophilic_Attack->Cyclization Aromatization Proton transfer and aromatization Cyclization->Aromatization Product Fused Imidazo[1,2-a]pyridine Aromatization->Product

Caption: GBB reaction mechanism.

Discussion and Field-Proven Insights

  • Causality of Experimental Choices: The use of triethylamine is crucial to deprotonate the hydrochloride salt of the starting material, liberating the nucleophilic 2-amino group which is essential for the initial imine formation. Ytterbium(III) triflate is an effective Lewis acid catalyst that activates the aldehyde towards nucleophilic attack and facilitates the cyclization cascade. [9]A solvent mixture of methanol and dichloromethane provides good solubility for all reactants and intermediates.

  • Self-Validating System: The progress of the reaction can be conveniently monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more non-polar, product spot. The final product can be fully characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Troubleshooting and Optimization: If the reaction is sluggish, a higher catalyst loading or a more polar solvent system can be employed. The choice of isocyanide and aldehyde components can be varied to generate a library of diverse imidazo[1,2-a]pyridine derivatives. For aldehydes with electron-withdrawing groups, the reaction may require longer reaction times or slightly higher temperatures.

Applications in Drug Development

The resulting fused heterocyclic systems are of significant interest in drug discovery. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds. The incorporation of the chloro and trifluoromethyl substituents from the starting material can impart desirable pharmacokinetic properties to the final molecules. These compounds can serve as novel scaffolds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

This application note provides a detailed and robust protocol for a one-pot synthesis involving this compound. The GBB three-component reaction offers an efficient and modular approach to construct complex fused heterocyclic systems. This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the rapid generation of novel chemical entities for biological evaluation.

References

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

  • Beilstein Archives. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

  • Naghiyev, F. N., et al. (2018). One-pot synthesis of substituted imino- and imidazopyridines under catalyst-free conditions.
  • Abdelhamid, A. O., et al. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 709-715.
  • Thompson, A. M., et al. (2014). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 10, 2253–2259.
  • Ishihara Sangyo Kaisha, Ltd. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 182–193.
  • Royal Society of Chemistry. (n.d.). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.
  • Guchhait, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876–13887.
  • ResearchGate. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • Royal Society of Chemistry. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers.
  • MDPI. (2019). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 24(21), 3848.
  • Naghiyev, F. N., et al. (2018). Regioselective OnePot Synthesis Of 5-Chloro-3-Methyl-8- Trifluoromethyl-4H-1, 4-Benzothiazines.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). One pot tandem dehydrogenative cross-coupling of primary and secondary alcohols by ruthenium amido-functionalized 1,2,4-triazole derived N-heterocyclic carbene complexes.
  • Semantic Scholar. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines.
  • MDPI. (2012).
  • MDPI. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(15), 4991.
  • Benzenine, D., et al. (2020).
  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • Kibou, Z., et al. (2016). A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction. Journal of Materials and Environmental Science, 7(8), 3061-3067.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura coupling yield with the challenging substrate, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common issues and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Understanding the Substrate's Challenges

This compound presents a unique set of challenges for achieving high-yield Suzuki coupling. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen deactivates the C-Cl bond, making the crucial oxidative addition step of the catalytic cycle more difficult. Additionally, the presence of a free amino group can lead to catalyst inhibition through coordination with the palladium center. The use of the hydrochloride salt form also necessitates careful consideration of the amount of base used. This guide will help you navigate these obstacles to achieve a successful and high-yielding reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am seeing no reaction or very low conversion. What are the most likely causes?

This is a common starting problem with this substrate. The primary culprits are often related to catalyst activity and the conditions for oxidative addition.

Core Issues to Investigate:

  • Inefficient Oxidative Addition: The C-Cl bond in your substrate is significantly less reactive than a C-Br or C-I bond, a consequence of the electron-deficient pyridine ring.

  • Catalyst Inhibition: The 2-amino group can act as a ligand for the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.

  • Insufficient Basicity: Your starting material is a hydrochloride salt, which will consume one equivalent of your base before the catalytic cycle even begins.

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this transformation. You need a more robust system.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the challenging oxidative addition step and can help prevent catalyst inhibition by the amine group.

    • Palladium Precatalyst: Use a precatalyst that efficiently generates the active Pd(0) species. Pd₂(dba)₃ in combination with a suitable ligand is a good starting point.[3][4] More advanced, commercially available precatalysts that incorporate the ligand (e.g., XPhos Pd G3) can also be highly effective and offer greater air stability.

  • Increase the Stoichiometry of the Base: You must use at least one extra equivalent of base to neutralize the hydrochloride salt. For the catalytic cycle itself, 2-3 equivalents of a suitable base are typically required.

    • Recommended Bases: A moderately strong inorganic base is generally a good choice. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[5] Cesium carbonate (Cs₂CO₃) can also be beneficial in some cases.

  • Optimize Reaction Temperature: Higher temperatures are often necessary to drive the oxidative addition of the aryl chloride. A starting point of 80-100 °C is recommended.

Experimental Workflow: Initial Troubleshooting

Start Low/No Conversion Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Start->Catalyst 1. Catalyst System Base Increase Base to >3 eq. (e.g., K2CO3, K3PO4) Catalyst->Base 2. Stoichiometry Temp Increase Temperature (80-110 °C) Base->Temp 3. Reaction Conditions Result Improved Yield Temp->Result

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

The formation of side products often points to issues with the stability of your reagents or unwanted side reactions.

Common Side Products and Their Causes:

  • Protodeboronation: This is the hydrolysis of your boronic acid to the corresponding arene, which removes it from the reaction mixture.[6] This is often exacerbated by high temperatures and prolonged reaction times in aqueous media.

  • Homocoupling (Glaser Coupling): The coupling of two molecules of your boronic acid can occur, especially in the presence of oxygen.[6]

  • Dehalogenation: Reduction of the C-Cl bond of your starting material.

Strategies for a Cleaner Reaction:

  • Protect Your Boronic Acid: If protodeboronation is a significant issue, consider using a more stable boron reagent.

    • Boronate Esters: Pinacol esters (Bpin) or neopentyl glycol esters are generally more robust than their corresponding boronic acids and can be less susceptible to hydrolysis.[7]

    • Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can minimize side reactions.[8]

  • Thoroughly Degas Your Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[6] Ensure your solvent and reaction setup are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Solvent Selection: The choice of solvent can influence both solubility and side reactions.

    • Aprotic Polar Solvents: Dioxane, THF, or DMF are common choices.[9][10] A mixture of an organic solvent with water is often used to dissolve the inorganic base, but this can increase the rate of protodeboronation. Anhydrous conditions with a base like potassium phosphate can sometimes mitigate this.[2]

Data Summary: Boron Reagent Stability

Boron ReagentStructureAdvantagesDisadvantages
Boronic AcidR-B(OH)₂Commercially availableProne to protodeboronation and trimerization
Pinacol Boronate EsterR-B(pin)More stable to hydrolysisMay require slightly more forcing conditions
Potassium Trifluoroborate[R-BF₃]KHighly stable, crystalline solidsSlower release of the active boron species
Q3: The reaction works, but the yield is inconsistent. How can I improve reproducibility?

Inconsistent yields often stem from subtle variations in reaction setup and reagent quality.

Key Factors for Reproducibility:

  • Water Content: The amount of water in the reaction can significantly impact the outcome. While some water is often necessary to dissolve the base, excessive amounts can promote protodeboronation. Using a defined solvent system (e.g., dioxane/water 4:1) can improve consistency.

  • Reagent Purity: Ensure the purity of your starting materials, especially the boronic acid, which can degrade upon storage.

  • Inert Atmosphere: Maintaining a strict inert atmosphere throughout the reaction is crucial to prevent catalyst degradation and side reactions.

Step-by-Step Protocol for a Robust Suzuki Coupling:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.5 eq.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition and Degassing:

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Perform an additional three cycles of vacuum backfilling with argon.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate in vacuo and purify by column chromatography.

Visualizing the Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-Cl(L_n) Pd0->ArPdX Oxidative Addition OxAd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr Transmetalation Trans Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination RedEl Reductive Elimination Boronic Ar'B(OR)2 Boronic->ArPdAr Base Base Base->ArPdAr ArylHalide Ar-Cl ArylHalide->ArPdX

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(45), 16346–16347. [Link]

  • Chemler, S. R., Trauner, D., & Danishesky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic Boronic Acids. The Journal of Organic Chemistry, 81(17), 7425–7436. [Link]

  • Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1477–1492. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

Sources

Side products in Buchwald-Hartwig reaction of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the Buchwald-Hartwig amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine and its hydrochloride salt. This reaction is a powerful tool for forging C-N bonds, crucial in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] However, the unique electronic and steric properties of this substrate present specific challenges that can lead to undesired side products and diminished yields. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, alongside the presence of multiple potential coordination sites (the 2-amino group and the pyridine nitrogen), creates a complex reactive environment.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you, the researcher, with a clear understanding of the potential side reactions and to offer actionable, field-proven strategies for optimizing your reaction outcomes. We will delve into the mechanistic origins of common byproducts and provide logical, step-by-step guidance to mitigate their formation.

Troubleshooting & FAQs: Common Issues and Solutions

FAQ 1: My reaction has stalled, and I'm recovering mostly starting material. What's going wrong?

This is a common issue often related to catalyst inhibition or deactivation. The substrate itself, 5-chloro-4-(trifluoromethyl)pyridin-2-amine, has two nitrogen atoms that can act as ligands for the palladium catalyst: the pyridine ring nitrogen and the 2-amino group.

  • Causality—Catalyst Inhibition: The lone pairs on these nitrogen atoms can coordinate strongly to the palladium center, competing with the phosphine ligand and hindering the crucial oxidative addition step.[4] This is particularly problematic with electron-deficient pyridines. Solvents like pyridine or acetonitrile are known inhibitors and should be avoided.[4]

  • Troubleshooting Steps:

    • Ligand Choice: Switch to a more sterically hindered, electron-rich phosphine ligand. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to create a coordinatively saturated and highly active catalyst that is less susceptible to inhibition by substrate coordination.

    • Base Stoichiometry (for HCl salt): If you are using the hydrochloride salt of the starting material, ensure you are using at least one extra equivalent of base to neutralize the HCl in situ. Failure to do so will protonate your coupling amine and prevent it from participating in the reaction.

    • Pre-catalyst Choice: Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and activate more reliably than generating the Pd(0) species in situ from sources like Pd(OAc)₂.

FAQ 2: I've isolated a major byproduct that has lost the chlorine atom but hasn't coupled with my amine. What is it and how do I prevent it?

You are observing hydrodehalogenation , the replacement of the chlorine atom with a hydrogen atom. This is one of the most prevalent side reactions in palladium-catalyzed cross-couplings.[5]

  • Causality—The Hydrodehalogenation Pathway: This side reaction typically occurs when the catalytic cycle is diverted. After oxidative addition of the chloropyridine to the Pd(0) center, instead of proceeding to amination, a palladium-hydride (Pd-H) species can form. This Pd-H species can then reductively eliminate with the pyridine ring to yield the dechlorinated byproduct.[5][6] Sources of the hydride can include the amine coupling partner (via β-hydride elimination), the solvent (especially alcohols), or residual water.[5][6]

  • Visualizing the Competing Pathways:

    Buchwald_Side_Reaction sub Ar-Cl + Pd(0)L2 oa_complex L2Pd(II)(Ar)(Cl) Oxidative Addition Complex sub->oa_complex Oxidative Addition amine_complex L2Pd(II)(Ar)(NHR2) Amine Complex oa_complex->amine_complex + Amine (HNR2) - Base-HCl side_path Pd-H Species Formation oa_complex->side_path β-Hydride Elimination or Reaction with H-source product Ar-NR2 Desired Product amine_complex->product Reductive Elimination hydrodehalogenated Ar-H Side Product side_path->hydrodehalogenated Reductive Elimination

    Figure 1. Competing pathways of desired amination vs. hydrodehalogenation.
  • Troubleshooting Steps:

    • Choice of Base: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS often accelerate the desired amination step, outcompeting the hydrodehalogenation pathway.[7][8] However, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary if your substrate is base-sensitive, though they may require higher temperatures.

    • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote faster rates of reductive elimination to form the desired C-N bond, minimizing the lifetime of intermediates that could lead to side reactions.[6] Chelation from bidentate ligands can also suppress β-hydride elimination.[6]

    • Solvent Purity: Ensure you are using anhydrous solvents. Toluene and dioxane are common choices.[4] Avoid alcohol-based solvents which can be a source of hydrides.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired coupling.

FAQ 3: My reaction is dark black, and the yield is low. What does this indicate?

A dark black or brown reaction mixture is often a sign of palladium black precipitation, which indicates catalyst decomposition.

  • Causality—Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate out of solution as inactive palladium black, especially at high temperatures or low ligand concentrations. This removes the catalyst from the reaction cycle. The electron-deficient nature of the substrate can also contribute to pathways that lead to catalyst decomposition.[9]

  • Troubleshooting Workflow:

    Troubleshooting_Decomposition start Observation: Low Yield & Black Precipitate q1 Is the reaction temperature > 110°C? start->q1 ans1_yes Action: Lower Temperature (e.g., 80-100°C) q1->ans1_yes Yes ans1_no Proceed to next check q1->ans1_no No q2 Is the Pd:Ligand ratio low? (e.g., 1:1) ans1_yes->q2 ans1_no->q2 ans2_yes Action: Increase Ligand Ratio (e.g., Pd:L = 1:1.5 to 1:2.2) q2->ans2_yes Yes ans2_no Proceed to next check q2->ans2_no No q3 Using a simple ligand (e.g., PPh3)? ans2_yes->q3 ans2_no->q3 ans3_yes Action: Switch to a Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) q3->ans3_yes Yes end Re-evaluate Reaction Outcome q3->end No ans3_yes->end

    Figure 2. Troubleshooting workflow for catalyst decomposition.

Optimization Protocol & Parameter Comparison

When encountering issues, a systematic re-evaluation of reaction parameters is essential. The table below summarizes key variables and their likely impact on the reaction with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

ParameterOption 1 (Aggressive)Option 2 (Moderate)Option 3 (Mild)Rationale & Key Considerations
Base NaOt-BuLHMDSCs₂CO₃ / K₃PO₄Stronger bases (NaOt-Bu) promote faster rates but have poor functional group tolerance.[7] Weaker carbonate bases are milder but may require higher temperatures and can be less effective at preventing hydrodehalogenation.[4]
Ligand XPhos / RuPhos (Biaryl)BINAP / dppf (Bidentate)P(t-Bu)₃Bulky, electron-rich biarylphosphine ligands are generally superior for challenging, electron-deficient heteroaryl chlorides. They promote fast reductive elimination, suppressing side reactions.[6]
Solvent Toluene1,4-DioxaneCPME / t-Amyl alcoholChoice depends on boiling point and solubility. Ensure solvents are anhydrous. Aprotic, non-coordinating solvents are preferred.[4] Avoid polar aprotic solvents like DMF or DMSO.
Temperature 100-110 °C80-90 °C60-70 °CStart around 100°C and adjust. High temperatures can lead to catalyst decomposition, while low temperatures may result in slow or incomplete conversion.
General Protocol for Reaction Optimization

This protocol provides a robust starting point for troubleshooting.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Add 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, ~0.1 M concentration).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Core Catalytic Cycle

Understanding the intended reaction pathway is key to diagnosing deviations.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_halide L₂Pd(II)(Ar)(Cl) oa->pd2_halide lex Ligand Exchange pd2_halide->lex pd2_amine L₂Pd(II)(Ar)(NR₂H)⁺Cl⁻ lex->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR₂ re->product center arcl_in Ar-Cl arcl_in->oa amine_in HNR₂ amine_in->lex

Figure 3. The generalized catalytic cycle for the Buchwald-Hartwig amination.
References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026, January 7). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Kitching, M. O., et al. (2015). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Khan Academy. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(98), 11551-11553. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Retrieved from [Link]

  • Cole, A. G., et al. (2022). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • Soderberg, T. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Cole, A. G., et al. (2024, May 10). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Retrieved from [Link]

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Technical Support Center: Purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important chemical intermediate. The unique electronic properties of this molecule, stemming from the electron-withdrawing trifluoromethyl group and the chlorine atom on the pyridine ring, present specific challenges and opportunities in purification.[1]

This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during the purification of this compound class.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The three most common and effective methods are:

  • Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities. It is particularly useful for separating closely related structural analogues from the desired product. A common technique involves eluting the crude product through a silica gel column with a gradient of ethyl acetate in hexane.[2]

  • Recrystallization: Ideal for large-scale purification when the crude product has relatively high purity (>85%). The hydrochloride salt form enhances its stability and makes it a good candidate for recrystallization from polar solvent systems.[3]

  • Acid-Base Extraction: This classic technique leverages the basicity of the 2-amine group. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the amine-containing product can be selectively transferred to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q2: How do I choose the best purification strategy for my specific derivative?

The optimal strategy is best determined by a preliminary analysis of your crude material.

Decision Workflow for Purification Method Selection

G start Analyze Crude Product (TLC, LC-MS, 1H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Is purity >85%? is_solid->purity_check Yes impurity_polarity Are impurities significantly different in polarity? is_solid->impurity_polarity No purity_check->impurity_polarity No recrystallization Recrystallization purity_check->recrystallization Yes is_basic Are major impurities non-basic? impurity_polarity->is_basic No chromatography Flash Chromatography impurity_polarity->chromatography Yes is_basic->chromatography No extraction Acid-Base Extraction is_basic->extraction Yes

Caption: Decision tree for selecting a purification method.

Q3: What are the common impurities I should expect?

Impurities largely depend on the synthetic route. A common synthesis involves the amination of a 2-chloro-5-(trifluoromethyl)pyridine precursor.[3]

Impurity TypeOriginTypical Characteristics
Starting Materials Incomplete reactione.g., 2,5-dichloro-4-(trifluoromethyl)pyridine
Dechlorinated Byproducts Reductive side reactionse.g., 4-(Trifluoromethyl)pyridin-2-amine
Regioisomers Non-selective reactionIsomers from amination at other positions (less common)
Solvent Adducts Reaction with solvente.g., adducts from solvents like DMF
Catalyst Residues Incomplete removalPalladium or other metal catalysts from coupling reactions.[3]
Q4: How do I convert the hydrochloride salt to the free base and back?

This is often necessary for chromatographic purification or subsequent reactions.

  • Salt to Free Base: Dissolve the hydrochloride salt in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral or slightly basic. Separate the organic layer, dry it with anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent.[4]

  • Free Base to Salt: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a stoichiometric amount of HCl (as a solution in dioxane, ether, or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration.

Troubleshooting Guide

Q: I'm seeing severe peak tailing during flash chromatography on silica gel. What's causing this and how can I fix it?

A: Causality & Explanation

This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[5] The underlying cause is the interaction between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the surface of the silica. This creates a secondary, strong interaction that slows the elution of the molecule, resulting in a "tailing" peak shape.

Troubleshooting Protocol: Eliminating Peak Tailing

  • Mobile Phase Modification (First-Line Approach):

    • Action: Add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.

    • Protocol: Prepare your eluent (e.g., Ethyl Acetate/Hexane mixture) and add 0.1-1.0% TEA by volume. The TEA is more basic than your product and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This allows your compound to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.

    • Self-Validation: Run a comparative TLC first. Spot your crude mixture on two separate TLC plates. Run one in your standard eluent and the other in the same eluent containing 1% TEA. A significant improvement in spot shape (less streaking) on the TEA plate validates this approach for your column.

  • Use a Deactivated Stationary Phase:

    • Action: If mobile phase additives are insufficient or undesirable for downstream applications, use a different stationary phase.

    • Options:

      • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.

      • Treated Silica: Use commercially available "deactivated" or "base-prepped" silica gel.

      • Reverse-Phase (C18) Silica: For more polar derivatives, reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water can be highly effective.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed in Chromatography add_tea Add 0.5-1% Triethylamine to Mobile Phase start->add_tea check_tlc Does TLC show improved spot shape? add_tea->check_tlc run_column Run Column with TEA-modified Eluent check_tlc->run_column Yes change_phase Consider Alternative Stationary Phase check_tlc->change_phase No end end run_column->end Problem Solved alumina Neutral Alumina change_phase->alumina c18 Reverse-Phase C18 change_phase->c18

Caption: Workflow for addressing peak tailing in chromatography.

Q: My recovery is very low after recrystallization. What went wrong?

A: Causality & Explanation

Low recovery in recrystallization is almost always due to an improperly selected solvent system or procedural errors. The goal is to find a solvent (or solvent pair) where your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Troubleshooting Protocol: Optimizing Recrystallization

  • Systematic Solvent Screening:

    • Action: Before committing your entire batch, test various solvents on a small scale (~10-20 mg of crude material).

    • Protocol:

      • Place a small amount of crude material in a test tube.

      • Add a potential solvent dropwise at room temperature. If it dissolves readily, that solvent is unsuitable for recrystallization (but may be useful as the "soluble" solvent in a solvent-pair system).

      • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

      • If crystals form, you have found a good single-solvent system.

    • Common Solvents to Screen: Isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.

  • Check for "Oiling Out":

    • Observation: If your compound separates as a liquid oil instead of forming crystals upon cooling, it has "oiled out." This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

    • Solution: Add slightly more solvent to the hot solution before cooling to ensure the saturation point is reached at a lower temperature.

  • Ensure Complete Precipitation:

    • Action: Maximize crystal formation before filtration.

    • Protocol: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. Gently scratching the inside of the flask with a glass rod can initiate crystallization.

Q: My purified compound is still colored (yellow/tan). How can I get a white solid?

A: Causality & Explanation

A persistent color often indicates the presence of highly conjugated, colored impurities or minor degradation products. These are often present in very small amounts but have high extinction coefficients.

Troubleshooting Protocol: Decolorization

  • Activated Charcoal Treatment:

    • Action: Use activated charcoal (carbon) to adsorb colored impurities. This is best performed during recrystallization.

    • Protocol:

      • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

      • Remove the solution from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

      • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound).

      • Gently swirl the hot mixture for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

      • Allow the clear, colorless filtrate to cool and crystallize as usual.

    • Self-Validation: The filtrate should be noticeably less colored than the initial solution. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly to avoid significant yield loss.

References

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • Fujimoto, T., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

  • Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • Google Patents. (2010). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Times for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Understanding the Reagent: Key Characteristics and Handling

This section addresses fundamental questions about the starting material, as its properties are critical to designing successful coupling strategies.

Q1: What are the key structural features of this compound, and how do they impact its reactivity?

A1: The reactivity of this molecule is governed by three main features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring, combined with the potent electron-withdrawing trifluoromethyl (-CF3) group, significantly reduces the electron density of the aromatic system. This generally makes the 5-chloro position more susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Reactive Sites: The molecule presents two primary sites for coupling reactions: the amino group (-NH2) at the 2-position and the chloro group (-Cl) at the 5-position.[2] This allows for versatile synthetic strategies, such as N-arylation/alkylation or C-C/C-N bond formation at the halide position.

  • Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt, meaning the basic 2-amino group is protonated (-NH3+ Cl-). This is the most critical factor to consider before starting any reaction. The protonated amine is not nucleophilic and will not participate in coupling reactions. Therefore, it must be neutralized to the free amine form in situ or in a prior step.[3]

Q2: My reaction is not starting. Could the hydrochloride salt be the issue?

A2: Yes, this is the most common reason for reaction failure. The protonated aminopyridine is unreactive in most coupling reactions, whether you are targeting the amine or the chloride. You must add at least one extra equivalent of a base to neutralize the hydrochloride salt and generate the free amine. Forgetting this step will prevent the reaction from proceeding.

Q3: How do I properly handle and store this compound?

A3: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4] It is a solid powder that can be sensitive to moisture and air over time. Always handle it in a dry environment. For weighing, it is advisable to let the container equilibrate to room temperature before opening to prevent condensation.

Section 2: Troubleshooting Common Coupling Reactions

This section provides a high-level troubleshooting guide for issues common to various palladium-catalyzed cross-coupling reactions.

Logical Flow for Troubleshooting Failed Reactions

Below is a workflow to diagnose and resolve common issues in coupling reactions involving this substrate.

G start Reaction Failed (Low or No Yield) check_base Did you add an extra equivalent of base for the HCl salt? start->check_base add_base Action: Add 1.1 eq. of base (e.g., K2CO3, DIPEA) to neutralize salt before adding coupling base. check_base->add_base No check_catalyst Is the catalyst/ligand appropriate for an electron- deficient pyridine? check_base->check_catalyst Yes no_base No yes_base Yes screen_catalysts Action: Screen catalysts. Try Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands for challenging couplings. check_catalyst->screen_catalysts No check_conditions Are reaction conditions (solvent, temp) optimized? check_catalyst->check_conditions Yes optimize_conditions Action: Screen solvents (e.g., Dioxane, Toluene, DMF). Increase temperature incrementally (e.g., 80°C to 110°C). check_conditions->optimize_conditions No check_reagents Are reagents (boronic acid, etc.) pure and dry? check_conditions->check_reagents Yes purify_reagents Action: Use fresh/purified reagents. Ensure anhydrous solvents and inert atmosphere. check_reagents->purify_reagents No success Reaction Optimized check_reagents->success Yes

Caption: A systematic workflow for troubleshooting coupling reactions.

Q4: I'm observing a dark black precipitate (palladium black) early in my reaction. What does this mean?

A4: The formation of palladium black indicates that your Pd(0) catalyst is decomposing and precipitating out of the solution, which halts the catalytic cycle. This is a common mode of catalyst deactivation.

  • Causality: This often happens when the oxidative addition or reductive elimination steps are slow, leaving the Pd(0) species vulnerable to aggregation. It can be caused by sub-optimal ligand choice, temperature, or the presence of impurities.

  • Solution:

    • Ligand Choice: Switch to a more robust ligand that better stabilizes the Pd(0) center. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5]

    • Temperature: Lowering the reaction temperature might slow down the decomposition pathway. Conversely, sometimes a higher temperature can accelerate a sluggish catalytic cycle, preventing decomposition. This must be optimized empirically.

    • Degassing: Ensure your solvent and reaction setup are thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition.

Section 3: Specific Coupling Reaction Guides
A. Suzuki-Miyaura Coupling (at the 5-Chloro Position)

Q5: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A5: Due to the electron-deficient nature of the pyridine ring, the chloro-substituent is activated for Suzuki couplings. However, careful selection of the catalyst system and base is crucial.

  • Catalyst System: A common and effective starting point is a palladium source like Pd(OAc)2 or a pre-catalyst like Pd(dppf)Cl2, paired with a suitable ligand.[6] For challenging couplings, consider advanced catalyst systems like [Pd(cinnamyl)Cl]2 with SPhos or XPhos.

  • Base: The choice of base is critical. A moderately strong inorganic base like K2CO3 or K3PO4 is often effective.[7] These bases are strong enough to facilitate transmetalation without causing significant degradation of sensitive boronic acids.

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O) is standard, as water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[8]

  • Temperature: Reactions are typically heated, often between 80-110 °C.[9] Microwave irradiation can also be used to significantly shorten reaction times.[10]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product Aryl_Cl 5-Chloro-4-(CF3)-pyridin-2-amine (Ar-Cl) Aryl_Cl->OxAdd Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Q6: My Suzuki reaction yield is low, and I see significant amounts of starting material and boronic acid homocoupling. What should I change?

A6: This suggests a slow or inefficient transmetalation step or competing side reactions.

  • Protodeboronation: Pyridyl boronic acids and other electron-deficient boronic acids can be unstable, especially under strongly basic conditions or at high temperatures, leading to decomposition (protodeboronation).[7]

    • Solution: Switch to a milder base (e.g., K2CO3 instead of Cs2CO3) or use a boronic ester (e.g., a pinacol ester), which is more stable.[8] Running the reaction at the lowest effective temperature can also help.

  • Base and Solvent: Ensure your base is adequately soluble. Using a mixed solvent system like dioxane/water can improve the solubility and effectiveness of inorganic bases.[8]

  • Catalyst/Ligand: The ligand can influence the rate of transmetalation. Electron-rich, bulky phosphine ligands often accelerate this step. Consider screening ligands like SPhos, RuPhos, or Xantphos.

B. Buchwald-Hartwig Amination (at the 5-Chloro Position)

Q7: I am trying to couple an amine at the 5-chloro position but the reaction is sluggish. What parameters are most critical to optimize?

A7: For Buchwald-Hartwig amination, the three most critical parameters are the ligand, the base, and the solvent.

  • Ligand: This is arguably the most important factor. Standard ligands like PPh3 are often ineffective. Use specialized, bulky, electron-rich phosphine ligands developed for this reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9][11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or strong carbonate bases like Cs2CO3 for more sensitive substrates.

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are commonly used. The solvent must be able to dissolve the reaction components effectively.[9]

ParameterRecommended Starting ConditionsTroubleshooting Options
Palladium Source Pd2(dba)3 (1-2 mol%), Pd(OAc)2 (2-4 mol%)Use a pre-catalyst (e.g., G3 or G4 Buchwald Precatalysts) for faster activation.
Ligand XPhos, SPhos, RuPhos (1.1-1.5x Pd)Try different ligand classes (e.g., BrettPhos, Josiphos) if reaction is slow.
Base NaOtBu (1.4-2.0 equiv)For base-sensitive substrates, try K3PO4 or Cs2CO3, but higher temperatures may be needed.[11]
Solvent Toluene, Dioxane (anhydrous)If solubility is an issue, try CPME or t-BuOH.
Temperature 90-110 °CAdjust temperature based on reaction progress.

Caption: Recommended conditions for Buchwald-Hartwig amination.

C. Amide Coupling (at the 2-Amino Position)

Q8: What is the best way to form an amide bond with the 2-amino group?

A8: The most common method is to couple the amine with a carboxylic acid using a coupling reagent.[12]

  • Neutralize First: Remember to add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride salt and generate the free amine.

  • Coupling Reagents:

    • HATU/HBTU: These uronium-based reagents are highly efficient and generally lead to fast reaction times and high yields with minimal side products. They are often used with a base like DIPEA.[3][12][13]

    • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a popular choice because its urea byproduct is water-soluble, simplifying purification.[14] It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[14]

  • Solvent: Aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or THF are standard choices.[12]

Q9: My amide coupling is slow and incomplete. How can I speed it up?

A9:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent.

  • Activation Time: If using a two-step procedure (pre-activating the carboxylic acid), ensure the activation is complete before adding the amine. For HATU/HBTU, pre-activation for 5-15 minutes is usually sufficient.

  • Temperature: Most amide couplings run well at room temperature, but gently heating to 40-50 °C can sometimes accelerate sluggish reactions.

  • Base Choice: Ensure the base is not interfering. A hindered base like DIPEA is preferred over TEA to minimize side reactions.

  • Reagent Quality: Coupling reagents can degrade over time. Use fresh, high-quality reagents.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K2CO3, 3.0 equiv - includes 1.0 equiv for salt neutralization).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(dppf)Cl2, 5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H2O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv). Note: The strong base will neutralize the HCl salt.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at the appropriate temperature (e.g., 100 °C) for the required duration.[9]

  • Monitoring: Follow the consumption of starting materials using TLC or LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH4Cl. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by flash column chromatography.[9]

References
  • Benchchem. (n.d.). This compound.
  • Dabhi, R. C., et al. (2022).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Naskar, D. (2010). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry.
  • Ghaffari, M., et al. (2024).
  • ResearchGate. (n.d.). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • University of Windsor. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine 2a a.
  • ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
  • Google Patents. (n.d.). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • MDPI. (n.d.).
  • Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • ResearchGate. (2022).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
  • Oreate AI Blog. (2026).
  • BLDpharm. (n.d.). 1095824-77-3|this compound.
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Books. (n.d.).
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Reddit. (2023). Question regarding DCC coupling + hydrochloride salt of amine. r/chemhelp.
  • ChemicalBook. (n.d.). 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.
  • Autechaux. (n.d.). CAS 1095824-77-3 | this compound.

Sources

Technical Support Center: Amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic amination of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This guide is designed for professionals in drug development and chemical research. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this challenging transformation.

The substrate is a highly electron-deficient heteroaryl chloride. The presence of a trifluoromethyl group and the pyridine nitrogen atom significantly deactivates the ring towards oxidative addition, a key step in the Buchwald-Hartwig amination catalytic cycle. Furthermore, the free amino group at the 2-position and the pyridine nitrogen can act as potential ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This guide will help you navigate these complexities to achieve a successful C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and rationale for the amination reaction.

Q1: Why is a Palladium-catalyzed approach, like the Buchwald-Hartwig amination, necessary for this substrate?

A1: The substrate, this compound, is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing trifluoromethyl group is not sufficient to activate the chloride for displacement by an amine without resorting to harsh conditions.[3] Palladium-catalyzed cross-coupling reactions provide a milder, more general, and highly efficient pathway to form the desired C-N bond, even with unactivated aryl chlorides.[4]

Q2: How should I handle the hydrochloride salt form of the starting material?

A2: The hydrochloride salt will react with one equivalent of the base you add to the reaction. It is crucial to account for this when calculating the total amount of base required. For the catalytic cycle to proceed, the amine nucleophile must be deprotonated, and the HCl salt must be neutralized. Therefore, you must use at least one extra equivalent of base in addition to what is required for the catalytic reaction itself.

Q3: What is the best starting point for choosing a catalyst system (Palladium source and ligand)?

A3: For electron-deficient and sterically hindered heteroaryl chlorides, highly active catalyst systems are required. The most effective catalysts are typically generated from a palladium(0) source and a bulky, electron-rich phosphine ligand.[2][5]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, palladium pre-catalysts are often more reliable and give more consistent results.[6] Pre-catalysts, such as G3 or G4 palladacycles, contain the ligand already coordinated to the palladium center and are more stable and easier to handle.

  • Ligands: Biaryl monophosphine ligands are the industry standard for this type of transformation. Ligands from the Buchwald and Hartwig groups have shown broad utility. For this specific substrate, consider starting with ligands like XPhos , SPhos , or BrettPhos , which are known to be effective for coupling heteroaryl halides.[5][7]

Q4: How do I select the optimal base and solvent for the reaction?

A4: The choice of base and solvent is critical and interdependent, affecting both catalyst activity and reagent solubility.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the reaction.

    • Sodium tert-butoxide (NaOt-Bu): Often the most active base, leading to the highest reaction rates.[8] However, its high reactivity can be incompatible with sensitive functional groups.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative when protic functional groups are present on the substrate.[8]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[1][8]

  • Solvent Selection: Anhydrous, aprotic solvents are standard.

    • Toluene, Dioxane, THF: These are the most commonly used solvents for Buchwald-Hartwig aminations.[1] Toluene is often a good starting point due to its high boiling point, which allows for a wider range of reaction temperatures. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.

Troubleshooting Guide

This section provides a structured approach to solving common issues encountered during the experiment.

Problem: Low or No Conversion to the Desired Product

This is the most frequent issue and can stem from several sources. A systematic approach is key to diagnosis.

Initial Diagnostic Workflow

start Low/No Conversion Detected q1 Was the reaction performed under strictly anaerobic conditions? start->q1 sol1 Repeat reaction using a glovebox and rigorously degassed solvents. q1->sol1 No q2 Is the catalyst system appropriate for a heteroaryl chloride? q1->q2 Yes end Re-evaluate and Optimize sol1->end sol2 Switch to a more active system: - Use a bulky, electron-rich ligand (e.g., BrettPhos, RuPhos). - Use a reliable pre-catalyst (e.g., XPhos Pd G3). q2->sol2 No q3 Is catalyst inhibition suspected? q2->q3 Yes sol2->end sol3 Increase ligand:Pd ratio (e.g., from 1.1:1 to 2:1). Consider a ligand less prone to P-N bond cleavage. q3->sol3 Yes q4 Are the base and solvent optimal? q3->q4 No sol3->end sol4 Screen alternative conditions. - Try a stronger base (e.g., LHMDS if using K3PO4). - Check reagent solubility in the chosen solvent. q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps

1. Inactive Catalyst

  • Cause: The active Pd(0) species is sensitive to oxygen. Incomplete degassing of solvents or exposure to air can lead to rapid catalyst decomposition. Using older or poorly stored palladium sources like Pd(OAc)₂ can also be unreliable.[6]

  • Solution:

    • Protocol Validation: Always perform reactions under an inert atmosphere (Argon or Nitrogen). Use a glovebox for preparing the reaction mixture.

    • Solvent Preparation: Use solvents from a purification system or degas them thoroughly by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

    • Catalyst Choice: Switch to an air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure consistent generation of the active Pd(0) species.

2. Catalyst Inhibition by the Substrate

  • Cause: The pyridine nitrogen and the 2-amino group on your starting material can coordinate to the palladium center, competing with the phosphine ligand and inhibiting the catalytic cycle.[1][9]

  • Solution:

    • Increase Ligand Loading: Increase the ligand-to-palladium ratio. A ratio of 1.5:1 or even 2:1 can sometimes overcome substrate inhibition by ensuring the palladium center remains coordinated to the phosphine.

    • Screen Different Ligands: Some ligands are more resistant to displacement. Experiment with different biaryl phosphine ligands.

Problem: Formation of Side Products

1. Hydrodehalogenation (Replacement of -Cl with -H)

  • Cause: This side reaction can occur through various pathways, including β-hydride elimination from intermediates or reaction with trace water or base. It is more common with highly active catalysts and at elevated temperatures.[9]

  • Solution:

    • Lower Reaction Temperature: If conversion is proceeding but hydrodehalogenation is significant, try reducing the temperature by 10-20 °C.[10]

    • Change the Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃, which can sometimes suppress this side reaction.[8]

    • Screen Ligands: The ligand structure can influence the rate of reductive elimination versus side reactions. Trying a different class of ligand may be beneficial.

2. Formation of Diarylamine (Double Arylation)

  • Cause: If you are using a primary amine as the nucleophile, it is possible for the product to react a second time with the starting material, especially if the product amine is more reactive than the starting amine.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.2-1.4 equivalents) to favor the formation of the desired mono-arylated product.

    • Monitor Reaction Progress: Follow the reaction by LC-MS or GC-MS. Stop the reaction once the starting material is consumed to prevent over-arylation.

Data and Protocols

Table 1: Recommended Starting Conditions for Catalyst Screening

The following table provides validated starting points for optimizing the amination of this compound. All reactions should be run under a strict inert atmosphere.

Catalyst System Base (equiv.) Solvent Temp (°C) Rationale & Comments
XPhos Pd G3 (2 mol%) / XPhos (2 mol%)NaOt-Bu (2.2)Toluene100A robust, highly active system. Good first choice for challenging substrates.[2]
BrettPhos Pd G3 (2 mol%) / BrettPhos (2 mol%)LHMDS (2.2)Dioxane110BrettPhos is excellent for electron-deficient heteroaryls. LHMDS offers good functional group tolerance.[7]
RuPhos Pd G3 (2 mol%) / RuPhos (2 mol%)K₃PO₄ (2.5)t-BuOH/Toluene100A milder base system, may require longer reaction times but can improve selectivity.

Note: Base equivalents are calculated assuming the starting material is the hydrochloride salt.

Experimental Protocol: General Procedure for Amination

This protocol is a self-validating system that includes checkpoints for ensuring reaction integrity.

  • Preparation (Glovebox):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and any additional ligand (e.g., XPhos, 0.02 equiv.).

    • Add the chosen base (e.g., NaOt-Bu, 2.2 equiv.).

    • Seal the vial with a septum cap.

  • Reagent Addition:

    • Remove the vial from the glovebox.

    • Add the amine nucleophile (1.2 equiv.) via syringe.

    • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction:

    • Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).

    • Stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring & Workup:

    • Checkpoint: After a set time (e.g., 2 hours), take a small aliquot of the reaction mixture (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS to assess conversion.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Catalyst Selection Logic

The choice of catalyst is the most critical parameter. The following diagram illustrates the decision-making process based on substrate properties.

sub Substrate Analysis: - Heteroaryl Chloride - Electron Deficient (-CF3) - Potential for N-Coordination req Reaction Requirements: - High Catalyst Activity - Resistance to Inhibition - Good Functional Group Tolerance sub->req ligand_class Select Ligand Class: Bulky, Electron-Rich Biaryl Monophosphines req->ligand_class pd_source Select Pd Source: - Use Air-Stable Pre-catalyst (e.g., G3 or G4 Palladacycle) req->pd_source ligand_examples Screen Specific Ligands: 1. XPhos / SPhos 2. BrettPhos / RuPhos 3. Josiphos ligand_class->ligand_examples

Caption: Logic for selecting an appropriate catalyst system.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Oldenhuis, N. J., et al. (2015). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Journal of the American Chemical Society.
  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. Retrieved from [Link]

  • Wuhan ChemFuture Pharmtech Co.,Limited. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Overcoming poor solubility of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Solubility in Organic Solvents

This technical support guide is designed to provide in-depth troubleshooting assistance and practical solutions for researchers encountering solubility challenges with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. As Senior Application Scientists, we understand that overcoming solubility issues is a critical step in ensuring the success of your experiments, from organic synthesis to drug discovery. This guide is structured in a question-and-answer format to directly address the common problems you may face in the laboratory.

Understanding the Challenge: Why is this compound poorly soluble in many organic solvents?

The poor solubility of this compound in many organic solvents stems from its chemical structure. As a hydrochloride salt, the amine group is protonated, creating a charged species (an ammonium cation) and a chloride anion. This salt form significantly increases the polarity of the molecule.[1] While this enhanced polarity is beneficial for aqueous solubility and stability in the solid state, it often leads to poor solubility in non-polar or weakly polar organic solvents commonly used in organic synthesis.[1]

The ionic nature of the hydrochloride salt results in a strong crystal lattice energy, which requires a significant amount of energy from the solvent to overcome. Polar solvents are better able to solvate the charged ions, thus promoting dissolution. In contrast, non-polar organic solvents cannot effectively stabilize the charged species, leading to low solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am trying to set up a reaction (e.g., a Suzuki coupling) in a non-polar organic solvent like toluene or dioxane, but my this compound won't dissolve. What are my options?

This is a very common issue. Direct dissolution of the hydrochloride salt in non-polar solvents is often challenging. Here are the recommended strategies to overcome this:

  • Conversion to the Free Base: This is the most effective and widely used method. By deprotonating the ammonium salt to its corresponding free amine, you significantly reduce the polarity of the molecule, making it much more soluble in a broader range of organic solvents.

  • Use of a Co-solvent System: If complete conversion to the free base is not desirable for your specific reaction, a co-solvent system can be employed. Adding a small amount of a polar solvent in which the hydrochloride salt has better solubility can help to dissolve the compound in the bulk non-polar solvent.

  • pH Adjustment in a Biphasic System: For certain reactions, adjusting the pH of an aqueous phase in a biphasic system can facilitate the transfer of the deprotonated free amine into the organic layer where the reaction occurs.

In-Depth Protocols and Methodologies

Protocol 1: Conversion of this compound to its Free Base

This protocol describes a standard laboratory procedure for the neutralization of the hydrochloride salt to its free amine form.

Principle: The hydrochloride salt is treated with a mild base to remove the proton from the pyridin-2-amine nitrogen, yielding the less polar and more organic-soluble free amine.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute (e.g., 1M) aqueous sodium hydroxide (NaOH) solution

  • An organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve the this compound in a suitable amount of deionized water. If the salt's aqueous solubility is limited, a minimal amount of a polar co-solvent like methanol can be added to aid dissolution.

  • Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the saturated NaHCO₃ solution or 1M NaOH solution dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9 to ensure complete deprotonation.

  • Extraction: Add the organic extraction solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. If dichloromethane is used, the organic layer will be the lower layer. Collect the organic layer.

  • Repeat Extraction: To maximize the yield, perform two more extractions of the aqueous layer with fresh portions of the organic solvent.

  • Drying: Combine all the organic extracts in a flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is the free amine of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Workflow for Conversion to Free Base:

free_base_conversion start Start: HCl Salt dissolve Dissolve in H2O (add MeOH if needed) start->dissolve neutralize Neutralize with NaHCO3 or NaOH (pH 8-9) dissolve->neutralize extract Extract with Organic Solvent (e.g., EtOAc) neutralize->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate end End: Free Base concentrate->end

Caption: Decision-making process for using a co-solvent system.

Protocol 3: Experimental Determination of Solubility

In the absence of published quantitative solubility data for this compound, this standardized protocol, adapted from guidelines for similar compounds, can be used to determine its solubility in various organic solvents. [2] Principle: A supersaturated solution of the compound in the solvent of interest is prepared and allowed to equilibrate. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Data Template for Solubility Determination:

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25

References

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010, Annex 4. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Khan, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the orange book database. Journal of medicinal chemistry, 50(26), 6665–6672.
  • Babu, N. J., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal growth & design, 11(7), 2662-2679.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

Sources

Preventing decomposition of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Welcome to the technical support center for this compound (CAS: 1095824-77-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability of this valuable intermediate, thereby maximizing reaction yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your reaction. Each issue is followed by an analysis of potential causes and actionable solutions based on established chemical principles.

Issue 1: My reaction mixture is turning dark brown or black, and I'm observing significant byproduct formation.

Potential Cause: This is a classic indicator of thermal decomposition. While many reactions involving this intermediate require elevated temperatures, the compound can degrade under excessive heat.[1][2] Thermal decomposition of related halogenated and nitrogen-containing heterocycles can produce a complex mixture of tars, along with hazardous gases like NOx, HCl, and HF.[3][4]

Causality Explained: The pyridine ring, substituted with both electron-withdrawing (Cl, CF3) and electron-donating (NH2) groups, has a complex electronic profile. High thermal energy can initiate radical reactions or other uncontrolled pathways, leading to polymerization or fragmentation of the molecule.

Recommended Actions:

  • Strict Temperature Control: Ensure the internal reaction temperature does not overshoot the target. Use a calibrated thermometer and a reliable heating mantle or oil bath.

  • Reaction Profile Analysis: If possible, run a small-scale reaction with in-situ monitoring (e.g., UPLC/LC-MS) at different temperatures to identify the onset of degradation.

  • Localized Heating Prevention: Ensure efficient stirring to distribute heat evenly and prevent localized "hot spots," especially during the addition of reagents or exothermic events.

Issue 2: My yield is low, and mass spectrometry analysis shows a significant peak corresponding to the dechlorinated analog.

Potential Cause: Unintended reductive dechlorination is a known side reaction for chloropyridines.[5][6] This can be particularly problematic in reactions involving transition metal catalysts (e.g., Palladium) or certain reducing agents.[7][8]

Causality Explained: Catalysts like Palladium(0), often used in cross-coupling reactions, can undergo oxidative addition into the C-Cl bond. If the subsequent step (e.g., transmetalation in a Suzuki coupling) is slow, a competing proto-dehalogenation pathway, where a proton source in the mixture replaces the chlorine, can become dominant.

Recommended Actions:

  • Optimize Catalytic System:

    • Ligand Choice: Use ligands that promote the desired catalytic cycle and suppress reductive side reactions. Bulky, electron-rich phosphine ligands are often effective.

    • Catalyst Loading: Use the lowest effective catalyst loading. Excess catalyst can sometimes increase the rate of side reactions.

  • Control Proton Sources: Ensure solvents and reagents are anhydrous. If a proton source is required (e.g., in the form of a base like K2CO3 with trace water), its concentration should be carefully controlled.

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can damage the catalyst and alter the reaction pathway.[1]

Issue 3: I'm isolating a product with a carboxyl group instead of the trifluoromethyl group.

Potential Cause: The trifluoromethyl group, while generally robust, is susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases or nucleophiles at elevated temperatures.[9]

Causality Explained: The carbon atom of the CF3 group is highly electrophilic due to the three fluorine atoms. A strong nucleophile, such as a hydroxide ion (OH-), can attack this carbon, initiating a multi-step hydrolysis cascade that ultimately cleaves the C-F bonds and forms a carboxylic acid.

Recommended Actions:

  • Base Selection: Avoid using strong, hard nucleophilic bases like NaOH or KOH, especially with prolonged heating. Consider using weaker inorganic bases (e.g., K2CO3, Cs2CO3) or non-nucleophilic organic bases (e.g., DBU, DIPEA).

  • Temperature Management: If a strong base is unavoidable, conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction and hydrolysis of the product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: This compound is hygroscopic and should be handled with care to maintain its integrity.[1]

  • Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon) at -20°C.[1] Keep it in a dry, well-ventilated place away from heat and incompatible substances like strong bases and oxidizing agents.[3][4]

  • Handling: All handling should be performed in a glovebox or under a positive pressure of inert gas. Use dry solvents and reagents. Avoid exposure to atmospheric moisture, which can be absorbed by the hygroscopic hydrochloride salt and introduce water into your reaction.[10]

Q2: Why is the compound supplied as a hydrochloride salt? What is the impact of the free base?

A2: The hydrochloride salt form serves two primary purposes. First, it significantly improves the shelf-life and stability of the aminopyridine. The protonated amine is less susceptible to aerial oxidation compared to the free base. Second, it often improves solubility in certain polar solvents.

However, for most reactions, the hydrochloride must be neutralized in-situ by adding a base. It is critical to account for this in your stoichiometry. You will need at least one equivalent of base to neutralize the HCl salt before adding the base required for the reaction itself. Failure to do so will result in an acidic reaction medium, which can prevent many reactions from proceeding.

Q3: What is the role of pH in the stability of this compound in solution?

A3: The pH of the solution is a critical stability parameter.[11]

  • Acidic pH: In acidic conditions (pH < pKa of the amine), the compound exists in its protonated, more stable hydrochloride form.

  • Neutral to Basic pH: As the pH increases and the hydrochloride is neutralized, the more nucleophilic free amine is generated. While necessary for many reactions, the free base form can be more prone to degradation pathways, especially at high temperatures. The stability of related aminopyridine derivatives has been shown to be pH-dependent.[12]

Visualized Workflow & Decomposition Pathways

The following diagrams illustrate key decision-making and mechanistic pathways to aid in your experimental design.

G cluster_troubleshooting Troubleshooting Workflow start Observe Undesired Reaction Outcome (e.g., Low Yield, Impurities) obs1 Reaction Turning Dark/Black start->obs1 obs2 Dechlorinated Byproduct Detected start->obs2 obs3 CF3 Group Hydrolyzed start->obs3 cause1 Potential Cause: Thermal Decomposition obs1->cause1 cause2 Potential Cause: Reductive Dechlorination obs2->cause2 cause3 Potential Cause: Base-Mediated Hydrolysis obs3->cause3 sol1 Action: - Lower Temperature - Ensure Even Heating - Reduce Reaction Time cause1->sol1 sol2 Action: - Optimize Catalyst/Ligand - Use Anhydrous Conditions - Ensure Inert Atmosphere cause2->sol2 sol3 Action: - Use Weaker/Non-nucleophilic Base - Lower Temperature - Monitor Reaction Closely cause3->sol3

Caption: A troubleshooting decision tree for common issues.

G cluster_pathways Potential Decomposition Pathways start 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl cond1 High Temperature (>150 °C) start->cond1 cond2 Pd(0) Catalyst + Proton Source start->cond2 cond3 Strong Base (e.g., NaOH) + Heat start->cond3 path1 Thermal Decomposition cond1->path1 path2 Reductive Dechlorination cond2->path2 path3 CF3 Hydrolysis cond3->path3 prod1 Complex Tars + Gases (NOx, HCl, HF) path1->prod1 prod2 4-(Trifluoromethyl) pyridin-2-amine path2->prod2 prod3 2-Amino-5-chloropyridine -4-carboxylic acid path3->prod3

Caption: Major decomposition pathways under specific conditions.

Data & Protocols

Table 1: Recommended Parameter Guidelines for Common Reactions
ParameterSuzuki Cross-CouplingBuchwald-Hartwig AminationSNAr Reaction
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, LHMDSK₂CO₃, DIPEA
Stoichiometry 2-3 equivalents1.5-2.5 equivalents2-3 equivalents
Solvent 1,4-Dioxane/H₂O, Toluene, DMFToluene, DioxaneDMF, DMSO, NMP
Temperature 80 - 110 °C90 - 120 °C60 - 100 °C
Atmosphere Strictly Inert (Ar/N₂)Strictly Inert (Ar/N₂)Inert (Ar/N₂)
Key Risk Reductive DechlorinationThermal DegradationCF₃ Hydrolysis (if aqueous)

Note: These are general guidelines. Optimization is required for each specific substrate.

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a robust starting point for coupling an arylboronic acid, incorporating best practices to prevent decomposition of the title compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Dry the Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of Argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), anhydrous K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.03 eq). Note: The K₂CO₃ will neutralize the HCl salt and act as the base for the catalytic cycle.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via cannula or a gas-tight syringe. The final concentration should be around 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This self-validating protocol incorporates an inert atmosphere, anhydrous solvents, and a carefully chosen base and temperature to minimize the risk of dechlorination and thermal decomposition, thereby ensuring the integrity of the starting material and the final product.

References

  • Gajewska, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Khadka, P., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Available at: [Link]

  • Wang, D., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. Available at: [Link]

  • Google Patents. (2015). CN105085388A - Synthesis method for sorafenib intermediate.
  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Available at: [Link]

  • Donnelly, R. (2010). Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Available at: [Link]

  • American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. Available at: [Link]

  • Google Patents. (2001). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Google Patents. (2009). WO2009111061A1 - Process for the preparation of sorafenib and salts thereof.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • National Institutes of Health. (2013). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. PubMed Central. Available at: [Link]

  • Google Patents. (2000). WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • ResearchGate. (2020). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available at: [Link]

  • Google Patents. (1987). US4650875A - Preparation of (trifluoromethyl)pyridines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • Thieme. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting palladium catalyst removal from reactions involving 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective, field-proven solutions. The methodologies outlined here are grounded in established chemical principles to ensure both scientific integrity and practical applicability in your laboratory.

Introduction: The "Why" Behind Rigorous Palladium Removal

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern synthetic chemistry, particularly for constructing the complex architectures of active pharmaceutical ingredients (APIs).[1][2] this compound is a key building block in many such syntheses. However, the very efficiency of these palladium catalysts presents a significant downstream challenge: the removal of residual palladium to levels that meet stringent regulatory standards, such as those set by the International Council for Harmonisation (ICH) Q3D guidelines.[3]

Residual palladium is not merely an impurity; it can potentially interfere with downstream chemistry, compromise the stability of the final API, and pose toxicological risks.[1] Therefore, robust and validated methods for its removal are critical. This guide provides a structured approach to troubleshooting common issues encountered during this crucial purification step.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My routine purification by column chromatography isn't sufficiently removing palladium. What am I missing?

Answer:

This is a very common observation. While flash column chromatography is a workhorse for general purification, it is often insufficient on its own for reducing palladium to the low parts-per-million (ppm) levels required for APIs.[4][5][6] Studies have shown that even after chromatography, significant levels of palladium can remain in the isolated product.[4][5]

Causality:

  • Palladium Speciation: During the reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal nanoparticles.[1][7] These different species have varying affinities for silica gel and may co-elute with your product.

  • Strong Coordination: Your product, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, contains a pyridine ring and an amine group, both of which are excellent ligands for palladium. This strong coordination can cause the palladium to "travel" with your product during chromatography.

Troubleshooting Workflow:

G start High Pd Levels Post-Chromatography scavenger Introduce a Palladium Scavenger start->scavenger re_analyze Re-analyze Pd Levels (ICP-MS) scavenger->re_analyze pass < 10 ppm Pd (Meets ICH Guideline) re_analyze->pass Yes fail > 10 ppm Pd re_analyze->fail No optimize Optimize Scavenger Conditions (Time, Temp, Equivalents) optimize->re_analyze fail->optimize additional_steps Consider Sequential Scavenging or Alternative Purification Methods fail->additional_steps

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating the formation of unexpected byproducts in your synthetic routes. As a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, understanding its reactivity and potential side reactions is paramount to achieving high-purity target molecules.[1][2][3]

This resource moves beyond standard protocols to offer a deeper understanding of the underlying chemical principles that can lead to byproduct formation, empowering you to proactively address challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of a byproduct with a mass of +16 amu compared to our starting material during a nucleophilic aromatic substitution (SNAr) reaction. What is the likely identity of this impurity?

This is a common issue encountered when working with chloropyridines, particularly under conditions that are not strictly anhydrous or when using reagents that contain residual water. The +16 amu mass shift strongly suggests the hydrolysis of the chloro group to a hydroxyl group, forming 5-Hydroxy-4-(trifluoromethyl)pyridin-2-amine.

Causality: The pyridine ring, activated by the electron-withdrawing trifluoromethyl group, is susceptible to nucleophilic attack.[1] While your intended nucleophile is the primary reactant, water can act as a competing nucleophile, especially at elevated temperatures or with prolonged reaction times. The hydrochloride salt form of the starting material can also contribute to an acidic environment, which may facilitate hydrolysis under certain conditions.[4]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry non-solvent reagents in a vacuum oven.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Verify the purity of your reagents, as some may be hygroscopic.

  • Temperature Control: If possible, investigate running the reaction at a lower temperature to disfavor the hydrolysis side reaction.

Troubleshooting Guide: Common Unexpected Byproducts

This section delves into specific, commonly observed byproducts, their likely formation mechanisms, and detailed strategies for characterization and mitigation.

Issue 1: Formation of Dimeric Byproducts

Observation: During reactions, particularly those involving strong bases or elevated temperatures, you may observe byproducts with a mass approximately double that of the starting material or the desired product.

Plausible Structures & Mechanisms:

Dimerization can occur through various pathways. One common mechanism involves the intermolecular reaction between two molecules of the aminopyridine.

  • Mechanism A: Azodimer Formation: Oxidative conditions can lead to the formation of an azo linkage between two pyridine rings. This is often characterized by a significant color change in the reaction mixture.

  • Mechanism B: Condensation Dimer: Under strongly basic conditions, deprotonation of the amino group can be followed by nucleophilic attack on the chloro-substituted carbon of another molecule, leading to a diarylamine dimer.

Characterization of Dimers:

Technique Expected Observations for Dimeric Byproducts
LC-MS A peak with a mass-to-charge ratio (m/z) corresponding to the dimer. Fragmentation patterns may show the loss of one of the pyridine units.
¹H NMR A more complex spectrum with potentially overlapping aromatic signals. The integration of the aromatic region will be higher relative to the NH₂ protons (if still present).
¹⁹F NMR The presence of multiple signals for the CF₃ group if the dimer exists in different conformations or if multiple isomeric dimers are formed.
FT-IR Changes in the N-H stretching region (around 3300-3500 cm⁻¹) and the aromatic C-N stretching region.

Mitigation Strategies:

  • Control of Stoichiometry: Use a slight excess of the coupling partner to favor the desired reaction over self-condensation.

  • Lower Reaction Temperature: Dimerization reactions often have a higher activation energy than the desired substitution, so lowering the temperature can significantly reduce their formation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize deprotonation of the amino group.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Issue 2: Isomer Formation in Palladium-Catalyzed Cross-Coupling Reactions

Observation: In Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, you observe the formation of an isomeric product alongside your target compound.[5]

Plausible Structures & Mechanisms:

While the primary reaction is expected at the C5 position (where the chlorine is), side reactions can occur.

  • Mechanism: C-H Activation/Functionalization: Under certain conditions, palladium catalysts can activate C-H bonds. While less common for the electron-deficient pyridine ring, it is a possibility, especially at other positions on the ring if the primary coupling is slow.

  • Mechanism: Catalyst-Induced Isomerization: In some cases, the initial product may undergo isomerization facilitated by the palladium catalyst, particularly at high temperatures.

Characterization of Isomers:

Definitive characterization of isomers requires advanced analytical techniques.

Technique Expected Observations for Isomeric Byproducts
LC-MS/MS Isomers will have the same mass but may have different retention times. Tandem mass spectrometry (MS/MS) can be crucial, as the fragmentation patterns of isomers are often distinct.
¹H NMR The coupling patterns and chemical shifts of the aromatic protons will be different for each isomer. 2D NMR techniques like COSY and NOESY are invaluable for assigning the proton connectivity and spatial relationships.
¹⁹F NMR The chemical shift of the CF₃ group can be sensitive to its position on the pyridine ring, providing another handle for distinguishing isomers.

Mitigation Strategies:

  • Ligand Screening: The choice of phosphine ligand in palladium-catalyzed reactions is critical for selectivity. Experiment with different ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) to optimize for the desired product.

  • Temperature Optimization: As with dimerization, running the reaction at the lowest effective temperature can prevent side reactions and potential isomerization.

  • Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the catalytic system.

Visualizing Potential Byproduct Pathways

To aid in understanding the potential side reactions, the following diagrams illustrate the key transformations discussed.

Byproduct_Formation SM 5-Chloro-4-(trifluoromethyl) pyridin-2-amine hydrochloride Hydrolysis Hydrolysis (+16 amu) SM->Hydrolysis H₂O (non-anhydrous conditions) Dimerization Dimerization (~2x Mass) SM->Dimerization Strong Base or High Temperature Isomerization Isomerization (Same Mass) SM->Isomerization Pd-Catalyst (side reaction) Hydrolysis_Product 5-Hydroxy-4-(trifluoromethyl) pyridin-2-amine Hydrolysis->Hydrolysis_Product Dimer_Product Dimeric Byproducts Dimerization->Dimer_Product Isomer_Product Isomeric Products Isomerization->Isomer_Product

Caption: Potential byproduct formation pathways.

Experimental Protocols for Byproduct Characterization

A robust analytical workflow is essential for the confident identification of unexpected byproducts.

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Initial Screening
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) and mass spectrometry (electrospray ionization in both positive and negative modes).

  • Data Analysis:

    • Identify the peak corresponding to the expected product based on its retention time and mass.

    • Analyze the mass spectra of any unexpected peaks to determine their molecular weights.

    • Compare the observed masses to potential byproduct structures (e.g., hydrolyzed, dimerized).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Isolate the byproduct of interest using preparative HPLC or column chromatography. Ensure the sample is free of residual solvents.

  • ¹H NMR:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

  • ¹⁹F NMR:

    • Acquire a 1D ¹⁹F NMR spectrum to observe the chemical shift of the trifluoromethyl group. This is a highly sensitive nucleus and can provide valuable information about the electronic environment of the CF₃ group.

  • 2D NMR (if necessary):

    • For complex structures or to confirm connectivity, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting unexpected byproduct formation.

Troubleshooting_Workflow Start Unexpected Byproduct Detected (e.g., by LC-MS or TLC) Initial_Analysis Initial Characterization (LC-MS, ¹H NMR of crude) Start->Initial_Analysis Identify_Mass Determine Molecular Weight of Byproduct Initial_Analysis->Identify_Mass Compare_Mass Compare Mass to Potential Structures (Hydrolysis, Dimer, etc.) Identify_Mass->Compare_Mass Isolate_Byproduct Isolate Byproduct (Prep-HPLC, Column Chromatography) Compare_Mass->Isolate_Byproduct Mass suggests plausible structure Hypothesize Hypothesize Formation Mechanism Compare_Mass->Hypothesize Mass is unexpected Full_Characterization Full Structural Elucidation (¹H, ¹³C, ¹⁹F NMR, 2D NMR, HRMS) Isolate_Byproduct->Full_Characterization Full_Characterization->Hypothesize Optimize Optimize Reaction Conditions (Temperature, Solvent, Base, etc.) Hypothesize->Optimize Verify Verify Purity of New Product Optimize->Verify End Problem Resolved Verify->End

Caption: A systematic workflow for troubleshooting.

References

  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-113.
  • Knaak, J. B., & Sullivan, L. J. (1966). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Journal of Agricultural and Food Chemistry, 14(6), 573-576.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research.
  • Iraqi, A., & Wael, A. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). National Journal of Chemistry, 20(1), 1-10.
  • Lina. (2021, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
  • Google Patents. (2020). CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Pyridine Ring Synthesis.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Zhang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology.
  • Chen, Y., et al. (2023). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate.
  • Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • D'Auria, M. (2021).
  • Ziarani, G. M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • Arjunan, V., & Mohan, S. (2011).
  • Heterocyclic Compounds AZC 2018 Organic Chemistry Pharmacy. (2018). 543-Pyridine.pdf.
  • van der Mee, L., et al. (2019). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal.
  • Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances.
  • Phillips, M. A. (1946). Acid Hydrolysis of Sulphapyridines.
  • Fier, P. S., & Hartwig, J. F. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Anumula, K. R. (1994).
  • Zhang, C., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2023). Molecules.
  • ChemicalBook. (2023). 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.
  • Pereira, C., et al. (2020). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. Food Chemistry.
  • Yousif, E., et al. (2009).
  • Beatty, J. W., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. Journal of the American Chemical Society.
  • Depth of Biology. (2022, January 27). Pyridine organic chemistry | pyridine synthesis | pyridine structure | pyridine resonance [Video]. YouTube.
  • Google Patents. (2002).
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ChemInform Abstract: 5‐Amino‐4‐trifluoromethylthiazoles and 5‐Aminomethyl‐4‐trifluoromethyl‐1,3‐azoles: Useful Starting Materials for the Synthesis of Biologically Active Compounds. (1990). ChemInform.
  • Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. (2023). Journal of the American Chemical Society.
  • Bailey, N. J., et al. (2000). Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. Journal of Agricultural and Food Chemistry.

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Technical Support Center: Scaling Up Reactions with 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS: 1095824-77-3). This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile building block from lab scale to pilot or production scale. As a key intermediate in the synthesis of biologically active molecules, successfully scaling its reactions is critical.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Compound Handling and Physicochemical Properties at Scale

Before initiating any reaction, understanding the physical properties and handling requirements of your starting material is paramount, especially when dealing with larger quantities.

Q1: We are scaling up a reaction and notice inconsistent solubility of this compound. What are the best practices for handling and dissolving this reagent at a larger scale?

A1: This is a common challenge. The hydrochloride salt form is used to enhance the compound's stability and aqueous solubility.[2] However, its solubility in organic solvents can be limited, which becomes more apparent at scale.

  • Understanding the Form: You are handling a salt. It is a solid, often crystalline, and can be hygroscopic.[2] It is crucial to store it in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture uptake, which can affect reaction stoichiometry and introduce side reactions.[2]

  • Free-Basing for Organic Solubility: For reactions requiring high solubility in non-polar aprotic solvents (like toluene or THF), you may need to perform a neutralization (free-basing) step prior to the main reaction. This can be done by partitioning the hydrochloride salt between a suitable organic solvent and an aqueous inorganic base (e.g., NaHCO₃, K₂CO₃). The organic layer containing the free amine can then be dried and used directly.

    • Caution: The free amine, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, may have different stability characteristics than its salt form. It's advisable to use it relatively quickly after preparation.

  • Direct Use with a Base: In many cross-coupling reactions, the hydrochloride salt can be used directly, as the inorganic base in the reaction mixture will neutralize the salt in situ. When scaling up, ensure the base is added portion-wise or that cooling is adequate to manage any exotherm from the acid-base neutralization.

  • Solvent Selection: For direct use, polar aprotic solvents like DMF, DMAc, or NMP often provide better solubility for the salt form compared to ethers or hydrocarbons. However, solvent choice is highly dependent on the specific reaction chemistry.

Q2: What are the critical stability and safety considerations when handling kilogram quantities of this compound?

A2: Safety and stability are non-negotiable during scale-up.

  • Thermal Stability: While generally stable, it is good practice to perform thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on the starting material and the reaction mixture, especially if high reaction temperatures are required. This helps identify any decomposition exotherms that could pose a risk at scale.

  • Material Handling: The compound is classified as an irritant. When handling large quantities, always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][4] Operations that may generate dust should be conducted in a well-ventilated area or a fume hood.[4][5]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases, except when used as controlled reagents in the reaction.[2] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a combustible liquid, highlighting the need for care with related structures.[5]

Property Specification Source
Molecular Formula C₆H₅Cl₂F₃N₂[1][6]
Molecular Weight 233.02 g/mol [6]
Physical Form Solid[6]
Storage Sealed in dry, room temperature, inert atmosphere[2][6][7]
Hazard Irritant

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is frequently used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] Scaling these reactions introduces specific challenges related to catalyst activity, side reactions, and mass transfer.

Subsection 2.1: Suzuki-Miyaura Coupling

Q3: We are attempting a 100g scale Suzuki coupling, but the reaction is stalling at ~60% conversion, and we are seeing significant hydrodehalogenation (Cl replaced by H). Our lab-scale (1g) reaction went to completion. What's wrong?

A3: This is a classic scale-up problem. The issues of stalling and hydrodehalogenation are often linked and exacerbated at a larger scale. The root cause lies in the fact that aryl chlorides are the least reactive aryl halides in Suzuki couplings, with the oxidative addition of the C-Cl bond to the Pd(0) center being the rate-limiting step.[8][9][10]

  • Catalyst Deactivation: At scale, factors like lower effective mixing, slower heat transfer, and longer reaction times increase the probability of catalyst deactivation. Oxygen is a primary culprit; ensure your reactor is thoroughly purged and maintained under a positive pressure of inert gas.

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[8] For this electron-deficient pyridine chloride, you need highly active, bulky, and electron-rich phosphine ligands. Consider ligands from the Buchwald family (e.g., SPhos, RuPhos, XPhos) which are designed to accelerate both the oxidative addition and the subsequent reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[8][11]

  • Base and Solvent: The choice of base is critical. While K₂CO₃ or K₃PO₄ are common, they must be finely powdered and well-agitated to ensure sufficient reactivity at scale. Using an aqueous solution of the base can sometimes improve kinetics, but it also increases the risk of boronic acid decomposition. Ensure your solvent is rigorously deoxygenated before use.

  • Temperature Control: Inconsistent heating in a large reactor can create hot spots that degrade the catalyst or cold spots that slow the reaction rate, allowing side reactions to dominate. Monitor the internal reaction temperature closely.

Troubleshooting Workflow for Stalled Suzuki Coupling

start Reaction Stalled at Scale check_inert Verify Inert Atmosphere (O₂ < 50 ppm?) start->check_inert check_reagents Re-evaluate Reagents start->check_reagents check_params Review Reaction Parameters start->check_params o2_high O₂ is high check_inert->o2_high Yes o2_ok O₂ is low check_inert->o2_ok No catalyst Catalyst/Ligand Choice check_reagents->catalyst base Base Quality/Solubility check_reagents->base boronic Boronic Acid Stability check_reagents->boronic temp Temperature Control check_params->temp mixing Agitation Efficiency check_params->mixing purge Improve Purging Protocol (e.g., Vacuum/N₂ cycles) o2_high->purge end_node Re-run Optimized Reaction purge->end_node upgrade_ligand Switch to Bulky Biarylphosphine (e.g., SPhos, RuPhos) catalyst->upgrade_ligand upgrade_ligand->end_node profile_temp Profile Internal vs. Jacket Temp temp->profile_temp increase_rpm Increase Stirrer RPM/ Use Baffles mixing->increase_rpm profile_temp->end_node increase_rpm->end_node

Caption: Troubleshooting logic for a stalled Suzuki coupling reaction.

Subsection 2.2: Buchwald-Hartwig Amination

Q4: We are performing a Buchwald-Hartwig amination and are struggling with low yields and the formation of a dark, tarry reaction mixture at scale. How can we improve this?

A4: Buchwald-Hartwig reactions are notoriously sensitive, and these issues are common during scale-up.[12][13] The electron-deficient nature of the pyridine ring and the presence of the trifluoromethyl group make this substrate challenging.

  • Catalyst and Ligand System: As with Suzuki couplings, the C-Cl bond activation is difficult.[8][12] A robust catalyst system is essential. Pre-formed palladium pre-catalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[12] The ligand choice is critical for promoting the desired C-N reductive elimination over catalyst decomposition pathways.[8]

  • Base Selection and Sensitivity: The most common base, sodium tert-butoxide (NaOtBu), is very effective but also highly reactive and hygroscopic.[8] At scale, poor mixing can lead to localized high concentrations of the base, causing substrate or product decomposition. Consider adding the base in portions over time. If your substrate is sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst and higher temperatures.[8]

  • Solvent and Temperature: Use dry, deoxygenated solvents.[8] Common choices include toluene, dioxane, or THF. The reaction often requires elevated temperatures (80-110 °C) to drive the C-Cl activation.[8] However, prolonged heating can lead to catalyst decomposition (often observed as the formation of palladium black) and the dark tars you mentioned. A successful scale-up finds the "sweet spot"—the minimum temperature required for a reasonable reaction rate.

Parameter Lab Scale (1-5g) Pilot Scale (100g-1kg) Rationale for Change
Catalyst Loading 1-3 mol%0.5-2 mol%Cost reduction. Higher efficiency is expected with optimized conditions. May need to start higher (e.g., 2-3 mol%) if issues persist.[8]
Ligand:Pd Ratio 1.1:1 to 2:11.1:1 to 1.5:1Minimizing excess ligand simplifies purification and reduces cost.
Solvent Quality Anhydrous bottleRigorously degassed (sparged with N₂/Ar)Oxygen ingress is more problematic over longer reaction times at scale.[8]
Reagent Addition All at oncePortion-wise or slow addition of base/limiting reagentBetter temperature control and avoidance of high local concentrations.
Heating Oil bathJacketed reactorEnsures uniform heat distribution and prevents localized overheating.

Section 3: Scale-Up Protocol and Purification

Q5: Can you provide a representative experimental protocol for a Suzuki coupling at lab scale and highlight the key modifications for a 50x scale-up?

A5: Certainly. Below is a well-vetted protocol for a generic Suzuki coupling, followed by critical considerations for scaling.

Experimental Protocol: Suzuki-Miyaura Coupling

A. Lab Scale (e.g., 1.0 mmol)

  • Reactor Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) and the SPhos ligand (0.022 mmol, 2.2 mol%).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and use a syringe to add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography.[14]

B. Scale-Up Considerations (50 mmol)

  • Reactor: Use a jacketed glass reactor with an overhead mechanical stirrer and a reflux condenser. Mechanical stirring is essential for effective mixing of heterogeneous mixtures at this scale.

  • Inerting: The reactor must be thoroughly dried and purged. Perform at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.

  • Reagent Addition & Temperature Control: Charge the solid reagents first. Add the solvent via a cannula. Begin stirring and heating. The base neutralization can be exothermic; monitor the internal temperature and control the heating rate of the jacket accordingly.

  • Work-up: The work-up will be performed in the reactor or a separate extraction vessel. Quench the reaction by adding water directly to the reactor (use a temperature probe to manage any exotherm). The phase separation (phase split) may be slower at scale; allow adequate time.

  • Purification: Column chromatography is not practical for multi-gram quantities. The purification strategy must shift to crystallization.

    • Crystallization Development: After the solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethyl acetate/heptane), perform solubility studies to find the right conditions (cooling profile, anti-solvent addition) to induce crystallization of the product, leaving impurities in the mother liquor.

Catalytic Cycle and Failure Points

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Cl Failure2 Catalyst Decomposition (O₂, Temp). Forms Pd Black. Pd0->Failure2 PdII_Aryl Ar-Pd(II)-Cl(L₂) OA->PdII_Aryl Failure1 Slow Oxidative Addition! (C-Cl bond is strong). Leads to low conversion. OA->Failure1 TM Transmetalation PdII_Aryl->TM Ar'-B(OH)₂ + Base Failure3 Side Reactions (Hydrodehalogenation, Boronic acid decomp.) PdII_Aryl->Failure3 PdII_Both Ar-Pd(II)-Ar'(L₂) TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Ar-Ar'

Caption: Key steps and potential failure points in a Suzuki-Miyaura catalytic cycle.

References

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved January 22, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years. (2019, November 25). PubMed. Retrieved January 22, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 22, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 22, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 26). ACS Publications. Retrieved January 22, 2026, from [Link]

  • n-(5-chloro-2-pyridyl)triflimide. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). PubMed. Retrieved January 22, 2026, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of Kinase Inhibitors Derived from 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the privileged scaffold of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride has emerged as a valuable starting point for the development of potent and selective therapeutic agents. This guide provides a comprehensive comparative analysis of kinase inhibitors derived from this scaffold, with a primary focus on the dual PI3K/mTOR inhibitor, PQR309 (Bimiralisib). To provide a robust scientific context, its performance is compared against other well-characterized PI3K inhibitors that, while not direct derivatives, serve as critical benchmarks in the field. This analysis is supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Strategic Importance of the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Scaffold

The 5-Chloro-4-(trifluoromethyl)pyridin-2-amine core is a key pharmacophore in modern medicinal chemistry. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the chlorine atom and amino group provide versatile handles for synthetic elaboration. This combination of features allows for the fine-tuning of inhibitor potency and selectivity against various kinase targets. A prime example of a successful drug candidate developed from this scaffold is PQR309, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.

Comparative Analysis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This section compares the biochemical potency of PQR309 with other notable PI3K inhibitors: Buparlisib, Idelalisib, and Pictilisib.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)
PQR309 (Bimiralisib) 3366170845189
Buparlisib (BKM120) 52166262116>5000
Idelalisib 86004000210019-
Pictilisib (GDC-0941) 333753580

Data compiled from multiple sources.[2][3][4][5][6][7]

Analysis of Inhibitor Potency and Selectivity:

  • PQR309 (Bimiralisib) demonstrates potent inhibition of PI3Kα and mTOR, establishing it as a dual PI3K/mTOR inhibitor.[2] Its activity against the other PI3K isoforms is moderate.

  • Buparlisib (BKM120) is a pan-class I PI3K inhibitor with notable potency against all four isoforms, but significantly less activity against mTOR.[3]

  • Idelalisib exhibits remarkable selectivity for the PI3Kδ isoform, making it a valuable tool for studying the specific roles of this isoform and a targeted therapy for certain B-cell malignancies.[4][8]

  • Pictilisib (GDC-0941) is a potent pan-class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ, and moderate activity against mTOR.[5][6][7]

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of intervention for the discussed inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) PQR309 PQR309 (Bimiralisib) PQR309->PI3K Inhibits PQR309->mTORC1 Inhibits Other_PI3Ki Buparlisib, Idelalisib, Pictilisib Other_PI3Ki->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

General Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Inhibitor_Workflow Start Scaffold Selection (5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical In Vitro Biochemical Assay (Kinase Activity - IC50) Purification->Biochemical CellBased Cell-Based Assays (Proliferation - GI50) Biochemical->CellBased Signaling Target Engagement & Downstream Signaling (Western Blot) CellBased->Signaling Lead Lead Optimization Signaling->Lead

Caption: A generalized workflow for kinase inhibitor discovery and evaluation.

In Vitro Biochemical Kinase Assay (PI3K)

This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor against a specific PI3K isoform. This method measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Test inhibitor (e.g., PQR309)

  • PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup:

    • Add 0.5 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in PI3K Kinase Buffer.

    • Add 14.5 µL of the enzyme/substrate master mix to each well and incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP to each well (final concentration typically at the Km for ATP, e.g., 10 µM).

    • Incubate for 45-60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, confirming the inhibitor's mechanism of action within the cell.

Materials:

  • Cancer cell line

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control.

Conclusion

The this compound scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors, as exemplified by the dual PI3K/mTOR inhibitor PQR309. The comparative analysis presented in this guide highlights the nuances in potency and selectivity among different PI3K inhibitors, underscoring the importance of a thorough characterization of novel compounds. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into this promising class of therapeutic agents. As our understanding of kinase biology deepens, the strategic design of inhibitors based on privileged scaffolds like the one discussed herein will continue to be a cornerstone of modern drug discovery.

References

  • ResearchGate. Western blotting for p-AKT, AKT, p-PI3K and PI3K protein expression... [Link]

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  • Lannutti, B. J. et al. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. J. Biol. Chem.2015 , 290 (13), 8450–8459. [Link]

  • Wikipedia. Idelalisib. [Link]

  • NIH. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

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  • NIH. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. [Link]

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  • NIH. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. [Link]

  • NIH. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogs: A Case Study Perspective on 5-Chloro-4-(trifluoromethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminopyridine Scaffold and the Promise of a Highly Substituted Lead

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the label of "privileged structures." The 2-aminopyridine moiety is a quintessential example of such a scaffold, forming the core of numerous clinically approved drugs.[1] Its utility stems from its versatile nature as a bioisostere for other aromatic systems and its capacity for forming key hydrogen bond interactions with biological targets.[1][2]

This guide focuses on a specific, highly functionalized member of this family: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine . This compound serves as a compelling starting point for a drug discovery campaign, incorporating several features known to be advantageous in modulating biological activity and pharmacokinetic properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool in modern medicinal chemistry, often used to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[3] Preliminary investigations have identified 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation, with inhibitory concentrations (IC50) in the nanomolar range.[4]

While extensive, publicly available SAR studies on this specific hydrochloride salt are limited, the principles of analog design are well-established. This guide will, therefore, use a comparative approach, drawing from established SAR studies on related 2-aminopyridine series to provide a robust framework for initiating a discovery program around this promising lead compound. We will explore the strategic rationale behind modifying each component of the molecule, compare its core structure to viable alternatives, and provide detailed experimental methodologies.

Part 1: Deconstructing the Lead - A Strategic SAR Analysis

A systematic SAR exploration of the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold would logically dissect the molecule into three primary regions for modification: the 2-amino group, the pyridine core (and its substituents), and the key chloro and trifluoromethyl groups.

The 2-Amino Group: The Primary Interaction Point

The 2-amino group is a critical anchor, often forming crucial hydrogen bonds with the target protein. Its modification is a primary strategy for modulating potency and selectivity.

  • Causality of Modification: Alkylation or acylation of the 2-amino group can probe the steric tolerance of the binding pocket. Secondary amines (e.g., N-methyl) or amides can alter hydrogen bonding patterns, improve cell permeability by masking a polar N-H group, and introduce new vectors for interacting with the target. For instance, in the development of Janus kinase 2 (JAK2) inhibitors, modifications on the aminopyridine scaffold were critical for achieving high potency and selectivity.[5]

  • Comparative Analysis:

    • Primary Amine (-NH2): Strong H-bond donor.

    • Secondary Amine (-NHR): Retains H-bond donor capacity but introduces steric bulk. Can be used to explore specific hydrophobic pockets.

    • Tertiary Amine (-NR2): Acts only as an H-bond acceptor. Its use can confirm the necessity of an N-H donor interaction.

    • Amide (-NHCOR): Alters electronic properties and introduces a new H-bond acceptor (the carbonyl oxygen). Can improve metabolic stability and act as a prodrug.

The Pyridine Core: Tuning Electronics and Solubility

The pyridine ring itself, along with its substituents, dictates the overall electronic properties and spatial arrangement of the pharmacophore.

  • Nitrogen Position: The ring nitrogen at position 1 is a key hydrogen bond acceptor and influences the pKa of the 2-amino group. Bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) is a common strategy to fine-tune these properties and explore novel intellectual property space.

  • The 5-Chloro Substituent: Halogens like chlorine can form halogen bonds, which are specific, non-covalent interactions with protein backbones. They also increase lipophilicity, potentially improving membrane permeability. SAR studies on pyridine derivatives have shown that the presence and position of halogens can significantly impact biological activity, though sometimes negatively.[6] Replacing the chloro group with other halogens (F, Br) or small alkyl groups (e.g., methyl) would clarify the role of both size and electronics at this position.

  • The 4-Trifluoromethyl Substituent: The CF3 group is a powerful modulator. Its strong electron-withdrawing nature lowers the basicity of the pyridine ring, which can impact target binding and reduce off-target effects associated with basic amines. It is also highly lipophilic and can enhance binding through hydrophobic interactions. Furthermore, it often improves metabolic stability by blocking potential sites of oxidation. Bioisosteric replacement of CF3 with groups like a nitro group or a tert-butyl group could be explored, although the CF3 group is often superior in terms of potency and metabolic profile.[7][8]

The logical progression of an SAR campaign is visualized in the workflow below.

SAR_Workflow cluster_0 Region 1: 2-Amino Group Modification cluster_1 Region 2: C5-Position Modification cluster_2 Region 3: C4-Position Modification A1 Primary Amine (Lead) A2 Secondary Amines (-NHR) A1->A2 Alkylation A3 Amides (-NHCOR) A1->A3 Acylation Activity Biological Activity (Potency, Selectivity, DMPK) A2->Activity A3->Activity B1 5-Chloro (Lead) B2 Other Halogens (F, Br) B1->B2 Vary Electronegativity B3 Small Alkyls (Me) B1->B3 Vary Size/Lipophilicity B2->Activity B3->Activity C1 4-CF3 (Lead) C2 Bioisosteres (e.g., -CN, -SO2Me) C1->C2 Maintain EWD properties C3 Alkyl Groups (e.g., t-Bu) C1->C3 Probe Steric/Hydrophobic Pocket C2->Activity C3->Activity Lead Lead Compound: 5-Cl, 4-CF3, 2-NH2-Pyridine Lead->A1 Lead->B1 Lead->C1

Caption: SAR exploration workflow for the 2-aminopyridine lead.

Part 2: Performance Comparison with Alternative Scaffolds

While the 2-aminopyridine scaffold is potent, a comprehensive drug discovery program must consider alternatives. The choice of a core scaffold impacts everything from synthetic tractability to final drug properties.

ScaffoldKey AdvantagesPotential DisadvantagesRepresentative Drug/Application
2-Aminopyridine - Privileged structure with proven clinical success.[1]- Versatile H-bonding capabilities.- Synthetically accessible.[2]- Can have metabolic liabilities (e.g., N-oxidation).- Potential for off-target activity due to prevalence in known drugs.Piroxicam (Anti-inflammatory)[1]
Indole - Large, flat aromatic surface for π-stacking.- Rich chemistry for diverse functionalization.- Can be susceptible to oxidative metabolism.- Potential for CYP enzyme inhibition.ZCZ011 (CB1 Modulator)[9]
Pyrazole - 5-membered ring offers different vector space.- Can modulate pKa and solubility profiles.- Synthesis can be more complex than for pyridines.Celecoxib (COX-2 Inhibitor)
Quinoline - Extended aromatic system can enhance potency.- Fused ring system is rigid, reducing conformational flexibility.- Often associated with higher lipophilicity and potential toxicity.- Can intercalate with DNA.Nilotinib (Kinase Inhibitor)[10]

Expert Insight: The 2-aminopyridine scaffold represents a "sweet spot" for many target classes, particularly kinases. Its balance of rigidity, hydrogen bonding capacity, and tunable electronics makes it a superior starting point compared to larger, more lipophilic systems like quinolines, or more flexible systems that may carry an entropic penalty upon binding.

Part 3: Experimental Protocols - A Blueprint for Synthesis and Evaluation

Trustworthy data is the bedrock of any SAR campaign. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of novel analogs.

General Synthetic Protocol: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This method is a robust and widely used approach for synthesizing substituted 2-aminopyridines from a common intermediate.[11]

Objective: To synthesize an N-aryl substituted analog from a 2-halopyridine intermediate.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dichloro-4-(trifluoromethyl)pyridine (1.0 eq), the desired aniline (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residue.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

The workflow for this synthesis is depicted below.

Synthesis_Workflow Start Starting Materials: - 2,5-dichloro-4-(CF3)pyridine - Aniline - Catalyst & Base Setup 1. Combine Reagents in Schlenk Tube Start->Setup Inert 2. Evacuate & Backfill with Argon Setup->Inert Solvent 3. Add Anhydrous Dioxane Inert->Solvent Heat 4. Heat at 100°C (12-18h) Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Monitor->Heat Incomplete Workup 5. Cool, Dilute, & Filter Monitor->Workup Complete Purify 6. Column Chromatography Workup->Purify Validate 7. NMR & HRMS Analysis Purify->Validate

Caption: General workflow for Buchwald-Hartwig amination.

Biological Evaluation Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This protocol outlines a standard method for determining the IC50 value of a test compound against a specific kinase.

Objective: To quantify the potency of synthesized analogs as inhibitors of the PI3Kα enzyme.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an intermediate plate.

  • Assay Plate Preparation: Add 5 µL of the diluted compound to the wells of a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the PI3Kα enzyme and its substrate, PIP2, in assay buffer.

  • Initiation of Reaction: Add 10 µL of a solution containing ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. This signal is inversely proportional to the kinase activity.

  • Data Analysis: Read the luminescence on a plate reader. Convert the raw data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • IC50 Determination: Fit the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Perspectives

The 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. Its constituent parts—the 2-aminopyridine core for key interactions, the chloro group for potential halogen bonding and lipophilicity, and the trifluoromethyl group for enhancing potency and metabolic stability—are all well-established assets in medicinal chemistry.

A strategic and systematic SAR campaign, as outlined in this guide, is crucial for unlocking the full potential of this lead compound. By methodically probing the structure, researchers can optimize interactions with the target, improve pharmacokinetic properties, and ultimately develop a drug candidate with a superior therapeutic profile. The combination of rational design, robust synthetic chemistry, and precise biological evaluation forms the critical path from a promising lead to a potential new medicine.

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A Senior Application Scientist's Guide to Bioisosteric Replacement of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold has emerged as a cornerstone for the development of targeted therapeutics. Its utility is exemplified by its role as a key intermediate in the synthesis of potent inhibitors for critical cellular targets, such as phosphoinositide 3-kinase (PI3K), which is implicated in cancer cell proliferation and survival.[1] The hydrochloride salt form enhances solubility and stability, making it a practical starting point for drug discovery campaigns.

The power of this scaffold lies in the strategic combination of its substituents:

  • The 2-Aminopyridine Core: This nitrogen-containing heterocycle is a frequent feature in FDA-approved drugs.[2] It often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of target proteins, particularly kinases.

  • The 4-(Trifluoromethyl) Group: The -CF3 group is a powerful modulator of physicochemical properties. Its high electronegativity and stability can increase a molecule's lipophilicity, improve metabolic stability, and enhance binding affinity to target proteins.[3][4][5]

  • The 5-Chloro Group: The chlorine atom further enhances lipophilicity and provides an additional vector for interaction within a protein's binding pocket.[1]

While this arrangement is effective, the core tenet of drug design is iterative optimization. Bioisosteric replacement—the substitution of one atom or group with another that produces a similar biological response—is a fundamental strategy to refine a lead compound's properties.[6][7] This guide provides a comparative analysis of potential bioisosteric replacements for the 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold, supported by experimental rationale and protocols to empower your drug discovery program.

The Rationale for Bioisosteric Modification

The decision to modify a well-established scaffold is driven by the need to overcome specific challenges encountered during lead optimization. Bioisosteric replacement is not merely about swapping functional groups but is a targeted strategy to:

  • Enhance Potency and Selectivity: Subtle changes in electronics, sterics, or hydrogen bonding capacity can reorient a molecule in the binding pocket, leading to improved interactions with the target and reduced affinity for off-targets.[7][8]

  • Modulate Physicochemical Properties: Issues with solubility, permeability, and metabolic stability are common failure points in drug development. Bioisosteres can be used to fine-tune properties like lipophilicity (LogP) and acidity/basicity (pKa) to achieve a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][9]

  • Improve Metabolic Stability: Certain functional groups are liabilities for metabolic degradation by enzymes like the Cytochrome P450 family.[10] Replacing these groups with more stable isosteres can increase a drug's half-life and bioavailability.[11]

  • Navigate Intellectual Property: Creating novel chemical matter is essential for securing patent protection. Bioisosteric replacement provides a logical path to new, patentable analogues that retain the desired biological activity.[7]

The following sections explore specific bioisosteric strategies for each key component of the parent scaffold.

G cluster_scaffold Parent Scaffold: 5-Chloro-4-(trifluoromethyl)pyridin-2-amine cluster_points Points for Bioisosteric Replacement Parent Structure CF3 Trifluoromethyl Group Parent->CF3 Metabolic Stability Lipophilicity Cl Chloro Group Parent->Cl Lipophilicity Electronics Pyridine Pyridine Ring Parent->Pyridine H-Bonding pKa, Solubility Amine 2-Amine Group Parent->Amine H-Bonding Target Interaction

Caption: Key modification points on the parent scaffold.

Comparative Analysis of Bioisosteric Replacements

Strategy 1: Replacing the Trifluoromethyl (-CF3) Group

The -CF3 group is prized for its metabolic stability and lipophilicity (Hansch π value of +0.88).[4] However, its strong electron-withdrawing nature and potential for specific off-target interactions may necessitate its replacement.

BioisostereKey Properties ComparisonRationale & Expected Outcome
Pentafluorosulfanyl (-SF5) More lipophilic and electronegative than -CF3.[12] Larger steric profile.Rationale: To maximize lipophilicity and metabolic stability. Outcome: May significantly increase binding affinity in pockets that can accommodate its bulk, but could also decrease solubility.
Ethyl (-CH2CH3) Sterically similar to -CF3, but electronically neutral and less lipophilic.[13]Rationale: To probe the importance of the group's electronic nature. Outcome: Likely to decrease potency if the electron-withdrawing effect is key for binding. May introduce a site for metabolic oxidation.
Cyano (-CN) Planar, electron-withdrawing, and a potential hydrogen bond acceptor.Rationale: To maintain electron-withdrawing character while introducing a different geometry and H-bonding capability. Outcome: Could alter binding orientation. Metabolic stability is generally high.
Nitro (-NO2) Strongly electron-withdrawing. In some contexts, -CF3 is a successful bioisostere for -NO2.[14]Rationale: To mimic the electronic pull of the -CF3 group. Outcome: The nitro group is often a metabolic liability, potentially leading to toxicity, making this a less favorable choice despite electronic similarities.

Experimental Data Summary: CF3 Group Replacement (Note: The following data is illustrative, based on typical effects observed in medicinal chemistry programs. Actual results are target-dependent.)

CompoundMoietyCalculated LogPCalculated pKaPredicted Metabolic StabilityPredicted Potency (vs. Target)
Parent4-CF32.852.47[15]High++++
Analog 1A4-SF53.50~2.0Very High+++++ / ++
Analog 1B4-Ethyl2.60~3.0Moderate++
Analog 1C4-CN1.90~1.8High+++
Strategy 2: Replacing the 5-Chloro (-Cl) Group

The chloro group is a common substituent used to increase lipophilicity and fill hydrophobic pockets. However, it can be a potential liability for metabolism (e.g., oxidative dehalogenation).

BioisostereKey Properties ComparisonRationale & Expected Outcome
Methyl (-CH3) Similar in size to -Cl, but is an electron-donating group.Rationale: To assess the importance of the substituent's electronic effect. Outcome: Will decrease the acidity of the pyridine ring. May improve metabolic stability if the chloro group was a liability.
Methoxy (-OCH3) Similar size, but can act as a hydrogen bond acceptor.Rationale: To introduce a hydrogen bond acceptor and potentially improve solubility. Outcome: Could form a new beneficial interaction with the target protein. May be a site for O-demethylation metabolism.
Cyano (-CN) Electron-withdrawing, similar to -Cl, but with a different shape and H-bond accepting potential.Rationale: To maintain an electron-withdrawing effect while altering the interaction profile. Outcome: Potency may be retained or enhanced if the nitrile can engage in a favorable interaction.

Experimental Data Summary: Chloro Group Replacement

CompoundMoietyCalculated LogPCalculated pKaPredicted Metabolic StabilityPredicted Potency (vs. Target)
Parent5-Cl2.852.47[15]High++++
Analog 2A5-CH32.75~3.1High+++
Analog 2B5-OCH32.30~3.2Moderate+++ / ++++
Analog 2C5-CN2.20~1.9High++++
Strategy 3: Scaffold Hopping the Pyridine Ring

Replacing the central pyridine ring is a more drastic modification known as "scaffold hopping."[2] This is employed when the core scaffold itself contributes to poor properties or to explore entirely new chemical space. The key is to maintain the geometric presentation of the key pharmacophoric elements.

BioisostereKey Properties ComparisonRationale & Expected Outcome
Phenyl Removes the pyridine nitrogen, eliminating a hydrogen bond acceptor and significantly reducing basicity.[16]Rationale: To create a less basic analog, which can improve permeability and reduce off-target effects related to basicity. Outcome: Will lose the key H-bond accepting interaction of the pyridine nitrogen. A significant drop in potency is expected unless other interactions compensate.
Pyrimidine Introduces a second nitrogen atom into the ring.Rationale: To alter the pKa, dipole moment, and hydrogen bonding vectors of the core.[8] Outcome: Can drastically change solubility and target engagement. The position of the second nitrogen is critical and can lead to either improved or abolished activity.
Thiazole A 5-membered ring with nitrogen and sulfur.Rationale: To significantly alter the ring's size, shape, and electronic properties.[8] Outcome: Presents the substituents in a different spatial arrangement. This is a high-risk, high-reward strategy that could uncover a novel binding mode.

Experimental Protocols

A self-validating system requires robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and evaluation of bioisosteric analogs.

Protocol 1: Synthesis of Analogs via Suzuki Coupling

This protocol describes a general method for replacing the 5-chloro group with an aryl or alkyl group using a palladium-catalyzed Suzuki coupling reaction.

Causality: The Suzuki coupling is chosen for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids/esters, allowing for rapid diversification of the 5-position.

G Start 5-Chloro-4-(trifluoromethyl) pyridin-2-amine HCl Reaction Combine reactants Heat under N2 atmosphere (e.g., 90 °C, 12h) Start->Reaction Reagents Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Workup Cool to RT Dilute with EtOAc Wash with H2O, brine Reaction->Workup Purify Dry (Na2SO4) Concentrate Purify via Column Chromatography Workup->Purify Product 5-R-4-(trifluoromethyl) pyridin-2-amine Purify->Product

Caption: Workflow for Suzuki coupling synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (1.0 eq), the desired boronic acid or ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Aqueous Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of its in vivo half-life.

Causality: Human liver microsomes (HLM) contain a high concentration of Cytochrome P450 enzymes, the primary drivers of Phase I drug metabolism.[10] By measuring the disappearance of the parent compound over time in the presence of HLM and the necessary cofactor (NADPH), we can calculate its intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions by diluting the stock in acetonitrile.

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding the compound, before adding NADPH.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard at each time point.

  • Data Processing: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is the elimination rate constant. Calculate the intrinsic clearance (CLint) and in vitro half-life (t½ = 0.693/k).

Conclusion and Future Perspectives

The 5-Chloro-4-(trifluoromethyl)pyridin-2-amine scaffold is a validated starting point for inhibitors of various therapeutic targets. However, strategic and evidence-based bioisosteric replacement is paramount for transforming a promising hit into a successful clinical candidate. By systematically replacing each functional moiety, researchers can fine-tune the compound's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetics.

This guide has provided a framework for comparison, outlining the rationale and expected consequences of modifying the trifluoromethyl, chloro, and aminopyridine components. The provided protocols offer a starting point for the practical synthesis and evaluation of these novel analogs. The success of any bioisosteric replacement strategy is ultimately context-dependent and must be validated empirically for each specific biological target.[7] Careful analysis of the resulting structure-activity relationships (SAR) will illuminate the path toward next-generation therapeutics.

References

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  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

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  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities.

  • Morita, Y. Application of Bioisosteres in Drug Design.

  • Ninja Nerd. Pharmacokinetics | Drug Metabolism. YouTube.

  • ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

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Validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride as a Pharmaceutical Intermediate: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comprehensive framework for the validation of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, a critical intermediate in modern pharmaceutical synthesis. We delve into the causality behind experimental choices for analytical validation, presenting detailed, self-validating protocols for identity, purity, and residual solvent analysis. Furthermore, this guide presents a comparative analysis of this intermediate against plausible alternatives in a common downstream synthetic application, a Suzuki-Miyaura coupling reaction. The experimental data, summarized in comparative tables, demonstrates that while alternatives may offer slightly higher reactivity, this compound provides a superior balance of stability, cost-effectiveness, and performance, yielding high purity in the final product. This robust validation approach ensures batch-to-batch consistency and provides a high degree of confidence in its suitability for active pharmaceutical ingredient (API) manufacturing.

Introduction: The Critical Role of Intermediate Validation

In the intricate pathway of drug development, the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the quality of its constituent parts, most notably the pharmaceutical intermediates. An intermediate is a substance produced during the synthesis of an API that must undergo further molecular changes before it becomes the final drug substance. The validation of these intermediates is not merely a quality control checkpoint; it is a foundational pillar of process validation that ensures the reliability, consistency, and safety of the entire manufacturing process.[1][2]

This compound (CAS: 1095824-77-3) has emerged as a valuable building block in medicinal chemistry.[3] Its structure, featuring a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, makes it a key component in the synthesis of various targeted therapies, particularly kinase inhibitors for oncology.[4] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the chloro and amine functionalities provide versatile handles for further chemical modifications.[4][5]

Rigorous validation of this intermediate is paramount. It provides the necessary scientific evidence that the material consistently meets predetermined specifications for identity, strength, quality, and purity. This guide, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, offers a detailed protocol for its validation and compares its performance to logical alternatives, providing drug development professionals with the data needed to make informed decisions.

Synthesis and Manufacturing Control

A common and scalable method for producing this compound involves the palladium-catalyzed amination of a corresponding pyridine derivative.[4] The control of critical process parameters during synthesis is essential to ensure consistent quality and minimize impurity formation.

cluster_synthesis Synthesis Pathway start 2,5-dichloro-4-(trifluoromethyl)pyridine reaction Palladium-Catalyzed Amination start->reaction reagent1 Ammonia Source (e.g., NH3 gas or equivalent) reagent1->reaction catalyst Palladium Catalyst (e.g., Pd(dba)2) + Ligand (e.g., Xantphos) catalyst->reaction base Base (e.g., Sodium t-butoxide) base->reaction product_freebase 5-Chloro-4-(trifluoromethyl)pyridin-2-amine (Free Base) reaction->product_freebase Workup & Isolation final_product This compound product_freebase->final_product Salt Formation reagent2 HCl in Solvent (e.g., Dioxane) reagent2->final_product

Caption: Synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine HCl.

Comprehensive Analytical Validation Protocol

Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose. The following protocols are designed in accordance with ICH Q2(R2) guidelines to ensure the identity, purity, and quality of the intermediate.[6]

cluster_workflow Analytical Validation Workflow cluster_identity Identity Tests cluster_purity Purity Tests cluster_solvents Solvent Tests sample Intermediate Sample Batch identity Identity Confirmation sample->identity purity Purity & Impurity Profile sample->purity solvents Residual Solvents sample->solvents nmr 1H & 19F NMR identity->nmr ms Mass Spectrometry identity->ms ftir FTIR identity->ftir hplc HPLC-UV (Purity, Impurities) purity->hplc gc_roi GC (ROI - Residue on Ignition) purity->gc_roi gc_hs HS-GC-FID (Residual Solvents) solvents->gc_hs kf Karl Fischer (Water Content) solvents->kf spec_release Release against Specification nmr->spec_release ms->spec_release ftir->spec_release hplc->spec_release gc_roi->spec_release gc_hs->spec_release kf->spec_release cluster_comparison Comparative Analysis Framework goal Select Optimal Intermediate decision Key Performance Indicators goal->decision kpi1 Yield (%) decision->kpi1 kpi2 Product Purity (%) decision->kpi2 kpi3 Cost-Effectiveness decision->kpi3 kpi4 Process Robustness decision->kpi4 option1 5-Chloro Intermediate (Target) kpi1->option1 option2 5-Bromo Intermediate (Alternative 1) kpi1->option2 option3 3-Chloro Intermediate (Alternative 2) kpi1->option3 kpi2->option1 kpi2->option2 kpi2->option3 kpi3->option1 kpi3->option2 kpi3->option3 kpi4->option1 kpi4->option2 kpi4->option3

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Activity of PI3K/mTOR Inhibitors Derived from Substituted Pyridin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology and related fields, the development of selective kinase inhibitors is a paramount objective. The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway. The starting material, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, and its analogs are key building blocks for a class of potent PI3K inhibitors. However, the clinical success of these compounds is often hampered by off-target activities, which can lead to unforeseen toxicities and a narrow therapeutic window.

This guide provides a comparative analysis of the off-target activity of compounds synthesized from this chemical series, with a focus on the dual PI3K/mTOR inhibitor, bimiralisib (PQR309). We will objectively compare its performance with other notable PI3K inhibitors, supported by experimental data, and provide detailed protocols for assessing kinase selectivity and target engagement in a cellular context. Our aim is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to navigate the complex landscape of kinase inhibitor selectivity.

The Critical Role of Selectivity in PI3K/mTOR Inhibitor Development

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in cancer has made it one of the most pursued targets for therapeutic intervention. The 2-aminopyridine moiety has proven to be an effective pharmacophore for engaging the ATP-binding site of PI3K isoforms. However, the high degree of structural conservation within the human kinome presents a significant challenge in developing truly selective inhibitors.

Off-target binding can lead to a range of adverse effects, as the inhibitor may modulate the activity of other kinases with vital physiological roles. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in predicting its clinical safety and efficacy. This guide will delve into the off-target profiles of key compounds, providing a framework for interpreting selectivity data and making informed decisions in drug discovery programs.

Comparative Analysis of Off-Target Profiles

To illustrate the varying selectivity of PI3K inhibitors, we will compare bimiralisib (PQR309) with pictilisib (GDC-0941), another well-characterized pan-PI3K inhibitor, and SN32976, a novel PI3Kα-preferential inhibitor.

Bimiralisib (PQR309): A Case Study in High Selectivity

Pictilisib (GDC-0941): A Potent Inhibitor with Notable Off-Target Interactions

Pictilisib is a potent pan-class I PI3K inhibitor that has undergone extensive clinical investigation.[7][8][9] However, comprehensive kinase profiling has revealed significant off-target activity. A screening against 442 kinases demonstrated that at a concentration of 10 μM, pictilisib inhibits 34 kinases, other than the intended class I PI3K enzymes and mTOR, with greater than 80% inhibition.[10] This highlights the potential for polypharmacology, which could contribute to both its therapeutic and adverse effect profiles.

SN32976: A PI3Kα-Preferential Inhibitor with an Improved Selectivity Profile

SN32976 is a novel pan-PI3K inhibitor that displays preferential activity for the PI3Kα isoform.[10][11] In the same comprehensive kinase screen mentioned above, SN32976 exhibited a much cleaner off-target profile compared to pictilisib. At 10 μM, its off-target activity was limited to PIK3C2B and PIK3C2G.[10] This improved selectivity for the PI3Kα isoform is a desirable characteristic, as it may lead to a better-tolerated safety profile in the clinic.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the on-target potency and known off-target profile of the compared compounds.

CompoundPrimary TargetsIC50 (nM) vs. Primary TargetsOff-Target ProfileReference
Bimiralisib (PQR309) PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTORPI3Kα: 33, PI3Kβ: 661, PI3Kγ: 708, PI3Kδ: 451, mTOR: 89Reported as highly selective, but detailed public data is limited.[6]
Pictilisib (GDC-0941) PI3Kα, PI3Kβ, PI3Kγ, PI3KδPI3Kα: 3, PI3Kβ: 33, PI3Kγ: 75, PI3Kδ: 3>80% inhibition of 34 kinases at 10 μM.[7][10]
SN32976 PI3Kα (preferential), PI3Kβ, PI3Kγ, PI3Kδ, mTORPI3Kα: 15.1Off-target activity primarily against PIK3C2B and PIK3C2G at 10 μM.[10][11]

Experimental Methodologies for Assessing Off-Target Activity

To generate the data presented above and to thoroughly characterize any new chemical entity, a robust set of experimental workflows is essential. Here, we provide detailed, step-by-step protocols for two key assays: Kinase Selectivity Profiling and the Cellular Thermal Shift Assay (CETSA).

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Setup (Compound + Kinase) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plate Reagent_Prep Reagent Master Mix (ATP, Substrate, Buffer) Reaction_Start Add Reagent Master Mix Reagent_Prep->Reaction_Start Incubation1 Pre-incubation Assay_Plate->Incubation1 Incubation1->Reaction_Start Incubation2 Kinase Reaction Reaction_Start->Incubation2 Reaction_Stop Stop Reaction Incubation2->Reaction_Stop Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction_Stop->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for in vitro kinase selectivity profiling.

Protocol: Radiometric Kinase Profiling ([³³P]-ATP Filter Binding Assay)

This protocol is a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction Mixture Preparation:

    • For each kinase to be tested, prepare a master mix containing the kinase, its specific substrate (protein or peptide), and the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound or vehicle control (DMSO).

    • Add the kinase reaction mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to accurately determine the IC50 value.[12][13]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) that binds the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid or saline solution) to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle Cell_Culture->Compound_Treatment Aliquoting Aliquot Cell Suspension Compound_Treatment->Aliquoting Heating Heat Aliquots to a Range of Temperatures Aliquoting->Heating Cooling Cool to Room Temp Heating->Cooling Cell_Lysis Cell Lysis (e.g., Freeze-Thaw) Cooling->Cell_Lysis Centrifugation Centrifuge to Pellet Aggregated Proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Western Blot for Target Protein Supernatant_Collection->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Melt_Curve Generate Melt Curve Densitometry->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Target Engagement Verification

CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control for a specified period (e.g., 1-2 hours) under normal culture conditions.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[14]

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[15]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[15]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Denature the supernatant samples by adding SDS-PAGE loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands using a suitable detection reagent (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

PI3K/AKT/mTOR Signaling Pathway

Understanding the on-target effects of the compounds discussed is crucial for interpreting their biological activity. The following diagram illustrates the core components of the PI3K/AKT/mTOR signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes _4EBP1->Proliferation Inhibits Bimiralisib Bimiralisib (PQR309) Pictilisib (GDC-0941) SN32976 Bimiralisib->PI3K Inhibits Bimiralisib->mTORC1 Inhibits Bimiralisib->mTORC2 Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The development of kinase inhibitors from the this compound scaffold has yielded potent molecules with significant therapeutic potential. However, as demonstrated by the comparison of bimiralisib, pictilisib, and SN32976, achieving a high degree of selectivity remains a critical challenge. While bimiralisib is reported to have an excellent selectivity profile, the public availability of comprehensive, quantitative data would be invaluable for a direct, in-depth comparison.

The experimental protocols provided in this guide offer a robust framework for researchers to thoroughly characterize the selectivity and target engagement of their own compounds. By integrating these assays early in the drug discovery process, it is possible to identify and mitigate potential off-target liabilities, ultimately leading to the development of safer and more effective targeted therapies. As our understanding of the human kinome continues to expand, so too will our ability to design the next generation of highly selective and impactful kinase inhibitors.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. bimiralisib. [Link]

  • ResearchGate. (PDF) A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma. [Link]

  • National Institutes of Health. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma. [Link]

  • ResearchGate. (PDF) A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. [Link]

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A Comparative Efficacy Analysis of Herbicides Derived from 5-Chloro-4-(trifluoromethyl)pyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical intermediate 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride is a foundational component for the synthesis of potent agrochemicals.[1][2][3] This guide focuses on its most significant herbicidal derivative, Haloxyfop, a post-emergence graminicide belonging to the aryloxyphenoxypropionate ("FOP") class of herbicides.[4] We provide an in-depth comparative analysis of Haloxyfop's efficacy against other major Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the agrochemical development field to facilitate informed decisions in weed management research and strategy.

Chemical Profile and Mechanism of Action

The specified parent compound, 5-Chloro-4-(trifluoromethyl)pyridin-2-amine, serves as a key building block in the synthesis of Haloxyfop.[5] The herbicidally active form is typically the R-enantiomer, Haloxyfop-P, often formulated as a methyl ester (Haloxyfop-P-methyl) for enhanced biological activity and absorption.[4][6]

Mechanism of Action: ACCase Inhibition

Haloxyfop-P-methyl, along with other "FOP" and "DIM" (cyclohexanedione) herbicides, functions by selectively inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[4][7][8][9][10] This enzyme is critical for the first committed step in fatty acid biosynthesis.[4][7][9]

Key Points of the Mechanism:

  • Target Specificity: ACCase inhibitors are highly effective against most grass species (monocots) because they target the homomeric plastidic form of the ACCase enzyme found in these plants.[11][12] Broadleaf plants (dicots) possess a different, heteromeric form of the enzyme in their plastids, rendering them naturally tolerant.[11][12]

  • Systemic Translocation: After foliar application, the herbicide is absorbed by the leaves and translocated via the phloem to the plant's meristematic tissues (growing points).[4][12]

  • Cellular Disruption: By blocking ACCase, the herbicide halts the production of fatty acids, which are essential for building and maintaining cell membranes.[8][9][12] This leads to a breakdown of cell membrane integrity, cessation of growth, and eventual death of the susceptible grass weed.[10][12] Symptoms like chlorosis and necrosis typically appear in new growth within one to two weeks.[10][12]

The following diagram illustrates the biochemical pathway and the point of inhibition.

ACCase_Inhibition cluster_Plastid Grass Plant Plastid cluster_Herbicide AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Biotin, ATP, HCO₃⁻ MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes & New Growth FattyAcids->Membranes ACCase->MalonylCoA Haloxyfop Haloxyfop (Active Acid Form) Haloxyfop->ACCase Inhibition protocol_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Sow Seeds & Germinate P2 Thin to Uniform Stand (3-5 plants/pot) P1->P2 P3 Grow to Target Stage (2-4 leaves) P2->P3 T2 Randomize Pots (4+ Replicates) P3->T2 T1 Prepare Herbicide Dose Range (0x to 4x) T3 Apply Herbicides with Calibrated Sprayer T1->T3 T2->T3 E1 Visual Assessment (7, 14, 21 DAA) T3->E1 E2 Harvest Above-Ground Biomass (21 DAA) E1->E2 E3 Dry Biomass to Constant Weight E2->E3 E4 Statistical Analysis (ANOVA, GR₅₀ Calculation) E3->E4

Caption: Greenhouse protocol for herbicide efficacy evaluation.

Herbicide Resistance and Stewardship

A critical consideration in the use of ACCase inhibitors is the evolution of herbicide resistance in weed populations. [13]Resistance to this class of herbicides is widespread and primarily results from mutations in the ACCase gene, the target site of the herbicide (Target-Site Resistance, TSR). [14][15]These mutations can reduce the binding affinity of the herbicide to the enzyme, rendering it less effective. [14] Key Resistance-Conferring Mutations in the ACCase Gene:

  • Ile-1781-Leu

  • Trp-2027-Cys

  • Ile-2041-Asn

  • Asp-2078-Gly

  • Cys-2088-Arg

Causality of Resistance: The high mutation rate of the ACCase enzyme, compared to other herbicide targets like EPSPS, contributes to the rapid evolution of resistance. [14]Continuous selection pressure from repeated use of the same mode of action selects for rare, naturally occurring resistant individuals in a weed population.

Stewardship Strategies:

  • Mode of Action Rotation: Avoid consecutive applications of Group 1 (HRAC)/Group A (WSSA) herbicides.

  • Tank Mixing: Combining Haloxyfop with a herbicide from a different mode of action can help control a broader spectrum of weeds and delay resistance. For example, tank-mixing clethodim and haloxyfop can improve control of certain resistant grass populations. [16]* Use Full Labeled Rates: Using reduced rates can allow marginally resistant individuals to survive and reproduce.

  • Integrated Weed Management (IWM): Incorporate non-chemical control methods such as crop rotation, cover crops, and mechanical cultivation to reduce reliance on herbicides.

Conclusion and Future Directions

Herbicides derived from this compound, principally Haloxyfop-P-methyl, are highly effective systemic graminicides. Quantitative data demonstrates their potent activity against key grass weeds, often exceeding that of other ACCase inhibitors like Clethodim in specific scenarios. [17][18]Their mechanism of action, the inhibition of the ACCase enzyme, provides excellent selectivity for use in broadleaf crops. [4][11] However, the prevalence of target-site resistance necessitates vigilant stewardship. [14][15]Future research should focus on developing novel ACCase inhibitors that are effective against resistant biotypes and exploring synergistic tank-mix combinations to enhance performance and prolong the utility of this important herbicide class. The detailed protocols provided herein offer a robust framework for conducting such comparative and developmental research.

References

  • Efficacy and Interaction of Haloxyfop-Clethodim Tank Mixtures to Post Emergence Control of Sourgrass in Brazil. (2019). ResearchGate. Available at: [Link]

  • Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide. (2024). JIN DUN CHEMISTRY. Available at: [Link]

  • Grichar, W. J., Baughman, T. A., & Colburn, A. E. (1992). Application of Fluazifop-P, Haloxyfop, and Quizalofop by Sprinkler Irrigation. Weed Technology, 6(1), 161-164. Cambridge University Press. Available at: [Link]

  • Niaz, F., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI. Available at: [Link]

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  • Hartzler, B. (n.d.). Role of spray adjuvants with postemergence herbicides. Integrated Crop Management, Iowa State University Extension. Available at: [Link]

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  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. Available at: [Link]

  • Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain. (2021). Frontiers in Plant Science. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Available at: [Link]

  • Why Haloxyfop-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops. (2024). JIN DUN CHEMISTRY. Available at: [Link]

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  • Adjuvants with Herbicides. When and Why They Are Needed. (2024). Crop Protection Network. Available at: [Link]

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the biological activity of newly synthesized chemical derivatives. Moving beyond a mere checklist of assays, this document emphasizes the underlying scientific rationale, the establishment of self-validating experimental cascades, and the critical interpretation of data to facilitate informed decision-making in the progression of a lead compound.

The Philosophy of a Self-Validating Cascade

In drug discovery, the journey of a molecule from a synthetic concept to a potential therapeutic is one of iterative validation. Each experimental stage should not only provide data but also validate the hypothesis of the preceding stage and inform the design of the next. This "self-validating cascade" approach minimizes the risk of costly late-stage failures by ensuring a robust and logical progression from initial, high-throughput in vitro screens to complex in vivo efficacy models. The initial step in this process involves the identification and validation of a biological target, which is often a protein associated with a specific disease.[1] The design and development of screening assays to evaluate the activity of derivatives against this target are of utmost importance.[1]

Part 1: The In Vitro Gauntlet - Establishing a Foundation of Activity and Specificity

The initial characterization of a library of chemical derivatives begins in the controlled environment of in vitro assays. These experiments are designed to answer fundamental questions about a compound's activity, potency, and mechanism of action at the molecular and cellular levels. The combination of in silico tools with experimental in vitro assays has shown great promise in accelerating the discovery and identification of potential small molecule inhibitors.[2]

Target Engagement and Potency: The First Hurdle

The primary objective is to confirm that the synthesized derivatives interact with the intended biological target and to quantify the potency of this interaction.

For enzymatic targets such as kinases, proteases, or metabolic enzymes, direct biochemical assays are indispensable. These cell-free systems offer a clean assessment of a compound's ability to modulate the target's activity.

Featured Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a derivative against a specific protein kinase using a radiometric assay format.

Rationale: Radiometric assays are highly sensitive and considered a gold standard for their direct measurement of substrate phosphorylation.[3] The choice of ATP concentration is critical; using a concentration that mimics physiological levels (e.g., 1 mM) provides a more accurate assessment of a compound's potential efficacy in a cellular context.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase of interest in an appropriate assay buffer.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Serially dilute the test derivatives to a range of concentrations.

  • Reaction Setup (in a 96-well plate):

    • To each well, add the kinase, the test derivative at a specific concentration, and the substrate.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each derivative concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

While biochemical assays confirm direct target interaction, cell-based assays provide insights into a compound's ability to exert its effect within a living cell.[5] These assays are crucial for understanding cell permeability, stability, and engagement with the target in its native environment.

Featured Protocol: GPCR-Mediated cAMP Reporter Assay

This protocol describes a method to assess the functional activity of derivatives targeting a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway.

Rationale: Many GPCRs modulate cellular function by altering the intracellular concentration of second messengers like cAMP.[6] Reporter gene assays provide a robust and high-throughput method to quantify these changes.[7]

Step-by-Step Methodology:

  • Cell Line and Reagent Preparation:

    • Use a stable cell line expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

    • Culture the cells in appropriate media and seed them into 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test derivatives.

    • Include a known agonist or antagonist as a positive control.

    • Incubate the plates for a sufficient duration to allow for reporter gene expression.

  • Signal Detection:

    • Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a control (e.g., cell viability).

    • Plot the normalized signal against the logarithm of the derivative concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Comparative In Vitro Activity of Hypothetical Kinase Inhibitor Derivatives

The following table summarizes the in vitro data for a series of hypothetical derivatives targeting a specific kinase. This structured presentation allows for a clear comparison of their potency and initial selectivity.

Derivative IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell Proliferation GI50 (µM)
Parent Compound 5025015005.0
Derivative A 5500>10,0000.5
Derivative B 751508008.2
Derivative C 12>10,000>10,0001.1
Reference Drug 10100050000.8

Interpretation: Derivative A shows a significant improvement in potency against the target kinase and a favorable selectivity profile compared to the parent compound. Derivative C exhibits excellent selectivity, which is a desirable characteristic for minimizing off-target effects. Derivative B, however, shows reduced potency and poor selectivity, making it a less promising candidate.

Part 2: The In Vivo Arena - Bridging the Gap to Physiological Relevance

While in vitro assays provide a foundational understanding of a derivative's activity, they cannot fully replicate the complexity of a whole organism.[8] In vivo studies are therefore essential to evaluate a compound's pharmacokinetic properties, pharmacodynamic effects, and overall efficacy in a physiological setting.[9]

Pharmacokinetics and Pharmacodynamics (PK/PD): What the Body Does to the Drug and What the Drug Does to the Body

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamic (PD) studies measure its effect on the body.[10][11] Establishing a clear PK/PD relationship is crucial for predicting a clinically effective dose.[10]

Featured Workflow: Integrated PK/PD Assessment in a Mouse Model

This workflow outlines the key steps for a preliminary in vivo evaluation of a promising derivative.

Rationale: An early understanding of a compound's in vivo behavior can prevent the progression of candidates with poor drug-like properties, saving significant time and resources.[10]

Step-by-Step Methodology:

  • Animal Model Selection:

    • Choose an appropriate animal model (e.g., healthy mice for initial PK, a disease model for PD and efficacy).

  • Dosing and Sample Collection (PK):

    • Administer the derivative to a cohort of animals via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at multiple time points post-administration.

    • Process the blood to plasma and store for analysis.

  • Bioanalytical Method Validation and Sample Analysis:

    • Develop and validate a robust bioanalytical method (e.g., LC-MS/MS) to quantify the derivative in plasma.[12]

    • Analyze the plasma samples to determine the concentration-time profile of the derivative.

  • Pharmacodynamic Marker Analysis (PD):

    • In a parallel cohort of animals (or the same animals if feasible), collect relevant tissues or blood at specified time points after dosing.

    • Analyze the samples for a biomarker that reflects the biological activity of the derivative (e.g., phosphorylation status of the target protein, expression of a downstream gene).

  • Data Analysis and Modeling:

    • Calculate key PK parameters (e.g., half-life, clearance, bioavailability).

    • Correlate the plasma concentration of the derivative with the observed pharmacodynamic effect to establish a PK/PD relationship.

Efficacy Studies: The Ultimate Test of Therapeutic Potential

Efficacy studies in relevant animal models of disease provide the most compelling preclinical evidence of a derivative's therapeutic potential. The choice of model is critical and should closely mimic the human disease state.[13][14]

Featured Protocol: Xenograft Tumor Model for Anticancer Derivatives

This protocol describes a common method for evaluating the in vivo efficacy of an anticancer derivative in a mouse xenograft model.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor activity of drug candidates.[13]

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest.

    • Implant a specific number of cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor the mice until tumors reach a palpable size.

    • Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test derivative to the treatment group according to a predetermined dose and schedule.

    • Administer a vehicle control to the control group.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

    • Assess the tolerability of the treatment by monitoring body weight and any adverse clinical signs.

Comparative In Vivo Efficacy of Hypothetical Anticancer Derivatives

The following table presents hypothetical in vivo data for the most promising derivatives identified from the in vitro screens.

Derivative IDDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)Key Pharmacokinetic Parameter (e.g., Oral Bioavailability %)
Derivative A 50 mg/kg, oral, daily65-240
Derivative C 50 mg/kg, oral, daily45-115
Reference Drug 30 mg/kg, oral, daily70-550

Interpretation: Derivative A demonstrates significant tumor growth inhibition with good tolerability and reasonable oral bioavailability, making it a strong candidate for further development. Derivative C, despite its excellent in vitro selectivity, shows lower efficacy in vivo, which may be attributed to its poor oral bioavailability. This highlights the importance of integrating PK data into the overall assessment of a compound's potential.

Visualizing the Path Forward: Diagrams for Clarity

Signaling Pathway: A Representative Kinase Cascade

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: A simplified diagram of the MAPK signaling pathway, a common target for anticancer drug development.

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochemical Assays (Potency) Biochemical Assays (Potency) Cell-Based Assays (Function) Cell-Based Assays (Function) Biochemical Assays (Potency)->Cell-Based Assays (Function) Confirm Cellular Activity Selectivity Profiling Selectivity Profiling Cell-Based Assays (Function)->Selectivity Profiling Assess Off-Target Effects Pharmacokinetics (ADME) Pharmacokinetics (ADME) Selectivity Profiling->Pharmacokinetics (ADME) Lead Candidate Selection Pharmacodynamics (Biomarker) Pharmacodynamics (Biomarker) Pharmacokinetics (ADME)->Pharmacodynamics (Biomarker) Establish PK/PD Relationship Efficacy Studies (Disease Model) Efficacy Studies (Disease Model) Pharmacodynamics (Biomarker)->Efficacy Studies (Disease Model) Evaluate Therapeutic Potential

Caption: A streamlined workflow illustrating the progression from in vitro characterization to in vivo validation.

Logical Relationship: The In Vitro-In Vivo Correlation

G cluster_0 In Vitro Data cluster_1 In Vivo Outcome cluster_2 Bridging Factors Potency (IC50) Potency (IC50) Selectivity Selectivity Safety/Tolerability Safety/Tolerability Selectivity->Safety/Tolerability Correlates with Cellular Activity (EC50/GI50) Cellular Activity (EC50/GI50) Efficacy Efficacy Cellular Activity (EC50/GI50)->Efficacy Predicts Pharmacokinetics (Exposure) Pharmacokinetics (Exposure) Pharmacokinetics (Exposure)->Efficacy Enables Pharmacokinetics (Exposure)->Safety/Tolerability Influences Metabolism Metabolism Target Engagement in Tissue Target Engagement in Tissue

Caption: A conceptual diagram showing how pharmacokinetic and metabolic factors bridge the gap between in vitro activity and in vivo outcomes.

Conclusion: An Integrated Approach to Derivative Validation

The successful validation of a biologically active derivative is not a linear process of conducting disparate experiments. Instead, it is a cyclical and integrated endeavor where in vitro and in vivo data are constantly used to inform and refine one another. By adopting a "self-validating cascade" approach, researchers can build a comprehensive and robust data package that provides a clear rationale for advancing the most promising derivatives toward clinical development. This guide has provided a framework, representative protocols, and a comparative mindset to empower scientists in making data-driven decisions on the long and challenging road of drug discovery.

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Revolutionizing Synthesis: A Head-to-Head Comparison of Alternative Building Blocks for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the efficiency of a synthetic route is a critical determinant of a drug candidate's journey from the laboratory to the clinic. The choice of starting materials, or building blocks, profoundly impacts the overall yield, cost, sustainability, and scalability of a synthesis. This guide provides an in-depth, head-to-head comparison of traditional versus alternative building blocks and synthetic strategies, grounded in experimental data and field-proven insights. We will dissect the evolution of synthetic routes for two blockbuster drugs, Sitagliptin and Atorvastatin, to illustrate the tangible benefits of embracing innovative chemical synthesis.

The Imperative of Synthesis Efficiency in Drug Development

The pharmaceutical industry is increasingly driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] Key metrics have been established to quantify the "greenness" and efficiency of a synthesis, with Process Mass Intensity (PMI) being a primary indicator.[3] PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final active pharmaceutical ingredient (API) produced. A lower PMI signifies a more efficient and sustainable process. Other important metrics include atom economy, reaction mass efficiency, and overall yield.[3] This guide will utilize these metrics to objectively compare the synthetic routes discussed.

Case Study 1: Sitagliptin - A Paradigm Shift from Chemical to Biocatalysis

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, provides a compelling example of how evolving synthetic strategies can dramatically improve efficiency.

The Synthetic Routes: A Three-Generation Evolution

First Generation: Asymmetric Hydrogenation of a β-Keto Ester

Merck's initial commercial synthesis of Sitagliptin involved a multi-step process beginning with the asymmetric hydrogenation of a β-keto ester using a ruthenium-based catalyst to install the chiral amine center.[1][4] While successful in producing the target molecule, this route was lengthy and generated significant waste.

Second Generation: Asymmetric Hydrogenation of an Enamine

Seeking to improve efficiency, a second-generation synthesis was developed. This route featured a three-step, one-pot synthesis of a key dehydrositagliptin intermediate, followed by an asymmetric hydrogenation of the unprotected enamine using a rhodium-based catalyst.[1][4][5] This approach significantly streamlined the process.

Third Generation: Biocatalysis with an Engineered Transaminase

The most significant leap in efficiency came with the development of a biocatalytic route. This third-generation synthesis utilizes a highly engineered (R)-selective transaminase enzyme to directly convert a prositagliptin ketone to Sitagliptin with high enantiomeric excess.[1][6][7][8] This innovative use of an alternative "building block" strategy—employing an enzyme to perform a key transformation—revolutionized the synthesis.

Head-to-Head Efficiency Comparison
MetricFirst Generation (Chemical)Second Generation (Chemical)Third Generation (Biocatalytic)
Overall Yield ~52%[1]~82%[1][5]~92%[1]
Productivity ( kg/L per day) Baseline-53% increase vs. 2nd Gen
Total Waste Reduction BaselineSignificant Reduction vs. 1st Gen19% reduction vs. 2nd Gen[9]
Key Transformation Asymmetric Hydrogenation of β-Keto EsterAsymmetric Hydrogenation of EnamineEnzymatic Transamination
Catalyst Ruthenium-basedRhodium-basedEngineered Transaminase

Table 1: Comparative analysis of the three generations of Sitagliptin synthesis.

The Causality Behind the Evolution

The progression from chemical catalysis to biocatalysis was driven by the desire to increase efficiency, reduce cost, and improve the environmental profile of the synthesis. The rhodium-catalyzed hydrogenation of the second-generation route, while more efficient than the first, still required an expensive and precious metal catalyst and specialized high-pressure equipment.[9] The development of a highly active and selective transaminase enzyme eliminated the need for heavy metals and high-pressure reactions, leading to a safer, more sustainable, and more cost-effective manufacturing process.[9]

Experimental Protocols: A Guide to Reproducibility

To ensure scientific integrity, detailed experimental protocols for the key transformations in the second and third-generation syntheses of Sitagliptin are provided below.

Protocol 1: Second-Generation Synthesis of Sitagliptin via Asymmetric Hydrogenation of Enamine

This protocol outlines the key steps for the one-pot synthesis of the dehydrositagliptin intermediate and its subsequent asymmetric hydrogenation.[1][3]

Step 1: One-Pot Synthesis of Dehydrositagliptin

  • To a suitable reactor, charge 2,4,5-trifluorophenylacetic acid.

  • Add isopropyl acetate as the solvent.

  • Add N,N-diisopropylethylamine and cool the mixture.

  • Slowly add pivaloyl chloride while maintaining the temperature.

  • In a separate vessel, prepare a solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][10]triazolo[4,3-a]pyrazine hydrochloride and ammonium acetate in isopropyl acetate.

  • Add the solution from step 5 to the reactor.

  • Heat the reaction mixture to 75-80°C and age for several hours.

  • Upon reaction completion (monitored by HPLC), cool the mixture and add water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Concentrate the organic layer and add n-heptane to crystallize the dehydrositagliptin product.

  • Filter and dry the solid to obtain the intermediate with an approximate overall yield of 82%.[1]

Step 2: Asymmetric Hydrogenation

  • Charge the dehydrositagliptin intermediate and a suitable solvent (e.g., methanol) into a high-pressure reactor.

  • Add the rhodium-based catalyst (e.g., Rh(I)/tBu JOSIPHOS).

  • Pressurize the reactor with hydrogen gas (e.g., 145 psi) and heat to the desired temperature (e.g., 65°C).[3]

  • Maintain the reaction under pressure and temperature until completion (monitored by HPLC).

  • Cool the reactor, vent the hydrogen, and concentrate the reaction mixture.

  • The crude Sitagliptin base is then converted to the phosphate salt.

Protocol 2: Third-Generation Biocatalytic Synthesis of Sitagliptin

This protocol details a gram-scale biocatalytic synthesis of a Sitagliptin intermediate using an engineered transaminase.[1]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 200 mM Tris-HCl, pH 8.0).

  • Add the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, to a final concentration of 100 mM (1.0 g in a 40 mL reaction volume).

  • Add the amino donor, benzylamine, to a final concentration of 300 mM.

  • Add pyridoxal 5'-phosphate (PLP) as a cofactor to a final concentration of 0.5 mM.

  • Add the whole-cell biocatalyst containing the engineered transaminase and an esterase (60 mgCDW/mL).

  • Incubate the reaction at 37°C with agitation.

  • Workup and Purification:

    • After approximately 24 hours (or upon reaction completion), terminate the reaction by acidifying to pH 2.0 with 5N HCl.

    • Centrifuge the mixture to pellet the cell mass.

    • Neutralize the supernatant to pH 7.0 with 5M NaOH.

    • Extract the aqueous layer twice with ethyl acetate to remove unreacted starting materials and byproducts.

    • The aqueous layer containing the Sitagliptin intermediate can then be further processed. This procedure can achieve a yield of approximately 70%.[1]

Case Study 2: Atorvastatin - Convergent Strategies for Enhanced Throughput

Atorvastatin, the active ingredient in Lipitor, is a blockbuster drug for lowering cholesterol. Its synthesis has also been a subject of intense optimization, with a focus on improving convergency and reducing the number of steps.

The Synthetic Routes: Paal-Knorr vs. Multicomponent Reaction

Traditional Route: The Paal-Knorr Synthesis

The industrially adopted synthesis of Atorvastatin relies on the Paal-Knorr reaction.[8][10] This is a convergent synthesis that involves the condensation of two key building blocks: a complex 1,4-diketone and a chiral amino-ester side chain.[10] While effective, the synthesis of these building blocks requires multiple steps. The overall Paal-Knorr route from commercially available starting materials consists of approximately six steps.[11]

Alternative Route: Ugi Multicomponent Reaction (MCR)

An innovative alternative approach utilizes an Ugi four-component reaction (Ugi-4CR) to construct a key intermediate.[4][11] This strategy significantly shortens the synthetic sequence. By combining p-fluorobenzaldehyde, a functionalized amine, a convertible isocyanide, and isobutyric acid in a single step, a complex intermediate is formed, which can then be converted to Atorvastatin.[10]

Head-to-Head Efficiency Comparison
MetricPaal-Knorr Synthesis (Traditional)Ugi Multicomponent Reaction (Alternative)
Number of Steps ~6 steps[11]4 steps[11]
Key Transformation Paal-Knorr condensationUgi four-component reaction
Overall Yield ~67% (improved process)[12]Ugi step yield: 40%[10] (Overall yield not fully detailed)
Strategy ConvergentHighly Convergent / Step-economic

Table 2: Comparison of the Paal-Knorr and Ugi MCR routes for Atorvastatin synthesis.

The Rationale for an MCR Approach

The primary driver for exploring an MCR-based synthesis is step economy.[13] By combining multiple bond-forming events into a single operation, MCRs can dramatically reduce the number of synthetic and purification steps, leading to a more efficient and less wasteful process.[13] The Ugi reaction is a powerful tool in this regard, allowing for the rapid assembly of complex molecules from simple building blocks.[4]

Experimental Protocols: A Guide to Reproducibility

Detailed experimental protocols for the key transformations in the Paal-Knorr and Ugi MCR syntheses of Atorvastatin are provided below.

Protocol 3: Paal-Knorr Synthesis of Atorvastatin Intermediate

This protocol outlines the Paal-Knorr condensation step.[10][14]

  • Reaction Setup: In a flask equipped with a Dean-Stark apparatus, dissolve the 1,4-diketone intermediate (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) and the chiral amine side-chain intermediate in a mixture of toluene and heptane.

  • Add pivalic acid as a catalyst.

  • Heat the mixture to reflux and continuously remove water via the Dean-Stark trap.

  • Monitor the reaction progress by HPLC.

  • Workup:

    • Upon completion, cool the reaction mixture.

    • Wash the organic layer with an aqueous base (e.g., KOH solution) followed by an aqueous acid (e.g., HCl solution).[5]

    • Separate the organic layer and concentrate under vacuum to obtain the crude protected Atorvastatin product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/isopropanol/water).[5]

Protocol 4: Ugi Multicomponent Synthesis of Atorvastatin Intermediate

This protocol describes the key Ugi four-component reaction.[10]

  • Reaction Setup: In a suitable reaction vessel, dissolve p-fluorobenzaldehyde, the functionalized amine, the convertible isocyanide, and isobutyric acid in 2,2,2-trifluoroethanol (TFE).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup:

    • Upon completion, the reaction mixture is concentrated.

    • The resulting Ugi adduct is then carried forward to the subsequent steps to complete the synthesis of Atorvastatin. The reported yield for this Ugi step is 40%.[10]

Visualizing the Workflow: A Comparative Overview

To better illustrate the strategic differences between the discussed synthetic routes, the following diagrams outline the core logic of each approach.

Sitagliptin_Synthesis_Comparison cluster_gen2 Second Generation (Chemical) cluster_gen3 Third Generation (Biocatalytic) G2_Start 2,4,5-Trifluorophenylacetic Acid G2_OnePot One-Pot Synthesis (3 steps) G2_Start->G2_OnePot 82% yield G2_Intermediate Dehydrositagliptin G2_OnePot->G2_Intermediate G2_Hydrogenation Asymmetric Hydrogenation (Rh Catalyst) G2_Intermediate->G2_Hydrogenation G2_End Sitagliptin G2_Hydrogenation->G2_End G3_Start Prositagliptin Ketone G3_Enzyme Engineered Transaminase (Biocatalysis) G3_Start->G3_Enzyme ~92% yield G3_End Sitagliptin G3_Enzyme->G3_End

Caption: Comparative workflow for Sitagliptin synthesis.

Atorvastatin_Synthesis_Comparison cluster_paal_knorr Paal-Knorr Synthesis (Traditional) cluster_mcr Ugi MCR Synthesis (Alternative) PK_BB1 Diketone Precursors PK_Syn1 Multi-step Synthesis PK_BB1->PK_Syn1 PK_Diketone 1,4-Diketone PK_Syn1->PK_Diketone PK_Condensation Paal-Knorr Condensation PK_Diketone->PK_Condensation PK_BB2 Side-Chain Precursors PK_Syn2 Multi-step Synthesis PK_BB2->PK_Syn2 PK_Amine Chiral Amine PK_Syn2->PK_Amine PK_Amine->PK_Condensation PK_End Atorvastatin PK_Condensation->PK_End ~6 steps total MCR_BB1 Aldehyde MCR_Ugi Ugi 4-Component Reaction MCR_BB1->MCR_Ugi MCR_BB2 Amine MCR_BB2->MCR_Ugi MCR_BB3 Isocyanide MCR_BB3->MCR_Ugi MCR_BB4 Carboxylic Acid MCR_BB4->MCR_Ugi MCR_Intermediate Ugi Adduct MCR_Ugi->MCR_Intermediate 40% yield MCR_Conversion Further Conversion MCR_Intermediate->MCR_Conversion MCR_End Atorvastatin MCR_Conversion->MCR_End 4 steps total

Caption: Comparative workflow for Atorvastatin synthesis.

Conclusion: The Future of Synthesis is Efficient and Sustainable

The case studies of Sitagliptin and Atorvastatin clearly demonstrate the profound impact of choosing alternative building blocks and synthetic strategies. The evolution of Sitagliptin synthesis from a lengthy chemical process to a highly efficient biocatalytic route highlights the transformative power of enzymes as precision tools in organic synthesis. Similarly, the application of multicomponent reactions in the synthesis of Atorvastatin showcases how clever reaction design can significantly improve step economy.

As the pharmaceutical industry continues to embrace the principles of green chemistry, the adoption of such innovative approaches will be paramount. By prioritizing efficiency, sustainability, and cost-effectiveness from the outset of route design, researchers and drug development professionals can accelerate the delivery of life-changing medicines while minimizing their environmental footprint.

References

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  • Lee, H. W., Kim, Y. M., Yoo, C. L., Kang, S. K., & Ahn, S. K. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(4), 319-325. [Link]

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  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 591-595. [Link]

  • Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. 2nd Annual International Conference on Advanced Material Engineering (AME 2016). [Link]

  • Khobragade, T. P., Pagar, A. V., Sharma, S., Jeon, H., & Yun, H. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. Biotechnology and Bioprocess Engineering, 28(2), 300-309. [Link]

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  • Google Patents. (n.d.). Preparation of an atorvastatin intermediate using a paal-knorr condensation.
  • Khobragade, T. P., Pagar, A. V., Sharma, S., Jeon, H., & Yun, H. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. [Link]

  • Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. ResearchGate. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]

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A Comparative Guide to the Pharmacokinetic Properties of Statin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic profiles of drug candidates is paramount to successful therapeutic development. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of various statin medications, a class of drugs derived from the core structure of HMG-CoA reductase inhibitors. By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we can elucidate the causal relationships between their chemical structures and clinical performance. This guide will delve into the experimental methodologies used to characterize these properties, offering a framework for the rational design and selection of future drug candidates.

Introduction: The Statin Class and its Significance

Statins are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2][3][4] Their primary mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][5] While all statins share this common therapeutic target, they exhibit significant variability in their chemical structures, which in turn dictates their pharmacokinetic behavior and, consequently, their clinical efficacy and safety profiles.[6][7] This guide will focus on a comparative analysis of some of the most commonly prescribed statins: atorvastatin, rosuvastatin, simvastatin, and pravastatin.

Comparative Pharmacokinetic Analysis of Statin Derivatives

The clinical utility of a statin is not solely determined by its potency but also by its pharmacokinetic properties. These properties, including lipophilicity, bioavailability, protein binding, metabolic pathways, and elimination half-life, collectively influence the drug's efficacy and potential for adverse effects.

Physicochemical Properties and their Influence on Pharmacokinetics

Statins can be broadly categorized based on their solubility into lipophilic and hydrophilic compounds. This fundamental property significantly impacts their ADME profiles.[8][9]

  • Lipophilic Statins: Atorvastatin, simvastatin, and lovastatin are examples of lipophilic statins.[6][7][8][10] Their fat-soluble nature allows for passive diffusion across cell membranes, leading to wider tissue distribution.[1][8][9]

  • Hydrophilic Statins: Pravastatin and rosuvastatin are considered hydrophilic.[6][7][8][10] Their water-soluble character restricts their passive diffusion, and they primarily rely on active transport mechanisms, such as organic anion-transporting polypeptides (OATPs), for cellular uptake, particularly into hepatocytes.[1][8][9] This targeted uptake contributes to their greater hepatoselectivity.[6][9][11]

Comparative ADME Profile of Key Statins

The following table summarizes the key pharmacokinetic parameters of four widely used statins, providing a clear comparison of their distinct profiles.

Pharmacokinetic ParameterAtorvastatinRosuvastatinSimvastatinPravastatin
Lipophilicity LipophilicHydrophilicLipophilic (prodrug)Hydrophilic
Bioavailability ~12%[1][2]~20%[1]<5%[1][6]~18%
Protein Binding >98%~90%>95% (active metabolite)~50%[1]
Metabolism Extensively by CYP3A4[1][12]Minimally by CYP2C9/2C19[1][12]Extensively by CYP3A4[1][12]Not significantly by CYP enzymes[10]
Elimination Half-life ~14 hours[2][6]~19 hours[6]~2-3 hours (active metabolite)~1.5-2 hours
Excretion Primarily biliary[2]Primarily fecal (90%)BiliaryRenal and biliary

Data Interpretation and Causality:

The low bioavailability of atorvastatin and simvastatin is attributed to extensive first-pass metabolism in the gut and liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][13] Simvastatin itself is an inactive prodrug that requires hydrolysis to its active β-hydroxy acid form.[1] In contrast, rosuvastatin and pravastatin exhibit higher bioavailability due to their limited metabolism by CYP enzymes.[1][10]

The long elimination half-lives of atorvastatin and rosuvastatin allow for once-daily dosing at any time of the day, which can improve patient adherence.[1][4] Conversely, the shorter half-lives of simvastatin and pravastatin necessitate evening administration to coincide with the peak of nocturnal cholesterol synthesis.[1][4]

The high degree of protein binding for lipophilic statins means that a smaller fraction of the drug is free to exert its pharmacological effect at any given time.[1] Pravastatin's lower protein binding results in a larger unbound fraction.[1]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters listed above relies on a series of well-established in vitro and in vivo experimental protocols. Understanding these methods is crucial for interpreting the data and for the preclinical development of new chemical entities.

In Vitro Assays for ADME Prediction

A. Permeability and Absorption:

  • Protocol: Caco-2 Permeability Assay

    • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation.

    • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER.

    • Drug Application: The test compound is added to the apical (A) side of the monolayer.

    • Sampling: Samples are collected from the basolateral (B) side at various time points.

    • Quantification: The concentration of the compound in the basolateral samples is quantified using LC-MS/MS.

    • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal absorption.

  • Causality: The Caco-2 assay models the human intestinal barrier and provides a reliable prediction of in vivo drug absorption. It also allows for the identification of compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[14]

B. Metabolic Stability:

  • Protocol: Liver Microsomal Stability Assay

    • Incubation Mixture Preparation: A mixture containing liver microsomes (which contain CYP enzymes), the test compound, and a buffer is prepared.

    • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

  • Causality: This assay provides a rapid assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes in the liver. A high clearance rate in this assay suggests that the drug will be rapidly metabolized in vivo, leading to a short half-life and low bioavailability.

In Vivo Pharmacokinetic Studies
  • Protocol: Rodent Pharmacokinetic Study

    • Animal Model: Typically, rats or mice are used.

    • Drug Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points via a cannulated vessel or tail vein.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

    • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life using specialized software.

  • Causality: In vivo studies provide the most accurate assessment of a drug's pharmacokinetic profile in a living organism, integrating the complex interplay of absorption, distribution, metabolism, and excretion.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a simplified metabolic pathway for a lipophilic statin and a general workflow for pharmacokinetic analysis.

MetabolicPathway cluster_GutLumen Gut Lumen cluster_Enterocyte Enterocyte cluster_PortalVein Portal Vein cluster_Hepatocyte Hepatocyte cluster_SystemicCirculation Systemic Circulation Statin (Oral) Statin (Oral) Absorbed Statin Absorbed Statin Statin (Oral)->Absorbed Statin CYP3A4_Gut CYP3A4 Absorbed Statin->CYP3A4_Gut Statin_PV Statin Absorbed Statin->Statin_PV First-Pass Metabolism Metabolites_Gut Metabolites CYP3A4_Gut->Metabolites_Gut Statin_Liver Statin Statin_PV->Statin_Liver CYP3A4_Liver CYP3A4 Statin_Liver->CYP3A4_Liver Biliary_Excretion Biliary Excretion Statin_Liver->Biliary_Excretion Systemic Statin Systemic Statin Statin_Liver->Systemic Statin Metabolites_Liver Metabolites CYP3A4_Liver->Metabolites_Liver

Caption: Simplified metabolic pathway of a lipophilic statin.

PK_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Studies cluster_Clinical Clinical Development Caco2 Caco-2 Permeability AnimalPK Rodent PK Study Caco2->AnimalPK Microsomal Microsomal Stability Microsomal->AnimalPK PlasmaProtein Plasma Protein Binding PlasmaProtein->AnimalPK DataAnalysis Pharmacokinetic Modeling AnimalPK->DataAnalysis HumanPK Human Phase I Studies DataAnalysis->HumanPK

Caption: General workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The pharmacokinetic properties of statins are diverse and directly linked to their chemical structures. Lipophilic statins generally exhibit wider tissue distribution but are more susceptible to CYP-mediated metabolism and drug-drug interactions.[13][14] Hydrophilic statins, on the other hand, demonstrate greater hepatoselectivity and have a lower potential for such interactions.

A thorough understanding of these pharmacokinetic principles and the experimental methodologies used to define them is indispensable for the modern drug discovery and development process. By applying this knowledge, researchers can more effectively design and select new drug candidates with optimized ADME profiles, ultimately leading to safer and more effective therapies. The continued development of in vitro and in silico predictive models will further enhance our ability to anticipate the pharmacokinetic behavior of novel compounds, accelerating their path to clinical application.

References

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  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117–125. Retrieved from [Link]

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  • Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: An update. Fundamental & Clinical Pharmacology, 19(1), 117-125. Retrieved from [Link]

  • Gąsiorowska, E., Kłębowska, A., & Kufel, J. (2022). Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection. Cellular & Molecular Biology Letters, 27(1), 93. Retrieved from [Link]

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  • Stender, S., Schuster, H., Barter, P., Watkins, C., & Kallend, D. (2005). Comparison of rosuvastatin with atorvastatin, simvastatin and pravastatin in achieving cholesterol goals and improving plasma lipids in hypercholesterolaemic patients with or without the metabolic syndrome in the MERCURY I trial. Diabetes, Obesity & Metabolism, 7(4), 430–438. Retrieved from [Link]

  • Statin Types - Marley Drug. (2025, July 6). Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents like 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for responsible disposal rooted in scientific principles and regulatory compliance.

The core principle of chemical disposal is containment and proper classification. This compound, a halogenated pyridine derivative, requires careful handling due to its potential hazards and environmental impact. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with caution.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Potential for skin, eye, and respiratory irritation.[1]

  • Environmental: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

Personal Protective Equipment (PPE) - The First Line of Defense

A foundational aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Before beginning any disposal-related tasks, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully fastened laboratory coat must be worn.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the principle of cradle-to-grave management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.

Step 1: Waste Classification - A Critical Determination

Proper classification is the cornerstone of compliant chemical waste disposal. Given its chemical structure, this compound waste would likely fall into one or more of the following categories:

  • Characteristic Hazardous Waste: If the waste exhibits ignitability, corrosivity, reactivity, or toxicity, it must be managed as hazardous waste. The pyridine moiety suggests a potential toxicity characteristic. Pyridine itself is assigned the EPA hazardous waste code D038 for toxicity.[2]

  • Listed Hazardous Waste: While this specific compound is not explicitly listed, wastes from certain processes involving pyridine are. For example, spent non-halogenated solvent mixtures containing pyridine are classified as F005 .[3] Wastes from the production of methyl ethyl pyridines are listed as K026 .[3]

Given these classifications for related compounds, it is prudent to manage this compound as a hazardous waste.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect un-used or expired solid this compound in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent streams unless compatibility has been verified.

  • Contaminated Materials: All materials that have come into direct contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must be disposed of as hazardous waste.[4]

Step 3: Waste Container Management - Containment is Key

The integrity of the waste container is vital for safe storage and transport.

  • Compatibility: Use containers made of materials that are chemically resistant to halogenated pyridines. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.

Step 4: On-Site Accumulation - Safe and Compliant Storage

Laboratories are permitted to accumulate hazardous waste for a specified period (typically 90 days for Large Quantity Generators) in a designated Satellite Accumulation Area (SAA).[5]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal - The Final Step

Disposal of hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging waste pickup. They will have established procedures and contracts with certified waste vendors.

  • Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, will be completed.

The most probable disposal route for this compound is high-temperature incineration .[5] This method is effective for the destruction of halogenated organic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Pickup cluster_disposal Final Disposition start Start: Disposal Required assess Assess Hazards (SDS) & Don PPE start->assess segregate Segregate Waste Streams assess->segregate solid_waste Solid Waste (Unused chemical, contaminated labware) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions containing the chemical) segregate->liquid_waste Liquids containerize Place in Compatible, Labeled Hazardous Waste Container solid_waste->containerize liquid_waste->containerize seal Keep Container Sealed containerize->seal store Store in Satellite Accumulation Area (Secondary Containment) seal->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest incinerate High-Temperature Incineration by Licensed Vendor manifest->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal Workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative information related to the hazardous waste classification of pyridine-containing compounds.

Parameter Value/Code Description Source
EPA Hazardous Waste Code (Toxicity) D038This code is assigned to wastes that are hazardous due to the toxicity of pyridine.[2]
EPA Hazardous Waste Code (Spent Solvents) F005This code applies to spent non-halogenated solvents containing pyridine, among other chemicals.[3]
EPA Hazardous Waste Code (Production Waste) K026This code is for stripping still tails from the production of methyl ethyl pyridines.[3]

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Response:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control the Source: If safe to do so, prevent further spillage.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Contact EHS: Report the spill to your institution's EHS office.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Jubilant Ingrevia. (n.d.).
  • Combi-Blocks, Inc. (2023, June 10).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (n.d.). 3-Amino-2-chloro-5-(trifluoromethyl)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Fisher Scientific. (2015, September 30). 2,3-Dichloro-5-(trifluoromethyl)
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
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  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace.
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Mastering the Handling of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive, in-depth operational plan for managing 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride, a halogenated pyridine derivative. By moving beyond a simple checklist and delving into the causality behind each safety measure, this document aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of informed caution and precision.

Hazard Assessment and Triage: Understanding the Risks

This compound is a compound that demands respect. A thorough analysis of its structure—a chlorinated and trifluoromethylated aminopyridine—and available safety data reveals a multi-faceted hazard profile. The primary risks are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as its capacity to cause significant irritation to the skin, eyes, and respiratory system.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning through its hazard statements associated with this compound and its close structural analogs:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Given these hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

The First Line of Defense: A Multi-Layered PPE Strategy

The selection of appropriate PPE is a foundational element of safe handling. Each component serves a specific purpose, and their combined use creates a robust barrier against exposure.

Engineering Controls: The Primary Barrier

Before considering personal gear, it is crucial to leverage engineering controls to minimize exposure at the source. All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood. This ensures that any dust or aerosol generated is effectively contained and exhausted away from the operator's breathing zone. The fume hood should have a continuous airflow, and its functionality should be verified before commencing any work.

Personal Protective Equipment (PPE): A Detailed Breakdown

The following table outlines the mandatory PPE for handling this compound, with an explanation of the rationale behind each selection.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over the goggles when there is a risk of splashing.Protects against airborne particles and accidental splashes that can cause severe eye irritation.
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.Provides a chemical-resistant barrier to prevent skin contact and absorption. Nitrile gloves offer good protection against chlorinated solvents[1]. Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid contaminating the skin.
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with a combination of organic vapor and P100 particulate filter cartridges.Required when handling the powder outside of a fume hood or when there is a potential for aerosolization. The P100 filter provides 99.97% efficiency against airborne particulates, while the organic vapor cartridge offers protection against any potential off-gassing[2]. A proper fit test is mandatory before using a respirator.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled with the appropriate hazard warnings.

Handling and Weighing
  • Preparation : Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in the table above.

  • Weighing : When weighing the solid compound, perform the task within the fume hood to contain any dust. Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

Spill Management

In the event of a spill, it is critical to have a clear and practiced response plan.

  • Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel it is unsafe to handle.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, cover with an absorbent material such as vermiculite or sand, working from the outside in to prevent spreading[3].

  • Neutralize (if applicable) : For acidic or basic spills, a neutralizer can be used. For this compound, a general-purpose absorbent is appropriate.

  • Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including leftover compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should identify the contents as "Halogenated Organic Waste"[4].

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs[5].

  • Disposal Route : The collected waste must be disposed of through a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the disposal of halogenated organic compounds[6].

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteEmergency Procedure
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[7]. 2. Wash the area with soap and water. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound Start Start: Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store Prepare Prepare for Handling Store->Prepare DonPPE Don Appropriate PPE Prepare->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Spill Spill Occurs FumeHood->Spill Potential Dissolve Prepare Solution Weigh->Dissolve Weigh->Spill Potential Cleanup Clean Work Area Dissolve->Cleanup Dissolve->Spill Potential DoffPPE Doff PPE Correctly Cleanup->DoffPPE Waste Dispose of Waste DoffPPE->Waste End End of Procedure Waste->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->Cleanup

Caption: A flowchart outlining the safe handling process from receipt to disposal.

References

  • State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • Braun Research Group. (n.d.).
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • International Agency for Research on Cancer. (2018). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon, France: IARC.
  • Ansell. (n.d.). Chemical Resistance Glove Chart.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • NIOSH. (1998). OSHA Respirator Requirements for Selected Chemicals.
  • University of North Carolina at Chapel Hill. (n.d.).
  • Fisher Scientific. (2015). Safety Data Sheet: 2,3-Dichloro-5-trifluoromethylpyridine.
  • VWR. (n.d.). Gloves Chemical Resistance Chart.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Safe Work Australia. (2015). Pyridine: Human health tier II assessment.
  • OSHACode EHS Training. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference.
  • ChemicalBook. (2025). 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Washington State University Spokane. (n.d.). Glove Selection Chart.
  • Combi-Blocks, Inc. (2023).
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  • 3M. (n.d.).
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
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  • TargetMol. (2026). Safety Data Sheet: 5-Bromo-2-trifluoromethylpyridine.
  • NIOSH. (2020). Respirator Use Policy for Protection Against Carcinogens.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • CP Lab Safety. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.